molecular formula C5H8O B7821955 Pent-3-en-2-one

Pent-3-en-2-one

Cat. No.: B7821955
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-3-en-2-one (CAS 625-33-2), also known as ethylidene acetone, is a colorless, volatile liquid with a fruity to pungent odor and is classified as an α,β-unsaturated ketone . This structural motif makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules such as the alkaloids senepodine G and cermizine C . It is also a naturally occurring flavor and fragrance compound, found in a variety of food sources including roasted peanuts, cocoa, tea, and tomatoes . As a flavoring agent, its organoleptic profile is described as having fruity, acetone, phenolic, and fishy notes . In the laboratory, its primary research value lies in its role as a building block in chemical synthesis and as a subject of study in flavor science. This compound can be synthesized via dehydrohalogenation of 3-chloropentanone or by dehydration of 4-hydroxy-pentan-2-one . Recent quantum chemical studies on base-catalyzed reactions of ketones have explored pathways involving this compound and related structures . Researchers should handle this compound with care, as it is flammable and toxic, with hazards including skin and eye irritation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060800
Record name 3-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19939
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.865
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19939
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

625-33-2
Record name 3-Penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(E)-pent-3-en-2-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (E)-pent-3-en-2-one

Introduction

(E)-pent-3-en-2-one, a member of the α,β-unsaturated ketone class, is a colorless, volatile liquid with a characteristically fruity to pungent odor.[1] This compound, which exists as (E) and (Z) stereoisomers, is a valuable intermediate in organic synthesis.[1] It serves as a key building block for the synthesis of various fine chemicals and alkaloids, such as senepodine G and cermizine C.[2] Furthermore, it finds applications as a flavoring agent.[1][3] (3E)-pent-3-en-2-one is noted as a key odorant responsible for the chestnut-like aroma in green tea.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and reaction pathways for professionals in research and drug development.

IUPAC Name and Chemical Structure

  • IUPAC Name: (E)-pent-3-en-2-one[3]

  • Synonyms: trans-3-Penten-2-one, Methyl propenyl ketone[3][5]

  • CAS Number: 3102-33-8[5][6]

  • Molecular Formula: C₅H₈O[6]

Chemical Structure:

structure C1 CH₃ C2 C C1->C2 C3 H C2->C3 C4 C C2->C4 C5 H C4->C5 C6 C C4->C6 C7 O C6->C7 C8 CH₃ C6->C8

Caption: 2D Structure of (E)-pent-3-en-2-one.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-pent-3-en-2-one is provided below for easy reference.

Table 1: Physicochemical Properties of (E)-pent-3-en-2-one

PropertyValueReference
Molecular Weight84.12 g/mol [3]
AppearanceColorless to yellow clear liquid[7]
Boiling Point122.00 °C @ 760.00 mm Hg[7]
Vapor Pressure14.217 mmHg @ 25.00 °C (est.)[7]
Flash Point19.80 °C (est.)[7]
logP (o/w)0.563 (est.)[7]
SolubilitySoluble in alcohol. Slightly soluble in water.[7][8]

Table 2: Spectroscopic Data for (E)-pent-3-en-2-one

Spectrum TypeKey Chemical Shifts (ppm) or PeaksReference
¹H NMR (500 MHz, Water)1.91-1.93 (d, 3H), 2.28 (s, 3H), 6.10-6.14 (m, 1H), 7.05-7.12 (m, 1H)[3]
¹³C NMR (Acetone-D6)197.9, 144.3, 132.0, 26.8, 18.0[9]

Experimental Protocols

(E)-pent-3-en-2-one is synthesized through several established laboratory methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Dehydration of 4-Hydroxy-2-pentanone

This protocol is a common and effective method for synthesizing (E)-pent-3-en-2-one through the acid-catalyzed dehydration of 4-hydroxy-2-pentanone.[1][10]

Materials:

  • 4-Hydroxy-2-pentanone

  • Oxalic acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2][10]

  • Diethyl ether

  • Saturated aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Combine the crude 4-hydroxy-2-pentanone with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of the ketone) in a round-bottomed flask.[2]

  • Reflux the mixture for approximately 30 minutes to facilitate dehydration.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with 100 mL of diethyl ether.[2]

  • Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.[2]

  • Purify the crude product by fractional distillation to yield (E)-pent-3-en-2-one.

Synthesis via Acylation of Propene

This method provides a reliable route for producing trans-3-penten-2-one from propene and acetyl chloride.[2]

Materials:

Procedure:

  • In a dry 2-L three-necked flask equipped with a mechanical stirrer, gas-inlet tube, and reflux condenser, add 800 mL of dichloromethane and 157 g of acetyl chloride.[2]

  • While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.[2]

  • Bubble propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux.[2]

  • After the reaction is complete, combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[2]

  • Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.[2]

  • To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.[2]

  • Fractionally distill the remaining organic solution through a 30-cm Vigreux column, collecting the fraction boiling at 119–124 °C.[2]

Signaling Pathways and Logical Relationships

Aldol (B89426) Condensation Pathway for Synthesis

The aldol condensation of acetone (B3395972) and acetaldehyde (B116499) is a fundamental method for synthesizing 3-penten-2-one.[2] The reaction proceeds via a base-catalyzed mechanism.

aldol_condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetone Acetone Enolate Enolate Formation (Base-catalyzed) Acetone->Enolate Base (e.g., NaOH) Acetaldehyde Acetaldehyde Aldol_Adduct Nucleophilic Attack (Aldol Adduct) Acetaldehyde->Aldol_Adduct Enolate->Aldol_Adduct Pentenone (E)-pent-3-en-2-one Aldol_Adduct->Pentenone Dehydration (-H₂O) experimental_workflow start Start: Combine Reactants (e.g., 4-Hydroxy-2-pentanone and Acid Catalyst) reaction Reaction Step (e.g., Reflux for 30 min) start->reaction workup Aqueous Workup (Dilution, Washing, and Drying) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Product Analysis (NMR, IR, GC-MS) purification->analysis end Final Product: (E)-pent-3-en-2-one analysis->end

References

An In-depth Technical Guide to Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-3-en-2-one, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, presenting the information in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity: CAS Numbers and Synonyms

This compound, an α,β-unsaturated ketone with the chemical formula C₅H₈O, exists as (E) and (Z) stereoisomers.[1] The compound is also known by several synonyms.

IdentifierValue
CAS Number (Isomer unspecified) 625-33-2[2]
CAS Number ((E)-isomer) 3102-33-8[2][3]
CAS Number ((Z)-isomer) 3102-32-7[4]
Synonyms Methyl propenyl ketone, Ethylidene acetone (B3395972), 2-Oxo-3-pentene, (E)-3-Penten-2-one, trans-3-Penten-2-one[2]
Molecular Formula C₅H₈O[5][6]
Molecular Weight 84.12 g/mol [2][5]

Physicochemical Properties

This compound is a colorless liquid with a fruity, pungent odor.[1][7] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Appearance Colorless liquid[1][2]
Boiling Point 121-124 °C[7][8]
Density 0.862 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.437[7][8]
Vapor Pressure 39.1 mmHg[2]
Flash Point 21 °C (closed cup)[8]
Solubility Slightly soluble in water; soluble in oil and ethanol.[2][5]
LogP 0.52[2]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired stereoisomer, scale, and available starting materials.

This is a common and direct method for synthesizing 3-penten-2-one (B1195949).[9] The reaction proceeds via a base-catalyzed mechanism.

Experimental Protocol:

A detailed experimental protocol for the aldol (B89426) condensation can vary, but a general laboratory procedure is as follows:

  • Reaction Setup: A solution of acetone is chilled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) is added to the cooled acetone with stirring.

  • Acetaldehyde Addition: Acetaldehyde is added dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: The reaction is stirred for a specified time, and its progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is neutralized with an acid (e.g., dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-penten-2-one.[9]

The (E) isomer can be synthesized by the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.[1][10]

Experimental Protocol:

  • Reaction Setup: 4-Hydroxy-pentan-2-one and a catalytic amount of oxalic acid are combined in a round-bottom flask equipped for distillation.

  • Dehydration: The mixture is heated, and the water and 3-penten-2-one product are co-distilled.

  • Separation and Purification: The distillate is collected, and the organic layer containing 3-penten-2-one is separated from the aqueous layer. The organic layer is then dried and purified by fractional distillation.

This method provides a reliable route to trans-3-penten-2-one.[9]

Experimental Protocol:

  • Reaction Setup: A dry 2-L three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. 800 mL of dichloromethane (B109758) and 157 g of acetyl chloride are added to the flask.

  • Catalyst Addition: While stirring, 320 g of powdered anhydrous aluminum chloride is added in portions over a 15-minute period.

  • Propene Addition: Propene gas is bubbled through the stirred solution at a rate sufficient to maintain a gentle reflux.

  • Workup: After the reaction is complete, the mixture is poured onto crushed ice and extracted with diethyl ether.

  • Purification: The ether extract is washed, dried, and the solvent is removed. The final product is obtained by fractional distillation.[9]

Biological Activity and Signaling Pathways

3-Penten-2-one has been shown to exhibit anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This effect is mediated through the induction of heme oxygenase-1 (HO-1).[7][8]

G LPS Lipopolysaccharide (LPS) iNOS Inducible Nitric Oxide Synthase (iNOS) LPS->iNOS induces expression Pentenone This compound HO1 Heme Oxygenase-1 (HO-1) Pentenone->HO1 induces expression HO1->iNOS inhibits expression NO Nitric Oxide (NO) iNOS->NO produces

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental and Synthetic Workflows

The synthesis of fine chemicals often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of this compound via aldol condensation, a common industrial and laboratory method.

G cluster_0 Reaction Stage cluster_1 Purification Stage Starting Materials Acetaldehyde & Acetone Reaction Base-Catalyzed Aldol Condensation Starting Materials->Reaction Crude Product Crude this compound Mixture Reaction->Crude Product Neutralization Acidic Workup Crude Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure Product Pure this compound Distillation->Pure Product

Caption: Workflow for the synthesis of this compound via aldol condensation.

References

An In-depth Technical Guide on the Physical Properties of (Z)-pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Z)-pent-3-en-2-one. The information is curated for professionals in research, science, and drug development who require detailed chemical and physical data. All quantitative data is summarized in a structured table for ease of comparison. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of these key physical properties.

Core Physical Properties

(Z)-pent-3-en-2-one, a volatile organic compound, possesses a unique set of physical characteristics that are crucial for its application in various chemical syntheses and potential use in drug development. A summary of its key physical properties is presented below.

Physical PropertyValueSource(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [3]
CAS Number 3102-32-7[1][2]
Appearance Colorless liquid[4]
Boiling Point 122.5 °C (for the mixture of isomers)[4]
Density 0.861 g/cm³ (for the mixture of isomers)[4]
Refractive Index 1.433-1.437 (for the mixture of isomers)[4]
Solubility Slightly soluble in water; soluble in oil and ethanol (B145695).[5]
LogP (Octanol/Water Partition Coefficient) 1.151 (Calculated)[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as (Z)-pent-3-en-2-one. It is important to note that these are general procedures and may require optimization for this specific compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.[6][7]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of (Z)-pent-3-en-2-one

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

The density of a liquid can be determined using a pycnometer, which is a flask with a specific, accurately known volume.[8][9]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Distilled water

  • Sample of (Z)-pent-3-en-2-one

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • The pycnometer is then filled with distilled water, ensuring no air bubbles are trapped, and weighed again to determine the mass of the water. The temperature of the water is recorded.

  • The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried completely, and then filled with the sample liquid, (Z)-pent-3-en-2-one.

  • The mass of the filled pycnometer is measured, and the mass of the liquid is determined by subtraction.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[8]

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer, such as an Abbe refractometer.[10][11]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

  • Sample of (Z)-pent-3-en-2-one

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the sample liquid are placed on the prism.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

  • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[11]

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • Water bath (for temperature control)

  • Solvents (e.g., water, ethanol, oil)

  • Sample of (Z)-pent-3-en-2-one

Procedure:

  • A known volume or mass of the solvent is placed in a test tube.

  • A small, measured amount of (Z)-pent-3-en-2-one is added to the solvent.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

  • The mixture is then allowed to stand, and it is observed whether the solute has completely dissolved.

  • If the solute has dissolved, more is added in small increments until saturation is reached (i.e., no more solute will dissolve).

  • The amount of solute that has dissolved in the given amount of solvent at that temperature is then recorded to express the solubility. For a qualitative assessment, observations of "soluble," "slightly soluble," or "insoluble" can be made.[12][13][14]

Visualizations

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound.

G General Workflow for Physical Property Determination cluster_sample_prep Sample Preparation cluster_measurements Physical Property Measurements cluster_data Data Analysis & Reporting Sample Obtain Pure Sample BoilingPoint Boiling Point Determination (Thiele Tube Method) Sample->BoilingPoint Density Density Measurement (Pycnometer Method) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Solubility Solubility Determination (Qualitative/Quantitative) Sample->Solubility Analysis Data Analysis & Comparison with Literature Values BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Caption: A simplified workflow for determining the physical properties of a liquid.

G Plausible Synthesis of (Z)-pent-3-en-2-one StartingMaterial Pent-3-yn-2-one ReactionStep Stereoselective Hydrogenation (e.g., Lindlar's Catalyst) StartingMaterial->ReactionStep Product (Z)-pent-3-en-2-one ReactionStep->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: A logical relationship for a plausible synthesis of (Z)-pent-3-en-2-one.

References

Pent-3-en-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Pent-3-en-2-one: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a ketone that garners interest in various chemical research fields.

Molecular Formula

The molecular formula for this compound is C₅H₈O .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of five carbon atoms, eight hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on established atomic weights, the molecular weight of this compound is approximately 84.12 g/mol .[3] More precise measurements from the National Institute of Standards and Technology (NIST) report the molecular weight as 84.1164 g/mol .[1][2]

The calculation is derived from the atomic weights of carbon, hydrogen, and oxygen:

  • Carbon (C): approximately 12.011 u[6][7]

  • Hydrogen (H): approximately 1.008 u[8][9][10]

  • Oxygen (O): approximately 15.999 u[11][12][13][14][15]

Quantitative Data Summary

For ease of comparison and reference, the quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₅H₈O
Molecular Weight84.1164 g/mol [1][2]
(approximately 84.12 g/mol [3])
Atomic Composition
Carbon (C)5 atoms
Hydrogen (H)8 atoms
Oxygen (O)1 atom

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Standard Atomic Weights (u) cluster_formula Molecular Formula: C₅H₈O cluster_calculation Calculation C Carbon (C) AW_C ~12.011 Count_C 5 atoms H Hydrogen (H) AW_H ~1.008 Count_H 8 atoms O Oxygen (O) AW_O ~15.999 Count_O 1 atom Calc_C (5 * 12.011) AW_C->Calc_C Weight Calc_H (8 * 1.008) AW_H->Calc_H Weight Calc_O (1 * 15.999) AW_O->Calc_O Weight Count_C->Calc_C Count Count_H->Calc_H Count Count_O->Calc_O Count Sum Summation Calc_C->Sum Calc_H->Sum Calc_O->Sum MW Molecular Weight ~84.116 g/mol Sum->MW

Molecular weight calculation workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-Pent-3-en-2-one, a key alpha,beta-unsaturated ketone. This document details experimental protocols, presents a thorough analysis of the spectral data, and includes visualizations to aid in the structural elucidation and understanding of this compound.

Molecular Structure

(E)-Pent-3-en-2-one, also known as trans-3-penten-2-one, is a five-carbon ketone with a double bond between carbons 3 and 4 in the E configuration. The structure with atom numbering is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Set Parameters Set Parameters Insert into Spectrometer->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Calibration & Integration Calibration & Integration Baseline Correction->Calibration & Integration Spectral Analysis Spectral Analysis Calibration & Integration->Spectral Analysis

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Pent-3-en-2-one using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and visual representations of key processes to aid in the characterization and understanding of this α,β-unsaturated ketone.

FT-IR Spectroscopic Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent chemical bonds.

FT-IR Data

The primary vibrational modes of this compound are summarized in the table below. These absorptions are indicative of its α,β-unsaturated ketone structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3050 - 2950C-H StretchAlkyl (C-H)Medium to Strong
~1675C=O Stretchα,β-unsaturated KetoneStrong
~1630C=C StretchAlkeneMedium
~1450C-H BendAlkyl (CH₂)Medium
~1360C-H BendAlkyl (CH₃)Medium
~970=C-H Bend (trans)AlkeneStrong

Note: The exact peak positions and intensities can vary slightly depending on the specific experimental conditions and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using the transmission method with salt plates.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation:

    • Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean, dry surface.

    • Using a clean pipette, place one to two drops of this compound onto the center of the salt plate.

    • Carefully place a second clean, dry salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Avoid introducing air bubbles.

  • Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Once the scan is complete, the resulting spectrum will be displayed.

  • Data Processing and Analysis:

    • Process the spectrum by performing a baseline correction and identifying the peak positions.

    • Compare the observed absorption bands with known correlation tables to identify the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry Analysis of this compound

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound, providing a characteristic fragmentation pattern that aids in structural elucidation.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zProposed Fragment IonRelative Intensity (%)
84[C₅H₈O]⁺˙ (Molecular Ion)~25
69[M - CH₃]⁺~100 (Base Peak)
43[CH₃CO]⁺~80
41[C₃H₅]⁺~40
39[C₃H₃]⁺~35

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes the general procedure for analyzing a volatile liquid sample such as this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • System Preparation:

    • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

    • Set the appropriate GC and MS parameters. Typical parameters include:

      • GC Inlet Temperature: 250 °C

      • GC Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

      • MS Ion Source Temperature: 230 °C

      • MS Quadrupole Temperature: 150 °C

      • Electron Energy: 70 eV

      • Mass Range: 35-200 amu

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 100 ppm.

  • Sample Injection:

    • Using a microliter syringe, inject 1 µL of the prepared sample solution into the GC inlet. The sample is vaporized and carried onto the GC column by an inert carrier gas (typically helium).

  • Chromatographic Separation and Mass Analysis:

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • As each component elutes from the column, it enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum for each chromatographic peak is recorded.

    • Identify the molecular ion peak and the major fragment ions in the mass spectrum of this compound.

    • Propose fragmentation pathways to explain the observed fragment ions.

Visual Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using FT-IR and Mass Spectrometry.

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_sample This compound (Liquid) ftir_prep Prepare Thin Film on Salt Plates ftir_sample->ftir_prep ftir_acquire Acquire FT-IR Spectrum ftir_prep->ftir_acquire ftir_analyze Analyze Spectrum for Functional Groups ftir_acquire->ftir_analyze ms_sample This compound (in solution) ms_inject Inject into GC-MS ms_sample->ms_inject ms_separate GC Separation ms_inject->ms_separate ms_ionize Electron Ionization (70 eV) ms_separate->ms_ionize ms_analyze Mass Analysis (m/z) ms_ionize->ms_analyze ms_interpret Interpret Fragmentation Pattern ms_analyze->ms_interpret

Caption: Experimental workflow for FT-IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to several characteristic fragment ions. The diagram below illustrates a plausible fragmentation pathway.

fragmentation_pathway molecular_ion [C₅H₈O]⁺˙ m/z = 84 fragment_69 [M - CH₃]⁺ m/z = 69 molecular_ion->fragment_69 - •CH₃ fragment_43 [CH₃CO]⁺ m/z = 43 molecular_ion->fragment_43 - •C₃H₅ fragment_41 [C₃H₅]⁺ m/z = 41 fragment_69->fragment_41 - CO

Caption: Fragmentation pathway of this compound in MS.

The Ubiquitous Presence of Pent-3-en-2-one in Flora and Foodstuffs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of a diverse range of plants and food products. Existing as (E)- and (Z)- stereoisomers, this compound is not only a significant component of natural scents but also a product of chemical transformations during food processing. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various plant species and food items, the biosynthetic pathways leading to its formation, and the analytical methodologies employed for its detection and quantification. Furthermore, this guide explores the potential role of α,β-unsaturated ketones, such as this compound, in plant signaling pathways, an area of growing research interest.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species and food products, where it plays a role in their sensory attributes.[1]

In Plants and Plant-Derived Products

This compound is notably abundant in the berries of Aronia melanocarpa (black chokeberry), contributing significantly to their aroma profile.[1][2][3] It is also a key odorant responsible for the chestnut-like aroma in green tea.[4] Other documented plant sources include tomatoes (Lycopersicon esculentum), cocoa (Theobroma cacao), and tobacco (Nicotiana tabacum).[5][6]

In Processed Foods

The processing of food, particularly through methods involving heat, can lead to the formation or release of this compound. It has been detected in various processed foods, including potato chips, roasted peanuts, and roasted filberts. The formation of this compound in these products is often attributed to the oxidation of lipids during roasting and frying.[6]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly depending on factors such as the specific cultivar, ripeness, processing conditions, and the analytical methodology used for quantification. The following table summarizes available quantitative data for this compound in selected plants and foods.

Plant/Food SourceSample TypeConcentration/AbundanceAnalytical MethodReference(s)
Aronia melanocarpa (Black Chokeberry)Juice23.6% of total aroma compoundsSPME-GC-MS[7]
Aronia melanocarpa (Black Chokeberry)Juice8% of total volatile compoundsHS-SPME-GC-MS/FID[8]
Lycopersicon esculentum (Tomato)FruitPresent, but not quantifiedHS-SPME-GC-MS[9][10][11]
Camellia sinensis (Green Tea)LeavesPresent, key odorant, but not quantifiedNot specified[4]
Theobroma cacao (Cocoa)BeansPresent, but not quantifiedNot specified[6]

Biosynthesis of this compound

The primary route for the formation of this compound in biological systems and food is through the oxidative degradation of polyunsaturated fatty acids, particularly linolenic acid.[1] This process, known as lipid peroxidation, can be either enzymatic or non-enzymatic.

The initial step involves the formation of a hydroperoxide from a polyunsaturated fatty acid. In plants, this is often catalyzed by lipoxygenase (LOX) enzymes. For linolenic acid, 13-hydroperoxy-linolenic acid (13-HPOT) is a common intermediate. This unstable hydroperoxide can then be cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to form smaller volatile compounds.[5][12][13]

While the precise enzymatic pathway leading to this compound is not fully elucidated in all organisms, a key step is the cleavage of the C18 fatty acid backbone. Research on soybean has identified a C-5,13-cleaving enzyme that acts on 13-hydroperoxy-linolenic acid to produce C5 compounds, including pentenols, which are precursors to pentenones.[4][14][15] The formation of 1-penten-3-ol, an isomer of the precursor to 1-penten-3-one, has been documented, suggesting a plausible route to the formation of related C5 ketones.[14][15]

G Figure 1: Proposed Biosynthetic Pathway of this compound cluster_enzymes Enzymatic Steps PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) HP Fatty Acid Hydroperoxides (e.g., 13-HPOT) PUFA->HP Oxidation LOX Lipoxygenase (LOX) C5_Precursors C5 Volatile Precursors (e.g., Pentenols) HP->C5_Precursors Cleavage HPL Hydroperoxide Lyase (HPL) or other cleaving enzymes P3E2O This compound C5_Precursors->P3E2O Oxidation/Isomerization

Caption: Proposed Biosynthetic Pathway of this compound.

Potential Role in Plant Signaling

While a specific signaling pathway initiated by this compound has not been fully characterized, there is growing evidence that α,β-unsaturated ketones, as a class of molecules, play a significant role in plant signaling, particularly in response to stress. These compounds are categorized as Reactive Carbonyl Species (RCS) and are considered to be a missing link in the Reactive Oxygen Species (ROS) signaling cascade.[16][17][18][19]

ROS, such as hydrogen peroxide (H₂O₂), are produced in response to various biotic and abiotic stresses. These ROS can then lead to lipid peroxidation and the formation of RCS. Due to their electrophilic nature, RCS can react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine, leading to protein modification and subsequent changes in protein function. This modification of target proteins can then trigger downstream signaling events, including changes in gene expression and physiological responses, contributing to the plant's defense and adaptation mechanisms.[16][20]

G Figure 2: General Signaling Role of Reactive Carbonyl Species (RCS) Stress Biotic/Abiotic Stress ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation RCS Reactive Carbonyl Species (RCS) (e.g., α,β-unsaturated ketones) Lipid_Peroxidation->RCS Protein_Modification Protein Modification RCS->Protein_Modification Downstream_Signaling Downstream Signaling Events Protein_Modification->Downstream_Signaling Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression Physiological_Response Physiological Response (e.g., Defense, Adaptation) Downstream_Signaling->Physiological_Response

Caption: General Signaling Role of Reactive Carbonyl Species (RCS).

Experimental Protocols

The analysis of this compound in plant and food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is well-suited for the extraction and analysis of volatile compounds from complex matrices.

Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Juice)

1. Sample Preparation:

  • Transfer a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2-heptanone) for quantification.

  • To increase the volatility of the analytes, add a salt (e.g., 1 g of NaCl) to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and a magnetic screw cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in an autosampler with an agitator and heater.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector:

    • Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • GC Column:

    • Use a suitable capillary column for volatile compound analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5 °C/min to 200 °C.

    • Hold: Maintain the temperature at 200 °C for 5 minutes.

  • Carrier Gas:

    • Use helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST). The major characteristic ions for 3-penten-2-one (B1195949) are m/z 69 (base peak), 41, and 43.

  • Quantification: Create a calibration curve using standard solutions of this compound at various concentrations with the same internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

G Figure 3: Experimental Workflow for HS-SPME-GC-MS Analysis Sample_Prep Sample Preparation (Vial, Internal Standard, Salt) HS_SPME Headspace SPME (Equilibration, Extraction) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the flavor and aroma of numerous plants and food products. Its biosynthesis is intricately linked to the oxidative degradation of polyunsaturated fatty acids. While detailed quantitative data across a wide range of sources remains an area for further investigation, analytical techniques such as HS-SPME-GC-MS provide robust methods for its detection and quantification. The emerging role of α,β-unsaturated ketones as signaling molecules in plant stress responses opens up new avenues for research, where the specific functions of this compound in these complex biological pathways are yet to be fully elucidated. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the multifaceted nature of this intriguing compound.

References

Synthesis of Pent-3-en-2-one from 4-Hydroxy-pentan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pent-3-en-2-one from 4-hydroxy-pentan-2-one. The core of this transformation lies in the acid-catalyzed dehydration of the starting β-hydroxy ketone. This document details the underlying reaction mechanism, presents a compilation of relevant quantitative data, and provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound.

Reaction Overview and Mechanism

The synthesis of this compound from 4-hydroxy-pentan-2-one is a classic elimination reaction, specifically a dehydration, where a molecule of water is removed from the substrate. This reaction is typically facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation intermediate. A proton is then abstracted from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a carbon-carbon double bond.

The reaction generally follows an E1 (elimination, unimolecular) mechanism, particularly with secondary alcohols like 4-hydroxy-pentan-2-one, as it proceeds through a carbocation intermediate. The formation of the more substituted and thermodynamically more stable alkene is favored, in accordance with Zaitsev's rule. In this case, the primary product is this compound, where the double bond is conjugated with the carbonyl group, which provides additional stability. Depending on the reaction conditions, a mixture of E and Z isomers of this compound may be formed.

Data Presentation

Physical and Spectroscopic Properties of Reactant and Product
Property4-Hydroxy-pentan-2-oneThis compound
Molecular Formula C₅H₁₀O₂C₅H₈O
Molecular Weight 102.13 g/mol 84.12 g/mol
Boiling Point ~177 °C at 760 mmHg122-124 °C
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Spectroscopic Data for Compound Characterization
Spectroscopy 4-Hydroxy-pentan-2-one This compound
¹H NMR δ (ppm): ~4.2 (m, 1H, -CH(OH)-), ~2.5 (d, 2H, -CH₂-), ~2.2 (s, 3H, -C(O)CH₃), ~1.2 (d, 3H, -CH(OH)CH₃)δ (ppm): ~6.8 (m, 1H, =CH-), ~6.1 (m, 1H, =CH-), ~2.2 (s, 3H, -C(O)CH₃), ~1.9 (d, 3H, =CHCH₃)
¹³C NMR δ (ppm): ~209 (-C=O), ~64 (-CH(OH)-), ~52 (-CH₂-), ~30 (-C(O)CH₃), ~23 (-CH(OH)CH₃)δ (ppm): ~198 (-C=O), ~145 (=CH-), ~132 (=CH-), ~26 (-C(O)CH₃), ~18 (=CHCH₃)
IR (cm⁻¹) ~3400 (br, O-H), ~1710 (s, C=O)~1670 (s, C=O, conjugated), ~1630 (m, C=C)
Mass Spec (m/z) 102 (M+), 87, 59, 4384 (M+), 69, 43

Experimental Protocols

The following protocol is a representative procedure for the acid-catalyzed dehydration of 4-hydroxy-pentan-2-one.

Materials and Equipment
  • Reactants: 4-hydroxy-pentan-2-one

  • Catalyst: Iodine (I₂) or anhydrous oxalic acid.

  • Solvents: Diethyl ether or dichloromethane (B109758) for extraction (optional).

  • Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Neutralizing Agent: Saturated aqueous sodium bicarbonate solution.

  • Apparatus: Round-bottom flask, distillation apparatus (including a fractionating column), heating mantle, magnetic stirrer and stir bar, separatory funnel, standard laboratory glassware.

Reaction Procedure
  • Setup: Assemble a distillation apparatus using a round-bottom flask of appropriate size. Add 4-hydroxy-pentan-2-one (e.g., 50.0 g, 0.49 mol) to the flask along with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 g, 2.0 mmol) or anhydrous oxalic acid (e.g., 1.0 g, 11 mmol) to the flask.

  • Dehydration: Heat the mixture gently with stirring. The product, this compound, will begin to distill along with water. The reaction temperature is typically raised gradually from around 120 °C to 150-160 °C to drive the reaction to completion.

  • Collection: Collect the distillate, which will consist of a mixture of this compound and water. The distillation is complete when no more organic product is co-distilling with water.

Work-up and Purification
  • Phase Separation: Transfer the collected distillate to a separatory funnel. The organic layer (this compound) should be separated from the aqueous layer.

  • Extraction (Optional): The aqueous layer can be extracted with a small portion of diethyl ether or dichloromethane to recover any dissolved product. The organic extracts are then combined with the main product layer.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic catalyst.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filtration: Filter the dried solution to remove the drying agent.

  • Fractional Distillation: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 122-124 °C. This step is crucial to separate the desired product from any remaining starting material, water, and potential isomers.[1]

Isomer Equilibration (Optional)

The initial product may contain the β,γ-unsaturated isomer (pent-4-en-2-one). To convert this to the more stable α,β-unsaturated isomer, an acid-catalyzed equilibration can be performed.[1]

  • Acidification: Add a catalytic amount of p-toluenesulfonic acid (e.g., 200 mg for ~40 g of product) to the distilled this compound.[1]

  • Reflux: Reflux the mixture for a short period (e.g., 30 minutes).[1]

  • Work-up: Cool the mixture, dilute with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[1]

  • Final Distillation: Perform a final fractional distillation to obtain the purified this compound.[1]

Visualizations

Reaction Pathway

Reaction_Pathway 4-Hydroxy-pentan-2-one 4-Hydroxy-pentan-2-one Protonated Alcohol Protonated Alcohol 4-Hydroxy-pentan-2-one->Protonated Alcohol + H⁺ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H₂O This compound This compound Carbocation Intermediate->this compound - H⁺

Caption: Acid-catalyzed E1 dehydration mechanism.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants & Catalyst Reactants & Catalyst Heating & Distillation Heating & Distillation Reactants & Catalyst->Heating & Distillation Dehydration Distillate Collection Distillate Collection Heating & Distillation->Distillate Collection Phase Separation Phase Separation Distillate Collection->Phase Separation Washing Washing Phase Separation->Washing Drying Drying Washing->Drying Crude Product Crude Product Drying->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Purified this compound Purified this compound Fractional Distillation->Purified this compound

Caption: General experimental workflow for synthesis.

References

The Chemical Reactivity of Alpha-Beta Unsaturated Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of alpha-beta unsaturated ketones (enones), a pivotal class of organic compounds. Their unique electronic structure, characterized by a conjugated system encompassing a carbonyl group and a carbon-carbon double bond, imparts a rich and versatile reactivity profile. This versatility has established them as indispensable building blocks in organic synthesis and as key pharmacophores in medicinal chemistry. This document details their synthesis, fundamental reaction mechanisms, and their significant role in biological systems and drug discovery, with a focus on providing actionable data and experimental insights.

Synthesis of Alpha-Beta Unsaturated Ketones

The synthesis of α,β-unsaturated ketones is most commonly achieved through condensation reactions, particularly the Aldol (B89426) condensation and its variants like the Claisen-Schmidt condensation.[1][2] These reactions involve the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound.[1]

A facile laboratory-scale synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a prominent class of α,β-unsaturated ketones, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide.[3]

Experimental Protocol: Synthesis of Chalcone (B49325) via Claisen-Schmidt Condensation

Materials:

Procedure:

  • Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol in a flask with stirring.

  • Prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred solution of the carbonyl compounds.

  • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete (typically 30 minutes to a few hours), pour the reaction mixture into ice-cold water.

  • Collect the precipitated crude chalcone by vacuum filtration and wash with cold water to remove excess NaOH.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure chalcone crystals.[1]

Table 1: Representative Yields for the Claisen-Schmidt Condensation

AldehydeKetoneCatalystSolventYield (%)Reference
BenzaldehydeAcetophenoneNaOHEthanol~90[1]
4-ChlorobenzaldehydeAcetophenoneNaOHEthanol~85[1]
4-MethoxybenzaldehydeAcetophenoneNaOHEthanol~92[1]
Benzaldehyde4'-MethylacetophenoneKOHMethanol~88[1]

Key Reactions of Alpha-Beta Unsaturated Ketones

The conjugated system in α,β-unsaturated ketones results in two electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond.[4] The regioselectivity of the nucleophilic attack is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as enolates, amines, thiols, and Gilman cuprates, preferentially undergo 1,4-addition.[4][5]

Michael Addition

The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] This reaction is of paramount importance for the formation of carbon-carbon and carbon-heteroatom bonds.

The reaction is typically base-catalyzed, where the base generates the nucleophilic enolate from the Michael donor. The enolate then attacks the β-carbon of the enone, leading to the formation of a new enolate intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl compound.

Michael_Addition Enone α,β-Unsaturated Ketone Protonation Protonation Enone->Protonation Enolate Formation Nucleophile Michael Donor (e.g., Enolate) Enolate Enolate Intermediate Nucleophile->Enolate Base Base Base Enolate->Enone Nucleophilic Attack on β-Carbon Product 1,5-Dicarbonyl Compound Protonation->Product Proton Source

Michael Addition Reaction Workflow

Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft organometallic nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated ketones, in contrast to the 1,2-addition typically observed with harder Grignard reagents.[7][8]

Materials:

Procedure:

  • In a flame-dried, argon-purged flask, suspend CuI in anhydrous diethyl ether or THF at -78 °C.

  • Slowly add two equivalents of MeLi solution to the CuI suspension with stirring. The formation of the Gilman reagent (LiMe₂Cu) is indicated by the dissolution of the solid and the formation of a clear solution.

  • Slowly add a solution of 2-cyclohexen-1-one (1 equivalent) in the same anhydrous solvent to the Gilman reagent at -78 °C.

  • Allow the reaction to stir at low temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[9]

Table 2: Enantioselectivity in Copper-Catalyzed Conjugate Addition of Grignard Reagents

EnoneGrignard ReagentChiral Ligandee (%)Reference
2-Cyclohexen-1-oneEtMgBr(R,R)-Taniaphos96[10]
2-Cyclopenten-1-oneMeMgBr(S,S)-JosiPhos92[10]
2-Cyclohepten-1-onen-PrMgBr(R,R)-Taniaphos94[10]
Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular Aldol condensation to construct a six-membered ring.[11] This reaction is widely used in the synthesis of steroids, terpenes, and other polycyclic natural products. The classic example involves the reaction of a ketone with methyl vinyl ketone.[12]

The reaction proceeds in three main stages:

  • Michael Addition: An enolate, formed from a ketone under basic or acidic conditions, acts as the Michael donor and adds to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-diketone.[13]

  • Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl group of the other, forming a six-membered ring.[12]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the final α,β-unsaturated cyclic ketone.[13]

Robinson_Annulation Ketone Ketone Enolate1 Enolate Formation Ketone->Enolate1 Base Enone α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) Enone->Michael_Adduct Base Base Enolate1->Enone Michael Addition Enolate2 Intramolecular Enolate Formation Michael_Adduct->Enolate2 Base Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate2->Aldol_Adduct Intramolecular Aldol Condensation Product Cyclic α,β-Unsaturated Ketone Aldol_Adduct->Product Dehydration

Robinson Annulation Reaction Mechanism

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add 2-methylcyclohexanone to the basic solution to form the enolate.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the Michael addition is complete.

  • Continue to heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration.

  • After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting cyclic enone by distillation or column chromatography.[13]

Table 3: Diastereoselectivity in Robinson-type Annulation Reactions

Michael AcceptorNucleophileDiastereomeric Ratio (dr)Yield (%)Reference
Arylidene malonateCurcumin>20:175[14]
Trisubstituted Michael acceptorβ-keto ester>20:184[15]
Methyl vinyl ketone2,5-dioxocyclohexane-1,4-dicarboxylateSingle diastereomer-[16]
Cycloaddition Reactions

Alpha-beta unsaturated ketones are excellent partners in various cycloaddition reactions, providing access to a wide range of cyclic and polycyclic structures.

As electron-deficient dienophiles, α,β-unsaturated ketones readily participate in [4+2] cycloaddition reactions with electron-rich dienes.[15] The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity.[17]

Diels_Alder Diene Diene TS [4+2] Transition State Diene->TS Enone α,β-Unsaturated Ketone (Dienophile) Enone->TS Product Cyclohexene Derivative TS->Product

Diels-Alder Reaction of an Enone

Table 4: Enantioselective Catalytic Diels-Alder Reaction of α,β-Unsaturated Ketones

Ketone DienophileDieneCatalystee (%)Reference
(E)-Pent-3-en-2-oneCyclopentadieneChiral Amine92[18]
Ethyl vinyl ketoneIsopreneChiral Amine98[18]
Benzyl vinyl ketone1,3-ButadieneChiral Amine90[18]

Upon photochemical excitation, enones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings.[19] This reaction is a powerful tool for the synthesis of strained ring systems. Intramolecular versions of this reaction are particularly useful for constructing complex polycyclic frameworks.[20]

Photo_Cycloaddition Enone α,β-Unsaturated Ketone Excited_Enone Excited State Enone Enone->Excited_Enone Light Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical Light Excited_Enone->Alkene Addition Product Cyclobutane Diradical->Product Ring Closure

Photochemical [2+2] Cycloaddition of an Enone

Table 5: Quantum Yields for Intramolecular [2+2] Photocycloadditions of Enones

SubstrateConditionsQuantum Yield (Φ)Reference
3-(But-3-en-1-yl)cyclohex-2-en-1-oneDirect irradiation, λ=368 nm0.38[20]
2-(Allyloxy)cyclohex-2-enoneVisible light, chiral Rh catalyst0.005[21]
Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction of divinyl ketones that produces cyclopentenones.[22] The reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate.[19]

Materials:

  • Divinyl ketone

  • Lewis acid (e.g., SnCl₄, FeCl₃) or Brønsted acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the divinyl ketone in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting cyclopentenone by column chromatography.[23]

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[9] This reaction is highly valuable for the construction of five-membered rings.

Table 6: Substrate Scope and Yields for the Pauson-Khand Reaction

AlkeneAlkyneCatalystYield (%)Reference
NorbornenePhenylacetyleneCo₂(CO)₈90[24]
Ethylene1-Hexyne[Rh(CO)₂Cl]₂85[4]
CyclopenteneTrimethylsilylacetyleneCo₂(CO)₈75[24]

Alpha-Beta Unsaturated Ketones in Biological Systems and Drug Development

The electrophilic nature of the α,β-unsaturated ketone moiety makes it a "Michael acceptor" that can react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[21] This covalent interaction can lead to the irreversible inhibition of enzyme activity, a mechanism that is increasingly being exploited in drug design.[5]

Covalent Inhibition of Cysteine Proteases

Many α,β-unsaturated ketone-containing natural products and synthetic compounds exhibit potent biological activity by acting as covalent inhibitors of enzymes, particularly cysteine proteases.[25] The irreversible nature of this inhibition can lead to enhanced potency and prolonged duration of action.

Modulation of Signaling Pathways

Alpha-beta unsaturated ketones can modulate various cellular signaling pathways, often through their ability to react with key regulatory proteins.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[26] Electrophiles, including some α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[3] Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.[23]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Enone α,β-Unsaturated Ketone Enone->Keap1_Nrf2 Covalent Modification Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activation

Modulation of the Keap1-Nrf2 Pathway by an Enone

The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Parthenolide (B1678480), a sesquiterpene lactone containing an α,β-unsaturated ketone moiety, is a well-known inhibitor of the NF-κB pathway.[27] It is believed to act by covalently modifying and inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[28]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Parthenolide Parthenolide Parthenolide->IKK Inhibition NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Activation Covalent_Inhibitor_Screening Incubation Incubate Target Protein with Covalent Compound Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Identify Modified Peptide and Covalent Adduct Site Data_Analysis->Identification

References

Tautomeric Equilibrium of β-Ketoenamines: A Technical Guide on 4-Phenylamino-pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tautomeric equilibrium of β-ketoenamines, with a specific focus on the model compound 4-phenylamino-pent-3-en-2-one. This document provides a comprehensive overview of the structural dynamics, quantitative analysis of the tautomeric forms, and detailed experimental and computational methodologies for the study of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to Tautomerism in β-Ketoenamines

β-Ketoenamines, also known as β-enaminones, are a class of organic compounds characterized by a vinylogous amide or vinylogous amine and ketone functional group. A key feature of these molecules is their existence as a mixture of tautomers in equilibrium. The primary tautomeric forms for a compound like 4-phenylamino-pent-3-en-2-one are the keto-amine and the enol-imine forms. The position of this equilibrium is a critical determinant of the compound's chemical reactivity, physical properties, and biological activity.

The tautomerism involves the migration of a proton and the concomitant shift of double bonds. In the case of 4-phenylamino-pent-3-en-2-one, the equilibrium is predominantly shifted towards the keto-amine tautomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.[1][2][3][4] This stabilization plays a crucial role in the overall stability and preferred conformation of the molecule.

Tautomeric Equilibrium of 4-Phenylamino-pent-3-en-2-one

The tautomeric equilibrium for 4-phenylamino-pent-3-en-2-one can be represented as follows:

Caption: Tautomeric equilibrium between the keto-amine and enol-imine forms of 4-phenylamino-pent-3-en-2-one.

Computational studies have shown that the keto-amine form is the more stable tautomer.[1][2][3][4] This is largely attributed to the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring-like structure.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (Keq). For the enol-imine to keto-amine tautomerization of 4-phenylamino-pent-3-en-2-one, a theoretically computed equilibrium constant has been reported.

CompoundTautomeric EquilibriumKeqTemperature (K)Method
4-Phenylamino-pent-3-en-2-oneEnol-Imine ⇌ Keto-Amine0.0192298.15Computational (DFT)

Table 1: Tautomeric Equilibrium Constant for 4-Phenylamino-pent-3-en-2-one. [4]

The low value of Keq indicates that the equilibrium lies significantly towards the more stable keto-amine form at room temperature. The equilibrium is dynamic and can be influenced by various factors such as solvent polarity and temperature. Generally, for β-dicarbonyl compounds, increasing solvent polarity favors the keto form, while increasing temperature can also shift the equilibrium.

Experimental Protocols

Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

A common and efficient method for the synthesis of 4-phenylamino-pent-3-en-2-one is the condensation reaction between acetylacetone (B45752) and aniline (B41778).

Materials:

  • Acetylacetone (1 equivalent)

  • Aniline (1 equivalent)

  • Toluene or Benzene (solvent)

  • Acid catalyst (e.g., concentrated H₂SO₄, a few drops)

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux and crystallization

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve acetylacetone and aniline in toluene.

  • Add a few drops of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of methanol (B129727) and ether) to yield crystalline (Z)-4-(phenylamino)this compound.

SynthesisWorkflow Reactants Acetylacetone + Aniline in Toluene Catalysis Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalysis Reflux Reflux with Dean-Stark Trap Catalysis->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval Cooling Cool to Room Temperature WaterRemoval->Cooling SolventRemoval Solvent Removal (Rotary Evaporator) Cooling->SolventRemoval Purification Recrystallization SolventRemoval->Purification Product Pure (Z)-4-(phenylamino)this compound Purification->Product

Caption: Experimental workflow for the synthesis of 4-phenylamino-pent-3-en-2-one.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. The keto-amine and enol-imine tautomers will have distinct signals in the ¹H and ¹³C NMR spectra.

Procedure:

  • Sample Preparation: Prepare solutions of 4-phenylamino-pent-3-en-2-one of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate solvent effects.

  • ¹H NMR Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

    • Integrate the signals corresponding to unique protons of each tautomer. For example, the vinyl proton of the keto-amine form and the methylene (B1212753) protons of the enol-imine form can be used.

  • Calculation of Tautomer Ratio: The mole fraction (χ) of each tautomer can be calculated from the integrated areas of their respective signals. For a two-component equilibrium:

    • χ_keto = I_keto / (I_keto + I_enol)

    • χ_enol = I_enol / (I_keto + I_enol) where I_keto and I_enol are the normalized integral values for the keto-amine and enol-imine tautomers, respectively.

  • Temperature Dependence Study: To study the effect of temperature, acquire a series of ¹H NMR spectra at different temperatures for a sample in a given solvent. Calculate the equilibrium constant (Keq = [enol-imine]/[keto-amine]) at each temperature.

  • Thermodynamic Parameters: A van 't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a valuable tool for investigating the tautomeric equilibrium of β-ketoenamines, providing insights into the relative stabilities of the tautomers and the transition state for their interconversion.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Structure Optimization:

    • Build the initial 3D structures of the keto-amine and enol-imine tautomers.

    • Perform geometry optimizations for both tautomers in the gas phase using a suitable level of theory, for example, B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

  • Transition State Search:

    • Locate the transition state structure for the proton transfer between the two tautomers using a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • Perform a frequency calculation on the transition state structure to verify that it has exactly one imaginary frequency corresponding to the proton transfer coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the two tautomers.

  • Solvent Effects:

    • To model the effect of different solvents, repeat the geometry optimizations and frequency calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Calculation of Relative Energies and Keq:

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two tautomers.

    • The equilibrium constant (Keq) at a given temperature (T) can be calculated from the Gibbs free energy difference: Keq = exp(-ΔG / RT).

ComputationalWorkflow Start Initial 3D Structures (Keto-Amine & Enol-Imine) GasPhaseOpt Gas Phase Geometry Optimization (DFT) Start->GasPhaseOpt GasPhaseFreq Gas Phase Frequency Calculation GasPhaseOpt->GasPhaseFreq TS_Search Transition State Search GasPhaseOpt->TS_Search SolventOpt Solvent Phase Geometry Optimization (PCM-DFT) GasPhaseOpt->SolventOpt Analysis Calculate ΔE, ΔH, ΔG and Keq GasPhaseFreq->Analysis TS_Freq Transition State Frequency Calculation TS_Search->TS_Freq TS_Freq->Analysis SolventFreq Solvent Phase Frequency Calculation SolventOpt->SolventFreq SolventFreq->Analysis

Caption: A typical computational workflow for studying tautomerism using DFT.

Conclusion

The tautomerism of 4-phenylamino-pent-3-en-2-one is a clear example of the structural dynamism inherent in β-ketoenamines. The predominance of the keto-amine form, stabilized by a strong intramolecular hydrogen bond, is a key feature of this system. Understanding and quantifying this tautomeric equilibrium is essential for predicting the chemical behavior and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The combination of synthetic chemistry, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to elucidate the intricacies of tautomerism in these important compounds.

References

Methodological & Application

Application Notes and Protocols: Pent-3-en-2-one as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one is a versatile α,β-unsaturated ketone that serves as a classic Michael acceptor in organic synthesis.[1][2] Its conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, renders the β-carbon electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] The Michael addition, or 1,4-conjugate addition, of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound like this compound is a cornerstone of modern organic chemistry, prized for its reliability and the formation of valuable 1,5-dicarbonyl compounds or related adducts.[1][3][4]

General Reaction Mechanism

The Michael addition reaction with this compound generally proceeds through a three-step mechanism:[5][6]

  • Deprotonation: A base abstracts a proton from the Michael donor, generating a nucleophilic enolate or a similar stabilized anion.[5]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the this compound molecule.[5]

  • Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final Michael adduct.[5][6]

Applications in Organic Synthesis

The Michael addition products derived from this compound are valuable intermediates in various synthetic transformations.

Synthesis of 1,5-Dicarbonyl Compounds

The reaction of this compound with enolates derived from ketones, β-ketoesters, malonates, and β-cyanoesters leads to the formation of 1,5-dicarbonyl compounds.[1] These products are versatile precursors for the synthesis of cyclic compounds and other complex molecules.

Robinson Annulation

A significant application of the Michael addition involving α,β-unsaturated ketones is the Robinson annulation. This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring.[1] The process begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone like this compound, which forms a 1,5-diketone intermediate. This intermediate then undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to yield a cyclohexenone derivative.[1] This methodology is crucial for the synthesis of steroids, terpenoids, and alkaloids.[1]

Heterocycle Synthesis

This compound is a key building block in the synthesis of various heterocyclic compounds. Its reaction with nitrogen-containing nucleophiles provides precursors for complex heterocyclic scaffolds, including alkaloids. For instance, the conjugate addition of a lithiated picoline to this compound is a key step in the synthesis of alkaloids like (±)-senepodine G and (±)-cermizine C.[1]

Thia-Michael Addition

The addition of sulfur nucleophiles, known as the thia-Michael addition, is a highly efficient reaction often proceeding with rapid kinetics and high yields under mild conditions.[5] This reaction is widely utilized in materials science and bioconjugation.[5]

Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of nitrogen nucleophiles, such as amines, to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Data Presentation

The following tables summarize quantitative data for Michael addition reactions using this compound with various nucleophiles.

Table 1: Michael Addition of Diethyl Malonate to this compound [5]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1Sodium EthoxideEthanolReflux1-

Note: Yield data for this specific reaction was not provided in the source material, but the protocol is a representative example.

Table 2: Aza-Michael Addition of Aniline (B41778) to this compound [5]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1None (Neat)None804-

Note: Yield data for this specific reaction was not provided in the source material, but the protocol is a representative example.

Table 3: Thia-Michael Addition of Thiophenol to this compound [5]

EntryCatalystSolventTemp (°C)Time (min)Yield (%)
1Triethylamine (B128534)Dichloromethane (B109758)Room Temp15-30High

Note: The source indicates high yields for thia-Michael additions.

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to this compound[5]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (catalytic amount, e.g., 10 mol%)

  • 95% Ethanol

  • Ice-cold water

  • Round-bottom flask (100 mL)

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of 95% ethanol.

  • Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.

  • Carefully add a catalytic amount of sodium ethoxide.

  • Heat the mixture to a gentle reflux and maintain for 1 hour. The mixture may become cloudy as the product forms.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolate the product by extraction with a suitable organic solvent, followed by drying and solvent removal. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Aza-Michael Addition of Aniline to this compound[5]

Materials:

Procedure:

  • In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).

  • Heat the mixture at 80°C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(phenylamino)pentan-2-one.[5]

Protocol 3: Thia-Michael Addition of Thiophenol to this compound[5]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.0 eq)

  • Triethylamine (0.1 eq)

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stir bar

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).

  • Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 15-30 minutes. The reaction is often exothermic.

  • Monitor the disappearance of the starting materials by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to afford the product, 4-(phenylthio)pentan-2-one.[5] The product is often pure enough for subsequent steps without further purification.[5]

Mandatory Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Michael Donor Michael Donor Nucleophile Nucleophile (Enolate) Michael Donor->Nucleophile + Base Base Base This compound This compound (Michael Acceptor) Enolate_Intermediate Enolate Intermediate Nucleophile->Enolate_Intermediate + this compound Proton_Source Proton Source (H+) Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct + H+

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow Start Start Reaction Setup Combine this compound, Nucleophile, Solvent, and Catalyst Start->Reaction Setup Reaction Stir at specified temperature and time Reaction Setup->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Quench reaction and extract product Monitoring->Work-up Reaction Complete Purification Purify by chromatography or distillation Work-up->Purification Characterization Analyze product by NMR, IR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a Michael addition.

Robinson_Annulation_Workflow Start Start Michael Addition Michael Addition of Ketone Enolate to this compound Start->Michael Addition Intermediate 1,5-Diketone Intermediate Michael Addition->Intermediate Aldol Condensation Intramolecular Aldol Condensation Intermediate->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration Product Cyclohexenone Derivative Dehydration->Product

Caption: Logical workflow of the Robinson Annulation reaction.[1]

References

Application of Pent-3-en-2-one in the Synthesis of Alkaloids: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pent-3-en-2-one, a versatile α,β-unsaturated ketone, serves as a crucial building block in the synthesis of various alkaloids, complex nitrogen-containing natural products with significant pharmacological activities. Its reactivity, particularly as a Michael acceptor, allows for the construction of key heterocyclic scaffolds that form the core of numerous alkaloid families. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of alkaloids, with a focus on the aza-Robinson annulation strategy for preparing precursors to indolizidine and quinolizidine (B1214090) alkaloids.

Application Notes

The primary application of this compound and related vinyl ketones in alkaloid synthesis is their participation in the aza-Robinson annulation . This powerful reaction sequence constructs fused bicyclic nitrogen-containing ring systems, which are common structural motifs in a wide range of alkaloids.[1][2][3][4][5] The process typically involves two key steps:

  • Aza-Michael Addition: A nitrogen-based nucleophile, such as a cyclic imide, undergoes a conjugate addition to the α,β-unsaturated ketone. This step forms a new carbon-nitrogen bond and creates an intermediate adduct.[1][4]

  • Intramolecular Aldol (B89426) Condensation: The intermediate from the Michael addition undergoes an acid-catalyzed intramolecular aldol condensation. This cyclization step forms a new six-membered ring, leading to the formation of a densely functionalized fused bicyclic amide.[1][4][5]

These bicyclic amides are valuable intermediates that can be further elaborated to yield various alkaloids. For instance, they have been successfully converted to (±)-coniceine, a toxic piperidine (B6355638) alkaloid found in poison hemlock, and quinolizidine, the core structure of many other alkaloids.[1][2][3] The overall strategy provides an efficient route to these important natural products.

The following diagram illustrates the general workflow for the synthesis of alkaloids using the aza-Robinson annulation of a cyclic imide and a vinyl ketone like this compound.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation cluster_2 Step 3: Conversion to Alkaloid cyclic_imide Cyclic Imide adduct Michael Adduct Intermediate cyclic_imide->adduct NaOEt (cat.) EtOH/AcOEt, 77 °C vinyl_ketone This compound Analogue vinyl_ketone->adduct bicyclic_amide Fused Bicyclic Amide adduct->bicyclic_amide TfOH 1,2-DCE, 100 °C alkaloid (±)-Coniceine or Quinolizidine bicyclic_amide->alkaloid Reduction & Further Steps

Caption: General workflow for alkaloid synthesis via aza-Robinson annulation.

Quantitative Data Summary

The following table summarizes the yields for the two-step aza-Robinson annulation sequence using various cyclic imides and vinyl ketones, as reported by Gamba-Sánchez et al. This data is crucial for assessing the efficiency and scope of this synthetic strategy.

EntryCyclic ImideVinyl KetoneAza-Michael Adduct Yield (%)Bicyclic Amide Yield (%)Overall 2-Step Yield (%)
1SuccinimideMethyl vinyl ketone908072
2GlutarimideMethyl vinyl ketone--66
34-Phenylpiperidine-2,6-dioneMethyl vinyl ketone--50
4PhthalimideMethyl vinyl ketone--91
5SuccinimidePent-1-en-3-one--45
6GlutarimidePent-1-en-3-one--49
7PhthalimidePent-1-en-3-one--59
8Succinimide3-Methylbut-3-en-2-one10808

Data extracted from Gamba-Sánchez, D. et al. Org. Lett. 2023. Note: Pent-1-en-3-one is a close structural analogue of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of alkaloid precursors using the aza-Robinson annulation.

Protocol 1: Aza-Michael Addition of Cyclic Imides to Vinyl Ketones

This protocol describes the sodium ethoxide-catalyzed conjugate addition of a cyclic imide to a vinyl ketone.

Materials:

  • Cyclic imide (e.g., Succinimide, 1.0 equiv)

  • Vinyl ketone (e.g., Pent-1-en-3-one, 1.2 equiv)

  • Sodium ethoxide (NaOEt, 5 mol %)

  • Ethanol (EtOH)

  • Ethyl acetate (B1210297) (AcOEt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic imide (1.0 equiv), ethanol, and ethyl acetate.

  • Add the sodium ethoxide catalyst (5 mol %) to the mixture.

  • Add the vinyl ketone (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 77 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the aza-Michael adduct.

The logical relationship of the key steps in this protocol is depicted in the following diagram.

G start Start reactants Combine Cyclic Imide, Vinyl Ketone, NaOEt, and Solvents start->reactants heat Heat to 77 °C with Stirring reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Flash Chromatography concentrate->purify product Aza-Michael Adduct purify->product

Caption: Experimental workflow for the aza-Michael addition.

Protocol 2: Triflic Acid-Mediated Intramolecular Aldol Condensation

This protocol outlines the cyclization of the aza-Michael adduct to form the fused bicyclic amide.

Materials:

  • Aza-Michael adduct (from Protocol 1, 1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 1.5 equiv)

  • 1,2-Dichloroethane (1,2-DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aza-Michael adduct (1.0 equiv) in 1,2-dichloroethane.

  • Carefully add triflic acid (1.5 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fused bicyclic amide.

Protocol 3: Synthesis of (±)-Coniceine and Quinolizidine

The fused bicyclic amides can be converted to the respective alkaloids in two subsequent steps. The overall yield for this conversion from the bicyclic amide precursor is reported to be 40% for (±)-coniceine and 44% for quinolizidine.[1][2][3]

Step A: Reduction of the Bicyclic Amide The bicyclic amide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding saturated bicyclic amine.

Step B: Further Functional Group Manipulation (if necessary) and Deprotection Depending on the specific alkaloid target, further functional group manipulations may be required. For the synthesis of (±)-coniceine from the succinimide-derived bicyclic amide, this typically involves the removal of the carbonyl group.

The following signaling pathway diagram illustrates the transformation of the bicyclic amide intermediate to the final alkaloid products.

G cluster_precursor Precursor cluster_reduction Reduction cluster_final_product Final Alkaloid succinimide_adduct Succinimide-derived Bicyclic Amide reduced_succinimide Reduced Intermediate succinimide_adduct->reduced_succinimide LiAlH₄ glutarimide_adduct Glutarimide-derived Bicyclic Amide reduced_glutarimide Reduced Intermediate glutarimide_adduct->reduced_glutarimide LiAlH₄ coniceine (±)-Coniceine reduced_succinimide->coniceine Further Steps quinolizidine Quinolizidine reduced_glutarimide->quinolizidine Further Steps

Caption: Pathway from bicyclic amides to target alkaloids.

These protocols and notes provide a comprehensive guide for the application of this compound and its analogs in the synthesis of alkaloids, offering a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Michael Addition with Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] Pent-3-en-2-one is a versatile Michael acceptor, and its adducts are valuable intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1] These application notes provide detailed experimental protocols for the Michael addition reaction with this compound using various nucleophiles, including carbon, nitrogen, and sulfur donors. The protocols are designed for researchers, scientists, and professionals in drug development.

The general mechanism of the Michael addition involves three key steps: deprotonation of the Michael donor to form a nucleophile, conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated system, and subsequent protonation to yield the final product.[1][4]

General Experimental Workflow

The typical workflow for a Michael addition reaction is outlined below. This process includes preparation, reaction, work-up, purification, and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine Michael Donor, Acceptor (this compound), & Solvent add_catalyst Add Catalyst prep_reactants->add_catalyst initiate_reaction Initiate Reaction (Stir at Specified Temp.) add_catalyst->initiate_reaction monitor_progress Monitor Progress (e.g., TLC, GC/MS) initiate_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction extraction Aqueous Work-up & Extraction quench_reaction->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a Michael addition reaction.

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to this compound

This protocol describes the classic base-catalyzed Michael addition of a soft carbon nucleophile, diethyl malonate, to this compound.[1][2]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 95% Ethanol

  • Ice-cold water

  • Round-bottom flask, reflux condenser, magnetic stir bar

Procedure:

  • Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of 95% ethanol.[1]

  • Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.[1]

  • Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%).[1]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. The mixture may become cloudy as the product forms.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. If the product precipitates, collect it by vacuum filtration.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

EntryMichael DonorCatalystSolventTemp. (°C)Time (h)Yield (%)
1Diethyl MalonateNaOEt (10 mol%)95% EthanolReflux1Not specified
Protocol 2: Aza-Michael Addition of Aniline (B41778) to this compound

This protocol details the addition of a nitrogen nucleophile, aniline, to this compound, which can be performed with or without a catalyst.[1]

Materials:

  • This compound

  • Aniline

  • Indium(III) chloride (InCl₃) (for catalyzed reaction)

  • Water (for catalyzed reaction)

  • Sealed vial, magnetic stir bar

Procedure (Catalyst-Free):

  • Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).[1]

  • Reaction: Heat the mixture at 80°C with stirring for 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.[1]

  • Purification: Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 4-(phenylamino)pentan-2-one.[1]

Quantitative Data Summary:

EntryCatalystSolventTemp. (°C)Time (h)Yield (%)
1NoneNeat80485
2InCl₃H₂ORT690

Data are representative for aza-Michael additions and may require optimization.[1]

Protocol 3: Thia-Michael Addition of Thiophenol to this compound

The thia-Michael addition is a highly efficient reaction, often proceeding rapidly under mild conditions with a base catalyst.[1]

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).[1]

  • Catalyst Addition: Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.[1]

  • Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic.[1]

  • Monitoring: Monitor the disappearance of the starting materials by TLC.[1]

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).[1]

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Quantitative Data Summary:

EntryCatalystSolventTemp. (°C)Time (min)Yield (%)
1Et₃NCH₂Cl₂RT15>98
2Amberlyst A21NeatRT3095

Data are representative for thia-Michael additions.[1]

Protocol 4: Asymmetric Michael Addition of Nitromethane (B149229) to this compound

This protocol provides an example of an organocatalyzed asymmetric Michael addition to produce chiral γ-nitro ketones, which are valuable precursors for pharmaceuticals.[1]

Materials:

Procedure:

  • Reaction Setup: In a vial, dissolve the thiourea organocatalyst (e.g., a (R,R)-DPEN-derived thiourea, 0.1 mmol, 10 mol%) in toluene (1.0 mL).[1]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) to the catalyst solution, followed by nitromethane (1.5 mmol, 1.5 eq).[1]

  • Reaction: Stir the mixture at 0°C for 24-48 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.[1]

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched 4-nitropentan-2-one.[1]

Quantitative Data Summary:

EntryCatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)
1(R,R)-DPEN-thioureaToluene024-48HighHigh

Data are representative and specific yields and enantiomeric excesses depend on the exact catalyst structure and reaction conditions.

Signaling Pathway: General Michael Addition Mechanism

The diagram below illustrates the general mechanism of a base-catalyzed Michael addition.

G Michael_Donor Michael Donor (e.g., Diethyl Malonate) Enolate Enolate Nucleophile Michael_Donor->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate_Adduct Intermediate Adduct (Enolate) Enolate->Intermediate_Adduct Conjugate Addition Pent_en_one This compound (Michael Acceptor) Pent_en_one->Intermediate_Adduct Product 1,5-Dicarbonyl Product Intermediate_Adduct->Product Protonation Proton_Source Proton Source (e.g., EtOH) Proton_Source->Product

Caption: General mechanism of the Michael Addition reaction.

References

Application Notes and Protocols: The Role of Pent-3-en-2-one as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a variety of natural and processed foods.[1] Its presence has been noted in green tea, where it imparts a chestnut-like aroma, as well as in tomatoes, cocoa, and potato chips.[1][2] As a flavoring agent, it is recognized for its fruity to pungent odor and a somewhat musty, fishy taste.[3] This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals interested in the properties and analysis of this compound.

Chemical and Physical Properties

This compound, also known as ethylidene acetone, exists as (E) and (Z) stereoisomers.[1] It is a colorless to pale yellow liquid with a sharp, fruity odor.[3][4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C5H8O[5]
Molar Mass 84.12 g/mol [5]
CAS Number 625-33-2 (unspecified isomer)[1]
3102-33-8 ((E)-isomer)[1]
3102-32-7 ((Z)-isomer)[1]
Boiling Point 122 °C[1]
Density 0.861 g/cm³[1]
Solubility in Water Soluble[1]
Vapor Pressure 14.2 mmHg @ 25 °C[6]
Flash Point 21.11 °C[3]

Regulatory Status and Sensory Profile

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance, with the designation FEMA number 3417.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[4] However, it is noted that the FDA has ceased to provide for the use of seven synthetic flavoring substances, and users should verify the current regulatory status for their specific applications.[3]

The sensory characteristics of this compound are a key aspect of its role as a flavoring agent.

Sensory AttributeDescriptionReference
Odor Fruity, pungent, sweet, spicy, ethereal, sharp[3][5]
Taste Musty, stale water, phenolic with a fishy, shellfish nuance[7]

Quantitative sensory threshold data in water was not available in the searched literature.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plant-based foods. Its formation is often associated with the degradation of lipids during food processing.

Food ProductReported PresenceReference
Green TeaKey odorant with a chestnut-like aroma[2]
TomatoesPresent as a volatile component[1]
CocoaPresent as a volatile component[1]
Potato ChipsPresent as a volatile component[1]
Roasted PeanutsPresent as a volatile component[8]
Roasted FilbertsPresent as a volatile component[8]

Specific concentration ranges of this compound in these foods were not available in the searched literature.

The biosynthesis of this compound in natural products is primarily linked to the oxidative degradation of polyunsaturated fatty acids. This process, known as lipid peroxidation, involves the formation of unstable hydroperoxides that subsequently cleave to produce a variety of volatile compounds, including aldehydes and ketones like this compound.

G PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Oxidation Enzymatic or Non-enzymatic Oxidation PUFA->Oxidation Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Cleavage Cleavage Hydroperoxides->Cleavage Volatiles Volatile Compounds Cleavage->Volatiles Pentenone This compound Volatiles->Pentenone

Biosynthesis of this compound from Polyunsaturated Fatty Acids.

Potential Signaling Pathways: Michael Addition

As an α,β-unsaturated ketone, this compound possesses an electrophilic β-carbon, making it susceptible to nucleophilic attack through a Michael addition reaction.[9] In a biological context, this reactivity is significant as it can lead to the covalent modification of cellular nucleophiles, such as the thiol group of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH).[10] This interaction has the potential to alter protein function and cellular redox balance, representing a key mechanism for the biological activity of α,β-unsaturated carbonyl compounds.[10]

G Pentenone This compound (α,β-Unsaturated Ketone) MichaelAddition Michael Addition (1,4-Conjugate Addition) Pentenone->MichaelAddition Nucleophile Cellular Nucleophile (e.g., Protein-SH, GSH) Nucleophile->MichaelAddition Adduct Covalent Adduct MichaelAddition->Adduct Effect Potential Biological Effects: - Altered Protein Function - Disruption of Redox Homeostasis Adduct->Effect

Potential Michael Addition Pathway of this compound.

Experimental Protocols

The analysis of this compound in food matrices typically involves gas chromatography for direct analysis of the volatile compound or high-performance liquid chromatography following derivatization.

Protocol 1: Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline for the analysis of volatile compounds in a food matrix and should be optimized for the specific matrix and instrumentation.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract and concentrate volatile compounds from the food matrix.

  • Materials:

    • Food sample (e.g., green tea infusion, homogenized tomato)

    • Saturated NaCl solution

    • Internal standard (e.g., 4-nonanol)

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Procedure:

    • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

    • Add a known amount of internal standard.

    • Immediately seal the vial.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-FID Analysis

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Typical GC Conditions:

    • Column: DB-Wax (30 m x 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar capillary column.[11]

    • Injector Temperature: 270 °C.[11]

    • Injection Mode: Splitless (desorption for 0.5-1 min).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[11]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 4 °C/min to 250 °C.[11]

      • Final hold: 10 min at 250 °C.[11]

    • Detector Temperature: 280 °C.[11]

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with authentic standards.

G cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-FID Analysis Sample Homogenized Food Sample Vial Add to Headspace Vial with NaCl and Internal Standard Sample->Vial Equilibrate Equilibrate and Expose SPME Fiber Vial->Equilibrate Desorb Thermal Desorption in GC Injector Equilibrate->Desorb Separate Separation on Capillary Column Desorb->Separate Detect Detection by FID Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-FID Analysis of this compound.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection after DNPH Derivatization

This protocol is based on established methods like U.S. EPA Method 8315A for the analysis of carbonyl compounds.[12]

1. Sample Preparation and Derivatization

  • Objective: To convert this compound into a stable, UV-absorbing derivative.

  • Materials:

    • Food sample extract (in a suitable solvent like acetonitrile)

    • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (e.g., 0.2% DNPH in acetonitrile (B52724) with a small amount of strong acid like H3PO4)

    • HPLC-grade acetonitrile and water

  • Procedure:

    • To 1 mL of the sample extract in a vial, add 1 mL of the DNPH derivatizing reagent.

    • Cap the vial and vortex thoroughly.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or as optimized for complete derivatization.

    • The sample is now ready for HPLC analysis. If necessary, dilute with acetonitrile/water to fall within the calibration range.

2. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • Start with a suitable initial composition (e.g., 45% B).

      • Linearly increase the concentration of Solvent B to elute the DNPH derivatives (e.g., to 95% B over 15 minutes).

      • Hold at high organic content to wash the column.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 360 nm.

  • Quantification: Identify the this compound-DNPH derivative peak based on its retention time compared to a standard. Quantify using a calibration curve prepared from a derivatized standard.

G cluster_prep Sample Preparation and Derivatization cluster_analysis HPLC-UV Analysis Sample Food Sample Extract Derivatize React with DNPH Reagent Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV Analysis of this compound.

Conclusion

This compound is a significant contributor to the flavor and aroma of various foods. Its GRAS status supports its use as a flavoring agent, though regulatory aspects should be continuously monitored. For researchers, the α,β-unsaturated ketone moiety presents an interesting area for investigation regarding its potential biological activities through Michael addition reactions with cellular nucleophiles. The provided analytical protocols offer a starting point for the quantification and further study of this compound in complex matrices. Further research is warranted to establish definitive quantitative data on its concentration in various foodstuffs and to fully elucidate its sensory thresholds and potential physiological effects.

References

Synthesis of Enaminones via Aza-Michael Addition to Pent-3-en-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones are valuable and versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of nitrogen-containing heterocyclic compounds. Their unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts both nucleophilic and electrophilic characteristics. This dual reactivity makes them powerful precursors in the synthesis of various biologically active molecules, including anticonvulsant, anti-inflammatory, and antitumor agents.

This document provides detailed protocols for the synthesis of enaminones through the aza-Michael addition of primary and secondary amines to pent-3-en-2-one and its derivatives. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective method for the formation of β-amino carbonyl compounds, which are the tautomeric precursors to the desired enaminones.[1]

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the amine at the β-carbon of the α,β-unsaturated ketone (this compound). This initial 1,4-addition, known as the aza-Michael addition, forms a β-amino ketone intermediate. This intermediate then undergoes tautomerization to yield the more stable, conjugated enaminone product. The reaction can often be performed under neat conditions or with the aid of a catalyst to enhance reaction rates and yields.

Experimental Protocols

Protocol 1: Catalyst-Free Aza-Michael Addition of Primary Amines to this compound

This protocol describes a general procedure for the reaction of an aromatic amine with this compound without the use of a catalyst.

Materials:

  • This compound

  • Aniline (or other primary aromatic or aliphatic amine)

  • Sealed reaction vial

  • Stirring hotplate

  • Standard laboratory glassware for work-up

  • Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 equivalent) and the desired primary amine (e.g., aniline, 5.5 mmol, 1.1 equivalents).[1]

  • Reaction Conditions: Heat the reaction mixture to 80°C with continuous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. This typically takes around 4 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the product crystallizes upon cooling, it can be isolated by filtration and washed with a cold solvent like hexane.

    • If the product is an oil, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure enaminone.

Protocol 2: Base-Catalyzed Aza-Michael Addition of Amines to this compound

This protocol outlines a procedure using a base catalyst, which can be particularly useful for less reactive amines or to accelerate the reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (B128534) (Et₃N) or another suitable base catalyst

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add a solution of this compound (10 mmol, 1.0 equivalent) in dichloromethane (20 mL).

  • Addition of Amine: Add the desired amine (11 mmol, 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 1 mmol, 0.1 equivalents) dropwise to the stirring solution at room temperature.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the disappearance of the starting materials.

  • Work-up:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired enaminone.

Data Presentation

The following table summarizes representative reaction conditions and yields for the aza-Michael addition of various amines to α,β-unsaturated ketones, which can be adapted for this compound.[1]

EntryAmineCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineNoneNeat804>90
2BenzylamineEt₃NCH₂Cl₂Room Temp2>95
3MorpholineNoneNeatRoom Temp1>95
4PyrrolidineNoneCH₂Cl₂00.5>95

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Mandatory Visualization

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of enaminones from this compound derivatives via aza-Michael addition.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_tautomerization Isomerization cluster_product Final Product cluster_purification Purification Pent-3-en-2-one_Derivative This compound Derivative Aza_Michael_Addition Aza-Michael Addition (with or without catalyst) Pent-3-en-2-one_Derivative->Aza_Michael_Addition Amine Primary or Secondary Amine Amine->Aza_Michael_Addition Beta_Amino_Ketone β-Amino Ketone (Intermediate) Aza_Michael_Addition->Beta_Amino_Ketone Forms Tautomerization Tautomerization Beta_Amino_Ketone->Tautomerization Undergoes Enaminone Enaminone Product Tautomerization->Enaminone Workup_Purification Work-up & Purification (e.g., Chromatography) Enaminone->Workup_Purification

Caption: General workflow for enaminone synthesis.

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the mechanism of the aza-Michael addition followed by tautomerization to form the enaminone.

G cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Tautomerization Reactants This compound + Amine (R₂NH) Intermediate1 β-Amino Ketone Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 β-Amino Ketone Product Enaminone Intermediate2->Product Proton Transfer

Caption: Mechanism of enaminone formation.

References

Application of Pent-3-en-2-one in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, a simple α,β-unsaturated ketone, is a versatile and valuable building block in pharmaceutical development. Its reactive nature, characterized by both a carbonyl group and a conjugated double bond, allows it to participate in a variety of chemical transformations, making it a key precursor for the synthesis of complex molecular scaffolds found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important pharmaceutical intermediates, including steroids and alkaloids. Additionally, it explores the biological activities of molecules derived from this scaffold and the signaling pathways they modulate.

I. Synthetic Applications in Pharmaceutical Development

This compound is a crucial starting material for constructing cyclic and heterocyclic systems that form the core of many therapeutic agents. Two of the most powerful reactions utilizing this compound are the Robinson annulation for the synthesis of steroid precursors and the Michael addition for the creation of diverse alkaloid scaffolds.

Robinson Annulation: Synthesis of the Wieland-Miescher Ketone

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. The reaction of 2-methyl-1,3-cyclohexanedione with this compound (as a precursor to methyl vinyl ketone in situ, or used directly in variations) leads to the formation of the Wieland-Miescher ketone, a foundational building block for the synthesis of steroids and terpenoids.[1][2][3]

This protocol describes a typical procedure for the Robinson annulation to synthesize the Wieland-Miescher ketone.

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • This compound

  • Base catalyst (e.g., potassium hydroxide, triethylamine, or L-proline for asymmetric synthesis)[2]

  • Solvent (e.g., benzene, toluene, or DMSO for asymmetric synthesis)[2]

  • Hydrochloric acid (for work-up)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) in the chosen solvent.

  • Addition of Reactants: Add this compound (1.1 equivalents) to the solution.

  • Initiation of Reaction: Add the base catalyst (e.g., 0.1 equivalents of potassium hydroxide). For asymmetric synthesis, a chiral catalyst like L-proline (e.g., 10 mol%) can be used.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with dilute hydrochloric acid.

  • Extraction: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the Wieland-Miescher ketone.

Quantitative Data:

Reactant AReactant BCatalystSolventTemperatureTimeYield (%)
2-methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone*L-prolineDMSORoom Temp.72 h49 (76% ee)[2]

*Note: Methyl vinyl ketone is often used directly in this synthesis. This compound can be used as a stable precursor or in variations of the reaction. The yield and enantiomeric excess (ee) are highly dependent on the specific catalyst and conditions used.[2]

Logical Relationship for Wieland-Miescher Ketone Synthesis

G 2-methyl-1,3-cyclohexanedione 2-methyl-1,3-cyclohexanedione Michael_Addition Michael_Addition 2-methyl-1,3-cyclohexanedione->Michael_Addition This compound This compound This compound->Michael_Addition Intermediate_Diketone Intermediate_Diketone Michael_Addition->Intermediate_Diketone Base Catalyst Intramolecular_Aldol_Condensation Intramolecular_Aldol_Condensation Intermediate_Diketone->Intramolecular_Aldol_Condensation Wieland-Miescher_Ketone Wieland-Miescher_Ketone Intramolecular_Aldol_Condensation->Wieland-Miescher_Ketone Base Catalyst

Caption: Robinson annulation for Wieland-Miescher ketone synthesis.

Michael Addition: Synthesis of Alkaloid Scaffolds

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[4] this compound serves as an excellent Michael acceptor, and its reaction with various nucleophiles (carbon, nitrogen, sulfur, etc.) provides access to a wide array of functionalized intermediates for alkaloid synthesis. For instance, the addition of a picoline-derived nucleophile to this compound is a key step in the synthesis of alkaloids like (±)-cermizine C and (±)-senepodine G.[4]

This protocol outlines a general procedure for the Michael addition of a soft carbon nucleophile to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 95% ethanol.[4]

  • Reagent Addition: Add this compound (1.0 equivalent) and diethyl malonate (1.1 equivalents) to the flask.[4]

  • Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%).[4]

  • Reaction: Gently reflux the mixture for 1 hour.[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.[4]

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Quantitative Data for Michael Additions with this compound:

Nucleophile (Michael Donor)CatalystSolventTemperature (°C)Time (min)Yield (%)
ThiophenolTriethylamineDichloromethaneRoom Temp.15-30>95[4]
AnilineNoneNeat80240High (not specified)[4]
NitromethaneThiourea organocatalystToluene024-48 hHigh (not specified)[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Michael Donor, This compound, & Solvent Add_Catalyst Add_Catalyst Combine_Reactants->Add_Catalyst Stir Stir at specified temperature Add_Catalyst->Stir Monitor Monitor progress (e.g., TLC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Nrf2-mediated induction of HO-1 by pentenone derivatives.

Quantitative Data on Biological Activity of Pentenone-Containing Compounds:

Compound ClassBiological ActivityTarget/AssayIC50
Diarylpentanoid (analogs)Nitric Oxide (NO) InhibitionLPS/IFN-induced RAW 264.7 macrophages4.2 - 35.3 µM
Cyclopentanone DerivativesAntioxidantDPPH free radical scavenging49.1 - 64.6 µg/mL
Senepodine GCytotoxicityMurine lymphoma L1210 cells7.8 µg/mL

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical development. Its ability to undergo key chemical transformations such as the Robinson annulation and Michael addition allows for the efficient construction of complex molecular architectures found in steroids and alkaloids. Furthermore, the inherent reactivity of the pentenone scaffold can be harnessed to design molecules with specific biological activities, such as anti-inflammatory effects through the modulation of signaling pathways like the Nrf2/HO-1 axis. The protocols and data presented herein provide a foundation for researchers to explore and expand the utility of this compound in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound (VOC) with the chemical formula C₅H₈O.[1][2] It exists as (E) and (Z) stereoisomers and is a colorless, volatile liquid.[3] This compound is naturally present in various plants and foods, including tomatoes, cocoa, and tea, contributing to their characteristic aromas.[3][4] It is also utilized as a flavoring agent in the food and fragrance industries.[3] Furthermore, urinary this compound has been suggested as a potential biomarker for acetaldehyde (B116499) accumulation under metabolic stress, highlighting its relevance in biomedical research.[3] The accurate and reliable quantification of this compound is therefore crucial for quality control, flavor profiling, and clinical studies.

This document provides detailed application notes and protocols for the analytical detection of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[5] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and sensitive method for the analysis of this compound.[3] Reversed-phase HPLC (RP-HPLC) with UV detection is particularly suitable due to the presence of an α,β-unsaturated ketone chromophore in the molecule, which allows for strong absorbance in the UV region.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Instrumentation Agilent 7890B GC with 5977A MSD or similar[6]Standard HPLC system with UV-Vis or Diode Array Detector (DAD)[3]
Column HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column[6]C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL to pg/mL range.Not explicitly stated, but expected to be in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Method dependent, typically in the low ng/mL to pg/mL range.Not explicitly stated, but expected to be in the low µg/mL to ng/mL range.
Linearity A calibration curve should be prepared using standard solutions.[5]A calibration curve is constructed by plotting peak area against concentration.[3]
Recovery Dependent on sample preparation method (e.g., HS-SPME).Dependent on sample preparation method.
Characteristic Ions (m/z) 69 (base peak), 41, 43[5][7][8]Not applicable
UV Detection Wavelength Not applicableStrong absorbance in the UV region[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is suitable for the analysis of this compound in various matrices, including food and biological samples.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME for Food Samples)

This technique is particularly effective for extracting volatile compounds from complex matrices.[5]

  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

  • For solid samples, adding a small amount of water can aid in the release of volatiles.

  • Add a magnetic stir bar for agitation during incubation.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Place the vial in a temperature-controlled autosampler or heating block set to 60-80°C to allow volatile compounds to partition into the headspace.[5]

  • Expose an appropriate SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions [5][6]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: 35-350 amu.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum with a reference standard and spectral libraries (e.g., NIST). The major characteristic ions are m/z 69 (base peak), 41, and 43.[5]

  • For quantitative analysis, construct a calibration curve by analyzing standard solutions of this compound at various concentrations. The use of an internal standard is recommended to improve accuracy and precision.[5]

Protocol 2: HPLC-UV Analysis of this compound

This protocol is suitable for the quantification of this compound in liquid samples.[3]

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solutions: Depending on the matrix, sample preparation may involve dilution, extraction, or filtration. For clear liquid samples, direct injection after filtration through a 0.45 µm filter may be sufficient.

2. HPLC Instrumentation and Conditions [3]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A typical starting condition is 40:60 (v/v) acetonitrile:water. Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample (1-5g) Vial Headspace Vial Sample->Vial Incubation Incubation (60-80°C) Vial->Incubation SPME SPME Fiber Adsorption Incubation->SPME GC_Injector GC Injector (Desorption) SPME->GC_Injector GC_Column GC Column Separation GC_Injector->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Identification Identification (Retention Time & Mass Spectrum) MS_Detector->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Liquid_Sample Liquid Sample Filtration Filtration (0.45 µm) Liquid_Sample->Filtration HPLC_Injector HPLC Injector Filtration->HPLC_Injector RP_Column Reversed-Phase C18 Column Separation HPLC_Injector->RP_Column UV_Detector UV-Vis Detector RP_Column->UV_Detector Identification Identification (Retention Time) UV_Detector->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Polysantol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysantol is a highly valued synthetic sandalwood odorant in the fragrance industry, prized for its warm, woody, and creamy scent profile. Its analogues are of significant interest for the development of new fragrance ingredients with unique olfactory properties. The core chemical structure of Polysantol is typically synthesized via an aldol (B89426) condensation of an aldehyde, such as campholenaldehyde, with a ketone, followed by methylation and reduction steps. While the established synthesis predominantly utilizes butanone, this document outlines the established protocol and proposes a novel synthetic route using pent-3-en-2-one for the generation of new Polysantol analogues.

Established Synthesis of Polysantol Analogues using Butanone

The conventional synthesis of Polysantol and its analogues involves a three-step process starting from an appropriate aldehyde and butanone.[1][2][3] This process includes an aldol condensation, a deconjugative α-methylation, and a final reduction of the ketone functionality.[1][3]

Experimental Protocols

Step 1: Aldol Condensation of Aldehyde with Butanone

This initial step involves the base-catalyzed aldol condensation of an aldehyde with butanone to form an α,β-unsaturated ketone.[1][4]

  • Materials:

    • Aldehyde (e.g., campholenaldehyde)

    • Butanone (Methyl Ethyl Ketone - MEK)

    • Potassium hydroxide (B78521) (KOH)

    • Methanol (B129727) (MeOH)

    • Acetic acid (1N solution)

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH)

  • Protocol:

    • To a stirred solution of butanone (4.0 equivalents) and potassium hydroxide (0.04 equivalents) in methanol at 0 °C, a solution of the starting aldehyde (1.0 equivalent) in methanol is added dropwise over 1 hour.[5]

    • The reaction mixture is allowed to warm to room temperature and stirring is continued for an additional 8 hours.[5]

    • A condenser is then attached to the flask, and the mixture is heated to approximately 50 °C for 2 hours to ensure dehydration.[5]

    • After cooling to room temperature, the reaction is quenched by the addition of a 1N acetic acid solution.[5]

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to yield the α,β-unsaturated ketone. A patent describes obtaining a 92% yield for the condensation of campholenaldehyde with butanone.[4][6]

Step 2: Deconjugative α-Methylation

The α,β-unsaturated ketone is then subjected to deconjugative α-methylation to introduce a methyl group at the α-position.

  • Materials:

    • α,β-Unsaturated ketone

    • Potassium tert-butoxide (t-BuOK)

    • Dimethylformamide (DMF)

    • Methyl iodide (MeI)

  • Protocol:

    • A solution of the α,β-unsaturated ketone (1.0 equivalent) in DMF is added to a stirred suspension of potassium tert-butoxide (1.2 equivalents) in DMF at room temperature under an inert atmosphere.

    • The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 equivalents).

    • The reaction is stirred for an additional 2 hours at room temperature.

    • The reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

    • The resulting β,γ-unsaturated ketone is purified by chromatography. A patent reports a yield of 78.6% for this step in the synthesis of a Polysantol intermediate.[6]

Step 3: Reduction of the β,γ-Unsaturated Ketone

The final step is the reduction of the β,γ-unsaturated ketone to the corresponding alcohol, yielding the Polysantol analogue.[1]

  • Materials:

    • β,γ-Unsaturated ketone

    • Sodium borohydride (B1222165) (NaBH₄)

    • Methanol (MeOH)

    • Dilute hydrochloric acid (HCl)

  • Protocol:

    • To a stirred solution of the β,γ-unsaturated ketone (1.0 equivalent) in methanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or GC).

    • The reaction is carefully quenched by the slow addition of dilute hydrochloric acid.

    • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The final alcohol product is purified by flash chromatography. A patent describes a 95.5% yield for the reduction step to form Polysantol.[6]

Data Presentation
StepReactantsKey ReagentsSolventYield (%)Reference
Aldol CondensationCampholenaldehyde, ButanoneKOHMeOH92[4][6]
Deconjugative α-Methylation3-methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)-3-penten-2-onet-BuOK, MeIDMF78.6[6]
Reduction3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopentenyl)-4-penten-2-oneNaBH₄MeOH95.5[6]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Established Synthesis Workflow

established_synthesis Aldehyde Aldehyde (e.g., Campholenaldehyde) Aldol_Product α,β-Unsaturated Ketone Aldehyde->Aldol_Product Aldol Condensation (KOH, MeOH) Butanone Butanone Butanone->Aldol_Product Methylation_Product β,γ-Unsaturated Ketone Aldol_Product->Methylation_Product Deconjugative α-Methylation (t-BuOK, MeI) Final_Product Polysantol Analogue Methylation_Product->Final_Product Reduction (NaBH4, MeOH)

Caption: Established synthetic pathway to Polysantol analogues.

Proposed Synthesis of Novel Polysantol Analogues using this compound

To the best of our knowledge, the use of this compound in the synthesis of Polysantol analogues has not been reported in the literature. The following section proposes a hypothetical synthetic route based on established chemical principles for fragrance synthesis. This pathway could lead to novel analogues with potentially unique and interesting olfactory properties. The primary difference in this proposed synthesis is the use of an α,β-unsaturated ketone as the starting material for a Michael addition, followed by an intramolecular aldol condensation.

Proposed Experimental Protocols

Step 1: Michael Addition

This proposed first step involves the conjugate addition of an organometallic reagent derived from an appropriate aldehyde to this compound.

  • Materials:

    • Aldehyde (e.g., campholenaldehyde)

    • Reagents to form a nucleophilic aldehyde equivalent (e.g., dithiane protection followed by deprotonation with n-BuLi)

    • This compound

    • Tetrahydrofuran (THF)

    • Aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Protocol:

    • Prepare the nucleophilic aldehyde equivalent (e.g., 2-lithio-1,3-dithiane derivative of the starting aldehyde) in THF at low temperature (e.g., -78 °C).

    • To this solution, add a solution of this compound (1.0 equivalent) in THF dropwise.

    • Allow the reaction to stir at low temperature for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Deprotect the aldehyde functionality to yield the 1,5-dicarbonyl intermediate, which should be purified by chromatography.

Step 2: Intramolecular Aldol Condensation

The 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a six-membered ring, a common structural motif in fragrance molecules.

  • Materials:

    • 1,5-Dicarbonyl intermediate

    • Base (e.g., sodium hydroxide or potassium carbonate)

    • Solvent (e.g., ethanol (B145695) or methanol)

  • Protocol:

    • Dissolve the 1,5-dicarbonyl intermediate in a suitable alcoholic solvent.

    • Add a catalytic amount of base and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction for the formation of the cyclic α,β-unsaturated ketone.

    • Neutralize the reaction mixture, remove the solvent, and extract the product.

    • Purify the cyclic product by column chromatography.

Step 3: Reduction of the Ketone

The final step would be the reduction of the ketone in the cyclic product to the corresponding alcohol.

  • Materials:

    • Cyclic α,β-unsaturated ketone

    • Reducing agent (e.g., sodium borohydride or lithium aluminum hydride for complete reduction of the ketone and double bond if desired)

    • Appropriate solvent (e.g., methanol for NaBH₄, THF for LiAlH₄)

  • Protocol:

    • Dissolve the cyclic ketone in the appropriate solvent and cool to 0 °C.

    • Add the reducing agent portion-wise.

    • Stir the reaction until completion.

    • Perform a standard aqueous workup.

    • Extract, dry, and concentrate the organic phase.

    • Purify the final alcohol product by chromatography.

Proposed Synthesis Workflow

proposed_synthesis Aldehyde_equiv Nucleophilic Aldehyde Equivalent Michael_Adduct 1,5-Dicarbonyl Intermediate Aldehyde_equiv->Michael_Adduct Michael Addition (THF) Pentone This compound Pentone->Michael_Adduct Cyclic_Ketone Cyclic α,β-Unsaturated Ketone Michael_Adduct->Cyclic_Ketone Intramolecular Aldol Condensation (Base, Alcohol) Final_Analogue Novel Polysantol Analogue Cyclic_Ketone->Final_Analogue Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway to novel Polysantol analogues.

Conclusion

The established synthesis of Polysantol analogues provides a robust platform for the generation of valuable fragrance compounds. The proposed novel route utilizing this compound offers an exciting opportunity to explore new chemical space and potentially discover next-generation sandalwood odorants. Researchers are encouraged to investigate this proposed pathway and characterize the resulting novel analogues for their unique olfactory properties. Further optimization of reaction conditions will be necessary to achieve desirable yields and stereoselectivity.

References

Application Notes and Protocols: Gas-Phase Reactivity of Pent-3-en-2-one with Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound (VOC) that can be emitted into the atmosphere from various biogenic and anthropogenic sources. Its atmospheric fate is of significant interest due to the potential formation of secondary organic aerosols (SOA) and other oxygenated products that can impact air quality and climate. The primary atmospheric removal process for unsaturated compounds is reaction with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). This document provides detailed application notes and protocols for studying the gas-phase reactivity of this compound with ozone, drawing upon established methodologies for similar unsaturated carbonyls.

Reaction Kinetics and Mechanism

The gas-phase reaction of this compound with ozone proceeds via the electrophilic addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane).[1][2] This primary ozonide rapidly decomposes into two sets of carbonyl and Criegee intermediate pairs. For this compound, the expected primary products are acetaldehyde (B116499) and methylglyoxal, along with their corresponding Criegee intermediates.

The Criegee intermediates are highly reactive and can undergo several subsequent reactions, including unimolecular decomposition or bimolecular reactions with other atmospheric species like water vapor, SO₂, or NOₓ, leading to the formation of a variety of secondary products such as organic acids, peroxides, and other oxygenated compounds.[3][4]

Quantitative Data Summary

While specific experimental data for the gas-phase ozonolysis of this compound is limited in the reviewed literature, the following table summarizes typical kinetic parameters for structurally similar α,β-unsaturated ketones. These values provide an estimate of the expected reactivity.

CompoundRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ) with respect to O₃¹Reference
1-Penten-3-one (Ethyl vinyl ketone)(1.09 ± 0.12) x 10⁻¹⁷~1.1 days[5]
3-Octen-2-one(3.48 ± 0.36) x 10⁻¹⁷~6.9 hours[6]
4-Hexen-3-one(5.70 ± 0.60) x 10⁻¹⁷~4.2 hours[6]
3-Methyl-3-penten-2-one(80.1 ± 18.7) x 10⁻¹⁸~1.5 days[7]

¹ Calculated assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules cm⁻³.

Experimental Protocols

The following protocols are based on established methods for studying the gas-phase ozonolysis of unsaturated organic compounds in atmospheric simulation chambers.[3][4][7]

Materials and Reagents
  • This compound: High purity (≥98%)

  • Ozone (O₃): Generated from high-purity oxygen (99.995%) using an electrical discharge ozone generator.[3][4]

  • Reference Compound (for relative rate studies): A compound with a well-known ozone reaction rate constant (e.g., 2-methyl-2-butene).

  • OH Radical Scavenger: Carbon monoxide (CO) or cyclohexane (B81311) to suppress the chemistry of OH radicals that can be formed as byproducts.[3][4]

  • Criegee Intermediate Scavenger (optional): Sulfur dioxide (SO₂) to investigate the yield of stabilized Criegee intermediates.[3][4]

  • Bath Gas: High-purity synthetic air.[3][7]

Experimental Setup

The experiments are typically conducted in large-volume (100-1080 L) reaction chambers made of quartz glass, FEP Teflon, or other inert materials to minimize wall reactions.[3][6][7] The chamber is equipped with ports for introducing reactants and for coupling to analytical instruments.

Key Analytical Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer: Coupled to the chamber via a long-path White-type mirror system for in-situ monitoring of the concentrations of the reactant and products over time.[3][7]

  • Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS): For real-time qualitative and quantitative analysis of volatile organic compounds, providing high sensitivity and mass resolution.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For offline analysis of reaction products, often involving sample collection on adsorbent tubes.

Kinetic Experiment Protocol (Relative Rate Method)
  • Chamber Preparation: Evacuate the reaction chamber to a low pressure (e.g., 10⁻⁴ mbar) and then flush with synthetic air to ensure cleanliness.[7]

  • Reactant Injection: Introduce a known concentration of the OH radical scavenger (e.g., CO) into the chamber. Subsequently, inject known concentrations of this compound and a reference compound. Allow the mixture to stabilize.

  • Initial Measurements: Record the initial concentrations of this compound and the reference compound using FTIR and/or PTR-ToF-MS. Monitor for any initial wall losses.[3][4]

  • Reaction Initiation: Introduce a known concentration of ozone into the chamber to initiate the reaction.

  • Data Acquisition: Monitor the decay of this compound and the reference compound over time using FTIR and/or PTR-ToF-MS.

  • Data Analysis: Plot the natural logarithm of the initial to current concentration ratio of this compound against that of the reference compound. The slope of this plot gives the ratio of the rate coefficients. The rate coefficient for the reaction of this compound with ozone can then be calculated using the known rate coefficient of the reference compound.

Product Identification Protocol
  • Chamber Preparation: Prepare the chamber as described for the kinetic experiments.

  • Reactant Injection: Introduce a known concentration of the OH scavenger. Then, inject a known concentration of this compound.

  • Reaction Initiation: Introduce a known concentration of ozone.

  • Product Monitoring: Monitor the formation of reaction products in real-time using FTIR and PTR-ToF-MS.[3][4]

  • Spectrum Analysis: For FTIR, subtract the initial spectra of the reactants to obtain the product spectrum. Identify and quantify products by comparing with calibrated reference spectra.

  • Mass Spectrum Analysis: For PTR-ToF-MS, identify products based on their mass-to-charge ratio and fragmentation patterns.

  • (Optional) Criegee Intermediate Scavenging: In separate experiments, add an excess of a Criegee intermediate scavenger like SO₂ to the initial reaction mixture.[3][4] This allows for the quantification of stabilized Criegee intermediates through the detection of their reaction products with the scavenger.

Visualizations

Experimental_Workflow cluster_prep Chamber Preparation cluster_reactants Reactant Injection cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Evacuate Evacuate Chamber Flush Flush with Synthetic Air Evacuate->Flush Add_Scavenger Add OH Scavenger (e.g., CO) Flush->Add_Scavenger Add_Ketone Inject this compound Add_Scavenger->Add_Ketone Add_Reference Inject Reference (for kinetics) Add_Ketone->Add_Reference Initial_Scan Initial Analysis (FTIR, PTR-ToF-MS) Add_Reference->Initial_Scan Inject_Ozone Inject Ozone Initial_Scan->Inject_Ozone Monitor Monitor Reactant Decay & Product Formation Inject_Ozone->Monitor Kinetics Kinetic Analysis (Relative Rate Plot) Monitor->Kinetics Products Product Identification & Quantification Monitor->Products

Caption: Experimental workflow for studying the gas-phase reactivity of this compound with ozone.

Ozonolysis_Pathway cluster_products Primary Products cluster_secondary Secondary Reactions Reactants This compound + O₃ POZ Primary Ozonide (Unstable) Reactants->POZ Carbonyl1 Acetaldehyde POZ->Carbonyl1 Path A CI1 [CH₃C(O)OO]• Criegee Intermediate POZ->CI1 Path A Carbonyl2 Methylglyoxal POZ->Carbonyl2 Path B CI2 [CH₃CHO]• Criegee Intermediate POZ->CI2 Path B Decomposition Unimolecular Decomposition CI1->Decomposition Bimolecular Bimolecular Reactions (e.g., + H₂O, SO₂) CI1->Bimolecular CI2->Decomposition CI2->Bimolecular Secondary_Products Secondary Products (Organic Acids, Peroxides, etc.) Decomposition->Secondary_Products Bimolecular->Secondary_Products

Caption: Proposed reaction pathway for the gas-phase ozonolysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pent-3-en-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Pent-3-en-2-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Aldol (B89426) Condensation: This is a classic and industrially relevant carbon-carbon bond-forming reaction involving the condensation of acetaldehyde (B116499) and acetone (B3395972).[1]

  • Acylation of Propene: This method utilizes propene and acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1]

  • Dehydration of 4-Hydroxy-2-pentanone: The aldol addition product, 4-hydroxy-2-pentanone, can be dehydrated using heat or an acid catalyst to yield this compound.[1]

  • Dehydrohalogenation: The (E)-isomer of this compound can be synthesized by the dehydrohalogenation of 3-chloropentanone.

Q2: How can I minimize the formation of the β,γ-unsaturated isomer?

A2: The formation of the less stable β,γ-isomer is a common challenge. To convert this to the desired α,β-unsaturated ketone, an acid-catalyzed equilibration can be performed. A typical procedure involves refluxing the isomer mixture with a catalytic amount of p-toluenesulfonic acid for approximately 30 minutes. The workup involves dilution with an organic solvent, washing with a saturated aqueous sodium hydrogen carbonate solution, and drying over an anhydrous salt like magnesium sulfate.

Q3: Polymerization of acetaldehyde is significantly reducing my yield. What can I do to prevent this?

A3: Polymerization of acetaldehyde is a frequent side reaction in aldol condensations. The following strategies can help mitigate this issue:

  • Controlled Reactant Addition: In batch processes, the slow, dropwise addition of acetaldehyde helps to maintain a low instantaneous concentration, thereby reducing the rate of self-condensation.

  • Continuous Reactor Systems: Employing a continuous stirred-tank reactor (CSTR) or a fixed-bed reactor can enhance selectivity and minimize polymer formation by continuously removing the product and unreacted starting materials.

  • Catalyst Selection: The use of solid acid catalysts in a continuous reactor system has proven effective in improving the yield of the desired product while reducing side reactions.

Q4: What are the critical safety precautions when synthesizing this compound?

A4: this compound is a flammable and toxic liquid. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on the aldol condensation method.

IssuePotential CauseRecommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed.
Isomerization: Formation of the undesired β,γ-unsaturated ketone.Perform an acid-catalyzed equilibration of the product mixture as described in the FAQs.[1]
Side Reactions: Formation of byproducts such as acetaldehyde polymers.Optimize reaction conditions by adjusting temperature, reactant ratios, and catalyst. Consider using a continuous reactor setup.
Product Loss During Workup: Emulsion formation or co-distillation with solvent.To break emulsions, add a saturated brine solution during the aqueous workup. Use a drying agent (e.g., anhydrous magnesium sulfate) before distillation and employ fractional distillation for better separation.
Product Impurity Presence of Starting Materials: Unreacted acetone or acetaldehyde in the final product.Ensure the reaction goes to completion and purify the product using fractional distillation.
Formation of Isomers: Contamination with the β,γ-unsaturated isomer.Use an acid-catalyzed equilibration step followed by purification.[1]
Solvent or Reagent Contamination: Impurities from the chemicals used.Use high-purity, dry solvents and reagents.
Reaction Stalls Inactive Catalyst: The catalyst may be old, contaminated, or insufficient.Use a fresh, high-purity catalyst. For base-catalyzed reactions, ensure the base has not been passivated by atmospheric carbon dioxide.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Optimize the reaction temperature. Some protocols may require initial cooling followed by a period of warming.

Data Presentation

The yield of α,β-unsaturated ketones from aldol condensation reactions is highly dependent on the specific substrates, catalysts, and reaction conditions. The following table summarizes yield data for the synthesis of 3-methyl-3-penten-2-one (B7765926), a structurally related compound, which can provide insights into optimizing this compound synthesis.

Reactor TypeCatalystTemperature (°C)Ketone/Aldehyde Molar RatioYield (%)
Batch Stirred Tank Reactor (BSTR)NKC-9 (Acidic Ion Exchange Resin)608:1~75
Fixed Bed Reactor (FBR)NKC-9 (Acidic Ion Exchange Resin)70-Similar to BSTR
Reactive Distillation Column (RDC) + FBRNKC-9 (Acidic Ion Exchange Resin)--up to 95.8

Data is for the synthesis of 3-methyl-3-penten-2-one and is provided as a reference for optimizing similar aldol condensation reactions.

For the acylation of propene, yields of crude product are reported to be in the range of 25–37%, with a purity of 86–92%.[1]

Experimental Protocols

Method 1: Aldol Condensation of Acetaldehyde and Acetone

This protocol provides a general procedure for the base-catalyzed aldol condensation.

Materials:

  • Acetone

  • Acetaldehyde

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice bath.

  • Addition of Reactants: While stirring, add acetone to the cooled basic solution. Subsequently, add acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Neutralize the solution with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Method 2: Acylation of Propene

This procedure is adapted from Organic Syntheses.

Materials:

Procedure:

  • Reaction Setup: In a dry 2-L three-necked flask equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser, add 800 mL of dichloromethane and 157 g of acetyl chloride.[1]

  • Catalyst Addition: While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over 15 minutes.[1]

  • Propene Addition: Begin bubbling propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux. Continue the gas flow for 10–30 hours, until the evolution of heat ceases.[1]

  • Workup: Cautiously pour the reaction mixture onto approximately 1.5 kg of ice. Separate the upper organic layer and extract the aqueous phase with three 100-mL portions of dichloromethane.[1]

  • Purification: Combine all organic solutions, wash with water, and dry over anhydrous magnesium sulfate. Remove the bulk of the dichloromethane by distillation at reduced pressure. Add 256 g of quinoline to the resulting liquid and heat to boiling, distilling off any remaining low-boiling materials. Fractionally distill the remaining organic solution to collect the fraction boiling at 119–124 °C.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Aldol_Condensation_Pathway Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Proton Abstraction Base Base (e.g., OH⁻) Base->Acetone Acetaldehyde Acetaldehyde (Electrophile) Enolate->Acetaldehyde Nucleophilic Attack Aldol_Adduct 4-Hydroxy-2-pentanone (Aldol Addition Product) Acetaldehyde->Aldol_Adduct Product This compound Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Base-catalyzed aldol condensation pathway for this compound synthesis.

Experimental_Workflow start Start setup Reaction Setup (Cooling, Catalyst Prep) start->setup addition Slow Addition of Reactants setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (Distillation/Chromatography) drying->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_time_temp Increase reaction time or temperature. Check catalyst activity. incomplete->optimize_time_temp end Yield Optimized optimize_time_temp->end side_products Side Product Formation check_side_products->side_products Yes check_workup Was there product loss during workup? check_side_products->check_workup No optimize_conditions Adjust reactant ratios. Control temperature. Consider alternative catalyst or reactor. side_products->optimize_conditions optimize_conditions->end workup_loss Workup Issues check_workup->workup_loss Yes check_workup->end No optimize_workup Use brine to break emulsions. Ensure efficient extraction. Optimize purification method. workup_loss->optimize_workup optimize_workup->end

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pent-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. The most relevant property is its boiling point, which dictates the conditions for distillation. It is a colorless liquid that is slightly soluble in water but miscible with many organic solvents.[1][2][3]

Q2: What are the most common impurities found in crude this compound?

A2: The impurities in crude this compound largely depend on the synthetic route. A common impurity is the lower-boiling β,γ-unsaturated isomer, 4-penten-2-one (B1216878), especially in syntheses like the acylation of propene.[4] Other potential impurities include unreacted starting materials (e.g., acetone, acetaldehyde (B116499) from aldol (B89426) condensation), solvents used during the reaction and workup (like dichloromethane), and byproducts such as acetaldehyde polymers.[4][5]

Q3: My crude product contains the β,γ-unsaturated isomer (4-penten-2-one). How can I remove it?

A3: The most effective method to remove the 4-penten-2-one isomer is through acid-catalyzed equilibration.[4][5] This process converts the less stable β,γ-unsaturated isomer into the more stable α,β-unsaturated product, this compound. A common procedure involves refluxing the crude mixture with a catalytic amount of an acid, such as p-toluenesulfonic acid, for approximately 30 minutes.[4][5] This is followed by a standard workup and final purification by fractional distillation.[4]

Q4: What are the critical safety precautions for handling this compound?

A4: this compound is a flammable liquid and can be harmful if it comes into contact with the skin.[6] It can cause significant skin and eye irritation and may lead to respiratory irritation.[6] Always handle this chemical in a well-ventilated chemical fume hood.[6] Mandatory personal protective equipment (PPE) includes tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6] Ensure the work area is free of ignition sources and that a safety shower and eyewash station are readily accessible.[6]

Data Summary

Quantitative data for this compound and a common isomer are summarized below to aid in the development of purification protocols.

Table 1: Physical Properties of this compound and a Key Isomer

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₅H₈O84.12119-124[2][4]~0.862[2]
4-Penten-2-one C₅H₈O84.12~107-108~0.85

Note: Data for 4-Penten-2-one is estimated based on typical boiling point trends for related isomers.

Troubleshooting Guide

Encountering issues during purification is common. The following table and diagram provide a structured approach to troubleshooting.

Table 2: Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Distillation - Inefficient separation from closely boiling impurities (e.g., 4-penten-2-one).- Distillation rate is too fast.- Ensure the acid-catalyzed isomerization step was performed to convert the β,γ-isomer.[5]- Use a more efficient fractionating column (e.g., 30-cm Vigreux column).[4]- Slow the distillation rate to 1-2 drops per second to allow for proper vapor-liquid equilibrium.
Low Yield - Incomplete reaction or significant side-product formation.[5]- Loss of volatile product during solvent removal or workup.[5]- Incomplete conversion of the β,γ-isomer.- Monitor reaction completion using TLC or GC.[5]- Keep solutions cool during extractions and solvent removal (e.g., use a rotary evaporator with a chilled bath).[4][5]- Ensure the acid-catalyzed equilibration step is complete before final distillation.[4]
Product is Colored - Presence of polymeric byproducts, especially from aldol condensation routes.[5]- Thermal decomposition during distillation.- Consider purification by column chromatography if distillation fails.- Ensure distillation is performed under reduced pressure if the compound shows thermal instability.- Avoid excessive heating or prolonged heating times.
Reaction Stalls or is Incomplete - Inactive catalyst.- Incorrect reaction temperature.- Use fresh, high-purity catalysts and dry solvents.[5]- Optimize the reaction temperature; some reactions may require specific temperature profiles.[5]

Visualizations

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Purification Workflow crude Crude Product (contains isomers/impurities) isomerize Acid-Catalyzed Isomerization crude->isomerize If β,γ-isomer is present workup1 Aqueous Workup (e.g., NaHCO₃ wash) crude->workup1 If no β,γ-isomer isomerize->workup1 dry Drying (e.g., MgSO₄) workup1->dry distill Fractional Distillation dry->distill pure Pure this compound distill->pure G cluster_troubleshooting Troubleshooting Low Purity start Low Purity Detected (via GC, NMR, etc.) identify Identify Major Impurity start->identify isomer_check Is it 4-penten-2-one? identify->isomer_check solvent_check Is it residual solvent? isomer_check->solvent_check No action_isomerize Perform/Repeat Acid-Catalyzed Isomerization isomer_check->action_isomerize Yes other_check Is it starting material? solvent_check->other_check No action_solvent Improve solvent removal (e.g., vacuum, gentle heat) solvent_check->action_solvent Yes action_redistill Re-distill with a more efficient column and slower takeoff rate other_check->action_redistill Yes action_isomerize->action_redistill Then...

References

Technical Support Center: Pent-3-en-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pent-3-en-2-one. The guides address common side reactions and provide detailed experimental protocols to help mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with an organometallic reagent gave a low yield of the desired 1,4-conjugate addition product and a significant amount of an unexpected alcohol. What happened?

This is a classic case of competing 1,2- (direct) versus 1,4- (conjugate) addition. This compound has two electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). The type of nucleophile used dictates the major product.

  • 1,2-Addition: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are driven by electrostatic interactions and tend to attack the more polarized carbonyl carbon. This irreversible reaction leads to the formation of a tertiary allylic alcohol after workup.

  • 1,4-Addition (Michael Addition): "Soft" nucleophiles, like organocuprates (R₂CuLi, Gilman reagents) or stabilized enolates (e.g., from diethyl malonate), favor orbital-controlled addition to the β-carbon. This pathway is preferred for obtaining the desired ketone product.

To favor the 1,4-adduct, switch from a Grignard or organolithium reagent to a Gilman reagent.

FAQ 2: My reaction mixture became viscous, cloudy, or solidified into an intractable mass. What is the cause?

This indicates that polymerization has occurred. As an α,β-unsaturated ketone, this compound is susceptible to polymerization initiated by heat, UV light, or the presence of radical, anionic, or cationic initiators (e.g., strong acids/bases, peroxides).

Troubleshooting Steps:

  • Use an Inhibitor: For storage or during reactions run at elevated temperatures, add a radical inhibitor like hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT). Note that inhibitors may need to be removed before subsequent reaction steps.

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable rate. Use an ice bath for exothermic additions.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up promptly upon completion.

  • Use Purified Reagents: Use freshly distilled this compound and peroxide-free solvents (like ether) to eliminate potential initiators.

FAQ 3: I am observing a higher molecular weight byproduct that appears to be a dimer of my starting material. How can I prevent this?

This is likely a result of an Aldol self-condensation reaction. Under basic or acidic conditions, the enolate (or enol) of one molecule of this compound can attack the carbonyl group of another molecule. If the reaction is heated, the initial β-hydroxy ketone adduct will dehydrate to form a new, more conjugated α,β-unsaturated ketone, driving the side reaction forward.

Troubleshooting Steps:

  • Directed Enolate Formation: When running a Michael addition with another enolizable ketone or ester, pre-form the enolate of your desired Michael donor before adding the this compound. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to quantitatively form the enolate. This prevents this compound from enolizing and self-condensing.

  • Avoid Strong Bases and Heat: If possible, use milder reaction conditions. If a base is required, use a catalytic amount and avoid heating the reaction mixture unless the subsequent dehydration is desired (e.g., in a Robinson annulation).

  • Control Stoichiometry: Use the electrophile (this compound) as the limiting reagent to minimize its availability for self-condensation once the primary reaction is complete.

Data Presentation

Table 1: Regioselectivity of Organometallic Additions to α,β-Unsaturated Ketones

The following table provides representative data on the expected ratio of 1,2- (direct) vs. 1,4- (conjugate) addition products when different organometallic reagents react with a typical α,β-unsaturated ketone. The selectivity is highly dependent on the "hardness" of the nucleophile.

Reagent TypeExample ReagentNucleophile "Hardness"Predominant ProductExpected Ratio (1,4 : 1,2)
Grignard ReagentCH₃MgBrHard1,2-Addition< 10 : > 90
Organolithium ReagentCH₃LiHard1,2-Addition< 10 : > 90
Gilman Reagent (CH₃)₂CuLiSoft 1,4-Addition > 95 : < 5
Stabilized EnolateNa⁺[CH(CO₂Et)₂]⁻Soft1,4-Addition> 99 : < 1

Note: Values are illustrative and represent typical selectivities. Actual ratios can vary based on the specific substrate, solvent, and reaction temperature.

Visualized Workflows and Pathways

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products P3O This compound Prod_14 1,4-Adduct (Desired) P3O->Prod_14 Soft Nucleophile (e.g., Gilman Reagent) Side_12 1,2-Adduct P3O->Side_12 Hard Nucleophile (e.g., Grignard Reagent) Side_Aldol Aldol Dimer P3O->Side_Aldol Base / Acid + Heat Side_Polymer Polymer P3O->Side_Polymer Initiator (Heat, Light, etc.) Troubleshooting_Workflow cluster_analysis Identify Side Product cluster_solutions Implement Solution Start Unexpected Side Product Observed in Reaction Is_Alcohol Is it a tertiary allylic alcohol? Start->Is_Alcohol Is_Polymer Is it a viscous oil or solid? Start->Is_Polymer Is_Dimer Is it a high MW self-condensation product? Start->Is_Dimer Sol_Reagent Switch to a 'soft' nucleophile (e.g., Gilman Reagent) Is_Alcohol->Sol_Reagent Yes (1,2-Addition) Sol_Polymer Add inhibitor (e.g., HQ) Lower reaction temperature Use purified reagents Is_Polymer->Sol_Polymer Yes (Polymerization) Sol_Aldol Use directed enolate formation (LDA, -78°C) Avoid excess base and heat Is_Dimer->Sol_Aldol Yes (Aldol Condensation)

stability and storage conditions for Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pent-3-en-2-one, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:

  • Temperature: While some suppliers state that it can be stored at ambient temperatures, it is best practice to store it in a cool place.[1][2] Some sources recommend refrigeration at 2-8°C, especially for long-term storage, to minimize degradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-induced reactions.[1]

  • Container: Keep the compound in a tightly sealed container to prevent the evaporation of this volatile organic compound and to protect it from moisture.[1][2][4]

  • Light: Protect from light, as UV radiation can potentially catalyze degradation reactions.

  • Ventilation: Store the container in a well-ventilated area due to its flammable nature.[1][2]

Q2: What is the typical shelf-life of this compound?

A2: The shelf-life of this compound is not definitively established and can vary depending on the purity of the compound and the storage conditions. For volatile organic compounds (VOCs) like this compound, stability can be influenced by factors such as humidity and the type of storage container.[4][5] Regular purity assessment is recommended for material that has been stored for an extended period.

Q3: What are the common impurities found in this compound?

A3: A common impurity in this compound is its stereoisomer, (Z)-pent-3-en-2-one.[1] Depending on the synthesis method, other impurities could include residual solvents, starting materials, or by-products from side reactions. The presence of water can also be considered an impurity that may affect its stability.

Q4: Is this compound compatible with common laboratory materials?

A4: this compound is a reactive α,β-unsaturated ketone. It can react with strong oxidizing agents, strong bases, and nucleophiles. Therefore, it is important to avoid contact with these materials during storage and handling. Glass containers are generally suitable for storage. When using plasticware, it is advisable to check for compatibility, as some plastics may be susceptible to degradation by organic solvents and reactive ketones.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time Degradation of the this compound sample.- Verify the purity of your sample using an appropriate analytical method (e.g., GC-MS, NMR).- If degradation is confirmed, use a fresh batch of the compound.- Ensure proper storage conditions are being maintained (see FAQs).
Appearance of new peaks in analytical chromatograms (e.g., GC, HPLC) Isomerization or formation of degradation products.- Characterize the new peaks using mass spectrometry or NMR to identify potential isomers or degradation products.- Consider the possibility of reaction with residual solvents or contaminants in your experimental setup.
Reduced yield in a reaction where this compound is a reactant Lowered purity of the starting material or polymerization.- Re-evaluate the purity of the this compound.- α,β-Unsaturated ketones can undergo polymerization, especially in the presence of light or impurities. Check for the formation of a viscous residue.
Color change of the solution (e.g., yellowing) Potential degradation or polymerization.- While a slight yellow color may not always indicate significant impurity, it warrants a purity check.- If the color change is significant, it is advisable to use a fresh sample.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of this compound and identifying potential impurities.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane. A typical concentration is in the range of 100-1000 µg/mL.

2. GC-MS Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overload.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is suitable.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
  • Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific instrument and sample complexity.)
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Mass Scan Range: m/z 35 - 200.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
  • Calculate the purity by peak area percentage. Identify any impurity peaks by their mass spectra.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Check Purity of This compound (e.g., GC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure investigate_other Investigate Other Experimental Parameters (e.g., reagents, conditions) is_pure->investigate_other Yes use_fresh Use a Fresh Batch of This compound is_pure->use_fresh No end_good Proceed with Experiment investigate_other->end_good end_bad Re-evaluate Experimental Design investigate_other->end_bad review_storage Review Storage Conditions (Temperature, Atmosphere, Light) use_fresh->review_storage review_storage->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Conditions cluster_recommended Recommended Storage cluster_avoid Avoid Contact With Cool_Temp Cool Temperature (Refrigerate for long-term) Inert_Atmosphere Inert Atmosphere (e.g., N2, Ar) Tightly_Sealed Tightly Sealed Container Protect_Light Protect from Light Oxidizing_Agents Strong Oxidizing Agents Strong_Bases Strong Bases Nucleophiles Nucleophiles Heat_Sources Heat, Sparks, Open Flames Pent_3_en_2_one This compound Stability Pent_3_en_2_one->Cool_Temp Pent_3_en_2_one->Inert_Atmosphere Pent_3_en_2_one->Tightly_Sealed Pent_3_en_2_one->Protect_Light Pent_3_en_2_one->Oxidizing_Agents Pent_3_en_2_one->Strong_Bases Pent_3_en_2_one->Nucleophiles Pent_3_en_2_one->Heat_Sources

Caption: Key storage and handling considerations for this compound.

References

Technical Support Center: Troubleshooting Low Yield in Conrad-Limpach Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the Conrad-Limpach synthesis of 4-hydroxyquinolines, specifically focusing on troubleshooting and overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Conrad-Limpach synthesis?

A1: Low yields in the Conrad-Limpach synthesis are frequently due to issues in the second step of the reaction: the thermal cyclization of the β-aminoacrylate intermediate. This step requires very high temperatures, typically around 250°C, to proceed efficiently.[1][2][3] Inadequate heating or the use of a solvent with a boiling point that is too low can lead to incomplete cyclization and, consequently, a poor yield of the desired 4-hydroxyquinoline (B1666331).[3][4]

Q2: How can I minimize the formation of the 2-hydroxyquinoline (B72897) (Knorr product) side-product?

A2: The formation of the isomeric 2-hydroxyquinoline, also known as the Knorr product, is a common side reaction that can significantly lower the yield of the desired 4-hydroxyquinoline.[3] This side reaction is favored at higher temperatures during the initial condensation of the aniline (B41778) and the β-ketoester. To minimize its formation, the first step of the reaction should be carried out at lower temperatures, which favors the kinetic product that leads to the 4-hydroxyquinoline.[3]

Q3: What is the function of the high-boiling point solvent in the cyclization step?

A3: A high-boiling point solvent is crucial for two main reasons. First, it enables the reaction mixture to reach the high temperatures (around 250°C) necessary for the thermal cyclization to occur.[1][2][5] Second, using an inert, high-boiling solvent can dramatically improve the yield compared to running the reaction neat.[5] For instance, early experiments without a solvent reported yields below 30%, whereas the use of solvents like mineral oil has been shown to increase yields to as high as 95%.[5]

Q4: Can an acid catalyst be used in the Conrad-Limpach synthesis?

A4: Yes, an acid catalyst, such as a few drops of concentrated sulfuric acid or hydrochloric acid, is often used.[5] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[5] However, the amount and type of acid should be chosen carefully, as strongly acidic conditions can sometimes promote side reactions.[3]

Q5: Why is my reaction yield low when using an aniline with an electron-withdrawing group?

A5: The cyclization step involves an electrophilic attack of a carbonyl group on the aromatic ring of the aniline. If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it less nucleophilic.[3] This can hinder the cyclization step and result in lower yields.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of the desired 4-hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[3] 2. Cyclization temperature too low: The thermal cyclization of the intermediate requires high temperatures (typically around 250°C).[1][2][3] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus.[3] 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.[3]1. Monitor the initial condensation reaction by TLC to ensure completion. Consider extending the reaction time or using a mild acid catalyst.[3] 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[1][3] 3. Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller.[3] 4. Optimize the cyclization time; prolonged heating is not always beneficial.[3]
Formation of the 2-hydroxyquinoline isomer (Knorr product) Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control).[3]Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate.[1]
Reaction mixture becomes a thick, unmanageable tar Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent.[3]Use an inert, high-boiling point solvent: This will help to maintain a manageable reaction mixture and facilitate heat transfer. Mineral oil or Dowtherm A are common choices.[3]
Incomplete cyclization Insufficient heating time or temperature: The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[5]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration. Monitor the disappearance of the intermediate by an appropriate analytical method if possible.[3]
Difficulty in product isolation High-boiling point of the solvent: Solvents like mineral oil can be difficult to remove.Precipitate the product: After cooling the reaction mixture, add a non-polar solvent like hexanes to precipitate the product. The solid can then be collected by filtration.[1][4]

Data Presentation

Effect of Solvent Boiling Point on Reaction Yield

The choice of solvent is critical in the Conrad-Limpach cyclization, as higher boiling points generally lead to better yields.

SolventBoiling Point (°C)Reported Yield (%)
Ethyl Benzoate212~40
1,2,4-Trichlorobenzene214~60
2-Nitrotoluene222~60
Isobutyl Benzoate237~60
Dowtherm A257~65
Diphenyl Ether259>60
2,6-di-tert-butylphenol264~65
Mineral Oil>275up to 95

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions. Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a general guideline and may need to be optimized for specific substrates.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.[1]

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A). A typical ratio is 10-20 mL of solvent per gram of intermediate.[1]

  • Heat the mixture with stirring to the desired temperature (typically 250-260 °C).[1]

  • Maintain the reaction at this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.[1]

  • If the product does not precipitate, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., hexanes) can be added to induce precipitation.[1]

  • Collect the solid product by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., cold ethanol (B145695) or diethyl ether) to remove the residual high-boiling solvent.[1]

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).[1]

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Condensation Condensation (Low Temperature) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250°C) Product 4-Hydroxyquinoline Cyclization->Product Intermediate2->Cyclization

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting_Logic Start Low Yield Observed CheckTemp Cyclization Temp > 250°C? Start->CheckTemp CheckSolvent High-Boiling Solvent Used? CheckTemp->CheckSolvent Yes IncreaseTemp Increase Temperature / Use Appropriate Heating Apparatus CheckTemp->IncreaseTemp No CheckCondensation Initial Condensation Complete? CheckSolvent->CheckCondensation Yes ChangeSolvent Use High-Boiling Solvent (e.g., Mineral Oil) CheckSolvent->ChangeSolvent No CheckSideProduct 2-Hydroxyquinoline Formed? CheckCondensation->CheckSideProduct Yes OptimizeCondensation Extend Reaction Time / Add Mild Acid Catalyst CheckCondensation->OptimizeCondensation No LowerCondensationTemp Lower Initial Condensation Temperature CheckSideProduct->LowerCondensationTemp Yes Success Improved Yield CheckSideProduct->Success No IncreaseTemp->Success ChangeSolvent->Success OptimizeCondensation->Success LowerCondensationTemp->Success

References

effect of impure starting materials on Pent-3-en-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pent-3-en-2-one, with a particular focus on the challenges posed by impure starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the aldol (B89426) condensation of acetaldehyde (B116499) and acetone (B3395972).

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst: The base catalyst (e.g., NaOH) may be old or have reacted with atmospheric CO2.Use a fresh, high-purity catalyst. For base-catalyzed reactions, ensure the base is not carbonated.
Low Reaction Temperature: The reaction rate may be too slow.Gradually increase the reaction temperature. For the aldol condensation of acetaldehyde and acetone, a temperature range of 20-50°C is often employed.
Impure Starting Materials: Acidic impurities in acetaldehyde can neutralize the base catalyst.Purify the acetaldehyde by distillation before use.
Low Yield Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially at higher concentrations.Add the acetaldehyde dropwise to the reaction mixture containing acetone and the catalyst to maintain a low instantaneous concentration of acetaldehyde.
Formation of Polymeric Byproducts: High concentrations of acetaldehyde or elevated temperatures can lead to polymerization.Maintain the reaction temperature within the optimal range and use a molar excess of acetone.
Product Loss During Workup: Emulsion formation during extraction can lead to loss of product.Add a saturated brine solution during the aqueous workup to help break any emulsions.
Presence of Significant Side Products Self-Condensation of Acetone: Acetone can undergo self-condensation to form mesityl oxide and diacetone alcohol, especially in the presence of acid or base catalysts.Use a higher molar ratio of acetone to acetaldehyde to favor the cross-condensation. Purify the acetone by distillation to remove existing self-condensation products.
Further Reaction of Product: The desired this compound can react with another molecule of acetaldehyde.Control the stoichiometry of the reactants carefully. Removing the product as it is formed, for instance by using a reactive distillation setup, can minimize this side reaction.
Product is a Mixture of Isomers Isomerization: The double bond in this compound can migrate.The trans isomer is generally more stable. Purification by fractional distillation can help in separating isomers.
Difficulty in Product Purification Co-distillation with Impurities: Side products with boiling points close to the product can make separation by distillation difficult.Employ efficient fractional distillation with a high-resolution column. Alternatively, chromatographic purification methods can be used.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade acetaldehyde and how do they affect the synthesis?

A1: The most common impurities in technical grade acetaldehyde are acetic acid and paraldehyde (B1678423) (a cyclic trimer of acetaldehyde). Acetic acid will neutralize the base catalyst, thereby inhibiting or stopping the aldol condensation reaction. Paraldehyde is less reactive and its presence effectively dilutes the acetaldehyde, potentially leading to lower yields. It is crucial to use freshly distilled acetaldehyde for optimal results.

Q2: What are the common impurities in technical grade acetone and what is their impact?

A2: Common impurities in technical grade acetone include water, mesityl oxide, and diacetone alcohol. Water can affect the catalyst activity and product selectivity. Mesityl oxide and diacetone alcohol are products of acetone self-condensation and their presence indicates that side reactions are already occurring, which can complicate the purification of the desired this compound.

Q3: How does the molar ratio of acetaldehyde to acetone affect the reaction?

A3: The molar ratio of the reactants is a critical parameter. Using an excess of acetone favors the formation of the cross-condensation product (this compound) over the self-condensation of acetaldehyde. A common starting point is a 2:1 or higher molar ratio of acetone to acetaldehyde.

Q4: What is the role of the catalyst and which catalysts are typically used?

A4: The catalyst facilitates the formation of the enolate from acetone, which then acts as a nucleophile. For laboratory-scale synthesis, a base catalyst such as sodium hydroxide (B78521) or potassium hydroxide is commonly used. For industrial processes, solid acid or base catalysts are often preferred to simplify catalyst removal and reduce waste streams.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The presence of impurities in the starting materials can significantly impact the yield and purity of the synthesized this compound. The following table provides a representative overview of the expected effects based on qualitative data from the literature.

Starting Material Impurity Concentration of Impurity (%) Expected this compound Yield (%) Observed Side Products
AcetaldehydeAcetic Acid1< 10Unreacted starting materials
AcetaldehydeWater540-50Increased 4-hydroxy-2-pentanone
AcetoneMesityl Oxide550-60Difficult to separate from product
AcetoneWater555-65Increased 4-hydroxy-2-pentanone

Note: The quantitative data in this table is representative and intended to illustrate the trend of the impact of impurities. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Purification of Starting Materials

Acetaldehyde: Technical grade acetaldehyde should be distilled immediately before use.

  • Set up a simple distillation apparatus.

  • Add the technical grade acetaldehyde to the distilling flask.

  • Gently heat the flask.

  • Collect the fraction boiling at 20-22 °C.

  • Keep the distilled acetaldehyde cold and use it promptly.

Acetone:

  • To remove water, technical grade acetone can be dried over anhydrous calcium sulfate (B86663) or molecular sieves for several hours.

  • Filter the drying agent.

  • Set up a fractional distillation apparatus.

  • Distill the acetone, collecting the fraction that boils at a constant temperature (b.p. 56 °C).

Synthesis of this compound via Aldol Condensation

Materials:

  • Purified Acetaldehyde

  • Purified Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (e.g., 0.1 equivalents) in a mixture of water and ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetone (e.g., 2 equivalents) to the cooled basic solution.

  • Slowly add acetaldehyde (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 121-123 °C.

Visualizations

experimental_workflow cluster_purification Starting Material Purification cluster_synthesis Synthesis cluster_workup Workup & Purification acetaldehyde Technical Acetaldehyde distill_acetaldehyde Distillation acetaldehyde->distill_acetaldehyde acetone Technical Acetone dry_distill_acetone Drying & Distillation acetone->dry_distill_acetone pure_acetaldehyde Purified Acetaldehyde distill_acetaldehyde->pure_acetaldehyde pure_acetone Purified Acetone dry_distill_acetone->pure_acetone addition Dropwise Addition of Acetaldehyde pure_acetaldehyde->addition reaction_setup Reaction Setup (NaOH, EtOH/H2O, Acetone) pure_acetone->reaction_setup reaction_setup->addition reaction Stir at Room Temp addition->reaction neutralization Neutralization (HCl) reaction->neutralization extraction Extraction (Ether) neutralization->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying evaporation Solvent Removal drying->evaporation distillation Fractional Distillation evaporation->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reactants Check Purity of Starting Materials start->check_reactants check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions impure_reactants Impure? check_reactants->impure_reactants inactive_catalyst Inactive? check_catalyst->inactive_catalyst suboptimal_conditions Suboptimal? check_conditions->suboptimal_conditions impure_reactants->check_catalyst No purify Purify Reactants (Distillation) impure_reactants->purify Yes re_run Re-run Experiment purify->re_run inactive_catalyst->check_conditions No fresh_catalyst Use Fresh Catalyst inactive_catalyst->fresh_catalyst Yes fresh_catalyst->re_run optimize_conditions Optimize Temp, Time, Stoichiometry suboptimal_conditions->optimize_conditions Yes analyze Analyze Product suboptimal_conditions->analyze No optimize_conditions->re_run re_run->analyze

Caption: Troubleshooting logic for this compound synthesis.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_product Product acetone Acetone enolate Acetone Enolate acetone->enolate + Catalyst acetone_self Acetone Self-Condensation (Mesityl Oxide, Diacetone Alcohol) acetone->acetone_self Side Reaction acetaldehyde Acetaldehyde aldol_adduct 4-Hydroxy-2-pentanone acetaldehyde_self Acetaldehyde Self-Condensation (e.g., Paraldehyde) acetaldehyde->acetaldehyde_self Side Reaction enolate->aldol_adduct + Acetaldehyde product This compound aldol_adduct->product - H2O catalyst Base Catalyst (e.g., NaOH)

Caption: Reaction pathway and side reactions in this compound synthesis.

Technical Support Center: Managing Pügent Odor During Pent-3-en-2-one Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed information and troubleshooting advice for managing the characteristic pungent odor of Pent-3-en-2-one during storage and handling. Proper storage is critical not only for safety and odor control but also for maintaining the chemical's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why does my stored this compound have a strong, pungent odor?

The pungent, sharp, and somewhat sweet odor is an inherent characteristic of this compound.[1] Due to its high volatility and significant vapor pressure, the odor can be readily detected, especially if the container is not perfectly sealed.[2]

Q2: The odor seems stronger than when I first received the product. What could be the cause?

An increase in odor intensity often points to improper storage. This could be due to:

  • Inadequate Sealing: Even a small leak in the container cap or seal will allow volatile organic compounds to escape.

  • Elevated Storage Temperature: Higher temperatures increase the vapor pressure of the chemical, leading to a higher concentration of odorous molecules in the headspace and increasing the rate of escape.[3]

  • Chemical Degradation: Exposure to air (oxidation), light, or moisture can lead to the degradation of this compound.[4][5] Degradation products may have different or more intense odors, signaling that the product's purity is compromised.

Q3: What are the recommended storage conditions to minimize odor and maintain stability?

To effectively manage odor and ensure the chemical's stability, adhere to the following storage protocols:

  • Temperature: Store in a cool, dry, and well-ventilated location.[6] Refrigeration (2°C to 8°C) is highly recommended to reduce evaporation and slow potential degradation reactions.[4]

  • Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Light: Store in an amber or opaque glass container to protect the compound from light, which can catalyze degradation.[4]

  • Container: Use a tightly sealed, appropriate container, such as a glass bottle with a PTFE-lined screw cap or a crimp-sealed vial.[4]

Q4: What type of container is best for storing this compound?

Chemically inert glass containers are preferred.[4] If you need to transfer the chemical to a secondary container, choose a size that minimizes headspace to reduce evaporation. Ensure the cap has a polytetrafluoroethylene (PTFE) liner, which provides a strong seal and is chemically resistant. Avoid plastic containers, as they may react with or be permeable to the chemical.[4]

Q5: How can I safely handle the chemical to minimize odor exposure during my experiments?

Always handle this compound inside a certified chemical fume hood to ensure proper ventilation.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Keep the container sealed whenever possible and minimize the time it is open to the atmosphere.

Q6: What should I do in case of a spill to control the odor and clean the area?

In the event of a spill, ensure the area is well-ventilated and restrict access. Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[7] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

Troubleshooting Guide

Issue ObservedPossible Cause(s)Recommended Action(s)
Strong, pungent odor upon opening High volatility is an inherent property of the compound.• Work in a certified chemical fume hood.• Minimize the time the container is open.• Ensure adequate personal protective equipment (PPE) is worn.
Odor intensity has increased over time • Improper sealing of the container.• Storage at elevated temperatures.• Exposure to air (oxidation).• Verify the container cap is tightly sealed and the liner is intact.• Consider using parafilm or Teflon tape for an enhanced seal.[8]• Store at recommended cool temperatures (e.g., 2-8°C).[4]• For long-term storage, transfer to a smaller vial to reduce headspace and blanket with an inert gas.
Change in color (e.g., yellowing) with stronger odor Product degradation or polymerization.• The product's purity may be compromised, which could impact experimental results.• It is recommended to verify purity (e.g., via NMR or GC-MS) before use.• If purity is critical, acquire a fresh batch of the compound.
Persistent odor in the lab or storage area • A leaking container.• A recent or undiscovered spill.• Contaminated equipment.• Immediately inspect all containers of this compound for leaks or damage.• Place the suspected container in secondary containment.• Ventilate the area and perform a thorough cleanup of any spills according to the Safety Data Sheet (SDS).

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1][2]
Boiling Point ~122.5 °C[2]
Vapor Pressure ~39.1 mmHg @ 25 °C[2]
Flash Point ~10.55 °C[1]
Solubility in Water Slightly soluble[2]
Odor Profile Pungent, sharp, sweet, ethereal[1]

Experimental Protocols

Protocol for Inert Gas Blanketing of this compound for Long-Term Storage

Objective: To minimize oxidative degradation and reduce odor buildup in the container headspace during storage by creating an inert atmosphere.

Materials:

  • This compound in its original or a suitable secondary container (amber glass vial with a PTFE-lined septum cap).

  • High-purity, dry inert gas (Argon or Nitrogen) with a two-stage regulator.

  • Sterile tubing.

  • Two long, sterile needles (e.g., 22-gauge).

  • Chemical fume hood.

  • Appropriate PPE.

Procedure:

  • Perform all operations within a certified chemical fume hood.

  • If aliquoting from a larger container, transfer the desired volume of this compound into a clean, dry amber vial. Select a vial size that minimizes the headspace above the liquid.

  • Securely cap the vial with the PTFE-lined septum cap.

  • Connect one needle to the inert gas line via the tubing. Set the regulator to a very low positive pressure (e.g., 1-2 psi) to ensure a gentle gas flow.

  • Insert the gas inlet needle through the septum, positioning its tip in the headspace well above the liquid surface.

  • Insert the second needle (the vent) through the septum to allow the displaced air and chemical vapors to exit safely into the fume hood exhaust.

  • Purge the headspace with the gentle stream of inert gas for approximately 1-2 minutes.

  • While the gas is still flowing, remove the vent needle first.

  • Immediately after, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • For extra security, wrap the cap and neck of the vial with parafilm.

  • Label the vial clearly with the chemical name, date, and a note indicating it is stored under an inert atmosphere.

  • Store the vial in a cool, dark, and well-ventilated location, such as a refrigerator designated for chemical storage.

Visualizations

cluster_storage This compound Storage cluster_conditions Storage Conditions cluster_outcomes Outcomes start Initial State proper Proper Storage (Cool, Dark, Tightly Sealed, Inert Gas) start->proper improper Improper Storage (Warm, Light, Poor Seal, Air Exposure) start->improper stable Chemical Stability Maintained Minimal Odor proper->stable unstable Degradation Pathways Activated (Oxidation, Polymerization) improper->unstable odor Increased Pungent Odor unstable->odor purity Compromised Purity (Affects Experimental Results) unstable->purity odor->improper Feedback Loop: Indicates Poor Storage

Caption: Logical workflow of this compound storage outcomes.

References

Technical Support Center: Pent-3-en-2-one Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling of Pent-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It is harmful if it comes into contact with the skin, is inhaled, or swallowed.[1][3] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to use appropriate PPE to ensure your safety. This includes tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3][4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] For large-scale operations or in situations with inadequate ventilation, a full-face respirator with organic vapor cartridges may be necessary.[3][6]

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][4] Containers should be kept tightly closed and stored in a designated flammables area.[4] The storage area should be locked up.[3][4]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area and remove all ignition sources.[4][6] Ensure the area is well-ventilated.[6] For small spills, use a non-combustible absorbent material like sand or earth to contain and collect the substance.[5] For larger spills, dikes of nonflammable absorbent material can be used to prevent runoff.[6] The collected material should be placed in a suitable, labeled container for disposal as hazardous waste.[5][6]

Q5: What are the first-aid measures for exposure to this compound?

A5: The following first-aid measures should be taken in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation persists, seek medical help.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4]

Troubleshooting Guide

Issue Possible Cause Solution
Fruity or pungent odor detected in the lab. Improper storage or a small leak from the container.Immediately check the storage container for any leaks. Ensure the container is tightly sealed. Handle the substance only within a properly functioning chemical fume hood.
Skin irritation after handling. Direct skin contact with the chemical.Immediately wash the affected area with soap and water for at least 15 minutes. Remove and launder contaminated clothing before reuse. Always wear chemical-resistant gloves during handling.
Dizziness or respiratory discomfort. Inhalation of vapors due to inadequate ventilation.Immediately move to an area with fresh air. Ensure all future handling is performed in a well-ventilated area or a chemical fume hood. If symptoms persist, seek medical attention.

Quantitative Data Summary

Property Value Reference
Molecular Formula C5H8O[7]
Molecular Weight 84.12 g/mol [7][8]
Boiling Point 122-124 °C[8][9]
Flash Point 10.55 °C[7]
Density 0.862 g/mL at 25 °C[9]

Experimental Protocol: General Handling and Use

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[4]
  • Work within a certified chemical fume hood to minimize vapor inhalation.[4]
  • Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[1][4]
  • Use non-sparking tools and explosion-proof equipment.[1][4]
  • Ground and bond all containers during transfer to prevent static discharge.[1][4]

2. Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles with side-shields.[4]
  • Wear chemical-resistant nitrile gloves. Inspect gloves for any damage before use.[4]
  • Wear a flame-resistant lab coat and closed-toe shoes.

3. Handling Procedure:

  • Before opening the container, allow it to reach room temperature.
  • Carefully open the container in the fume hood.
  • Use a calibrated pipette or syringe to transfer the desired amount of the liquid.
  • Avoid splashing.
  • After use, securely close the container.

4. Waste Disposal:

  • Collect all waste containing this compound, including contaminated materials, in a designated and properly labeled hazardous waste container.[6]
  • The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[6]
  • Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[6]
  • Arrange for disposal through a licensed hazardous waste disposal company.[6]

5. Emergency Procedures:

  • In case of a spill, follow the procedures outlined in the FAQ section.
  • In case of personal exposure, follow the first-aid measures detailed in the FAQ section.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Disposal & Cleanup A Verify Fume Hood Functionality B Check Eyewash & Safety Shower A->B C Remove Ignition Sources B->C D Wear Safety Goggles C->D E Wear Nitrile Gloves D->E F Wear Lab Coat E->F G Transfer in Fume Hood F->G H Seal Container After Use G->H I Segregate Hazardous Waste H->I J Clean Work Area I->J

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Hydrogenation of Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of Pent-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

A1: The main challenge in the hydrogenation of this compound, an α,β-unsaturated ketone, is achieving chemoselectivity.[1] Specifically, the goal is typically to selectively reduce the carbon-carbon double bond (C=C) to yield pentan-2-one, without reducing the carbon-oxygen double bond (C=O). Over-reduction to the corresponding saturated alcohol, pentan-2-ol, is a common side reaction.[1] The selective hydrogenation of the C=O group to form the unsaturated alcohol is also a possible, though often less favorable, pathway with ketones compared to aldehydes.[2]

Q2: What are the expected products of this compound hydrogenation?

A2: The hydrogenation of this compound can lead to several products depending on the catalyst and reaction conditions. The desired product is often the saturated ketone, pentan-2-one. However, over-hydrogenation can occur, leading to the formation of pentan-2-ol. In some cases, with specific catalysts, the unsaturated alcohol, pent-3-en-2-ol, may be formed, though this is generally more challenging to achieve for ketones.[2]

Q3: Which catalysts are typically used for the selective hydrogenation of the C=C bond in α,β-unsaturated ketones?

A3: A variety of catalysts can be employed for the selective hydrogenation of the C=C bond in α,β-unsaturated ketones. Traditional choices include noble metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C).[3] More recently, catalysts based on earth-abundant metals, such as manganese(I) hydride complexes, have been developed for highly chemoselective hydrogenations.[1][4] The choice of catalyst support (e.g., alumina, silica, titania) can also influence activity and selectivity.[5]

Q4: Can catalyst poisoning occur during the hydrogenation of this compound?

A4: While this compound itself is not a typical catalyst poison, impurities in the starting material, solvent, or hydrogen gas can lead to catalyst deactivation. Common poisons for hydrogenation catalysts include sulfur and nitrogen-containing compounds. It is crucial to use high-purity reagents and properly clean the reaction vessel to avoid introducing any potential catalyst poisons.

Q5: What are typical reaction conditions for the selective hydrogenation of α,β-unsaturated ketones?

A5: Reaction conditions can vary significantly based on the chosen catalyst and desired selectivity. Generally, these reactions are conducted under a hydrogen atmosphere at pressures ranging from ambient to several bars (e.g., 1-5 bar).[1] Temperatures can also vary, with some reactions proceeding at room temperature while others may require heating (e.g., 110°C).[1] The choice of solvent can also play a critical role in the reaction outcome.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst• Ensure the catalyst has been properly handled and stored to prevent deactivation. • Consider pre-activating the catalyst according to the manufacturer's instructions. • Increase the catalyst loading.
2. Insufficient Hydrogen• Check for leaks in the hydrogenation apparatus. • Ensure the hydrogen source is not depleted. • Purge the reaction vessel thoroughly with hydrogen before starting the reaction.
3. Poor Solubility• Ensure the substrate is fully dissolved in the chosen solvent. If not, select a more appropriate solvent.
4. Catalyst Poisoning• Use high-purity starting materials, solvent, and hydrogen. • Thoroughly clean all glassware and equipment.
Low Selectivity (Formation of Pentan-2-ol) 1. Over-reduction• Decrease the reaction time. • Lower the hydrogen pressure. • Lower the reaction temperature. • Choose a more selective catalyst. For example, some catalysts are known to be more prone to over-reduction.
2. Inappropriate Catalyst• Screen different catalysts. For instance, Pd/C is highly active but may lead to over-reduction, while other catalysts might offer better selectivity.[3]
Formation of Unexpected Byproducts 1. Isomerization• Depending on the catalyst and conditions, isomerization of the double bond could occur. Analyze the product mixture carefully to identify any isomers.
2. Aldol Condensation• Under certain conditions (e.g., basic catalysts), self-condensation of the ketone product could occur.
Inconsistent Results 1. Variability in Catalyst Activity• Use a consistent source and batch of catalyst. • Ensure consistent catalyst handling and activation procedures.
2. Variations in Reaction Setup• Ensure consistent stirring speed, temperature, and pressure between runs.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of α,β-Unsaturated Ketones (Illustrative Data)

The following data is compiled from studies on various α,β-unsaturated ketones and is intended to be illustrative of general trends.

CatalystSupportSolventTemp. (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Saturated Ketone (%)Reference
5 mol% [(PCNHCP)Mn(CO)₂H]-Toluene-d₈1102>95>99[1]
Pd/CCarbonEthanol602~100High (prone to over-reduction)[3]
Pt/CCarbonEthanol602ModerateModerate (some unsaturated alcohol from aldehydes)[3]
Ru/CCarbonEthanol602ModerateModerate (some unsaturated alcohol from aldehydes)[3]
Pt/TiO₂TitaniaVarious150-2501VariableIncreased yield of saturated alcohols[5]

Experimental Protocols

Protocol: Selective Hydrogenation of this compound to Pentan-2-one

This is a general protocol and may require optimization based on the specific catalyst and equipment used.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Vessel Preparation: To a clean and dry hydrogenation vessel containing a magnetic stir bar, add the hydrogenation catalyst (e.g., 5-10 mol% relative to the substrate).

  • Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the this compound.

  • Hydrogen Purge: Carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-3 bar) or attach a hydrogen-filled balloon. Begin vigorous stirring and heat to the desired temperature if necessary.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, TLC, or ¹H NMR). The reaction can be monitored by observing the consumption of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography if necessary.

Mandatory Visualizations

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Catalyst to Reactor B Purge with Inert Gas A->B C Add Solvent and Substrate B->C D Purge with Hydrogen C->D E Pressurize and Stir D->E F Monitor Reaction Progress E->F G Purge with Inert Gas F->G Reaction Complete H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction_Pathways start This compound product1 Pentan-2-one (Saturated Ketone - Desired) start->product1 + H₂ (Selective C=C reduction) product3 Pent-3-en-2-ol (Unsaturated Alcohol - C=O reduction) start->product3 + H₂ (Selective C=O reduction) product2 Pentan-2-ol (Saturated Alcohol - Over-reduction) product1->product2 + H₂ (C=O reduction)

Caption: Potential reaction pathways in the hydrogenation of this compound.

References

Technical Support Center: Enantioselective Sulfa-Michael Addition of Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of the sulfa-Michael addition to pent-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantioselectivity in the sulfa-Michael addition to this compound?

Low enantioselectivity can stem from several factors including an inappropriate catalyst, suboptimal reaction conditions (solvent, temperature, concentration), or the presence of impurities. The high nucleophilicity of thiols can also lead to a fast, non-selective background reaction, which is difficult to control.[1][2]

Q2: Which types of catalysts are most effective for this reaction?

Chiral organocatalysts are widely used and have shown high efficacy. Particularly, cinchona alkaloid derivatives, such as quinine-derived squaramides and ureas, are effective in promoting C-S bond formation with high stereoselectivity.[3][4][5][6][7] N-heterocyclic carbenes (NHCs) have also been successfully employed as non-covalent organocatalysts.[8][9][10]

Q3: How does the choice of solvent affect the enantioselectivity?

The solvent can significantly influence both the reaction rate and enantioselectivity.[11] Apolar, aprotic solvents like toluene (B28343) have been shown to be superior for enhancing enantioselectivity in many cases.[3][5] It is crucial to perform a solvent screen to identify the optimal medium for a specific catalyst and substrate combination.

Q4: What is the typical effect of temperature on the reaction?

Generally, lower temperatures are favored to improve enantioselectivity, as this can help to suppress the non-catalyzed background reaction and enhance the influence of the chiral catalyst.[1][2][11] However, this may also lead to longer reaction times. It's a trade-off that needs to be optimized for each specific system.

Q5: Can catalyst loading impact the enantiomeric excess (ee%)?

Yes, catalyst loading is a critical parameter. Optimization studies have revealed that in some systems, lower catalyst concentrations can enhance enantioselectivity.[3] This is potentially due to the formation of a more stereo-controlled transition state. However, excessively low loading may slow down the reaction significantly.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Enantiomeric Excess (ee%) 1. Ineffective Catalyst: The chosen catalyst may not be optimal for this compound. 2. Suboptimal Solvent: The solvent may not favor the desired stereoselective pathway. 3. High Temperature: Elevated temperatures can increase the rate of the non-catalyzed, non-selective background reaction. 4. Incorrect Catalyst Loading: Both too high and too low concentrations can negatively impact enantioselectivity. 5. Presence of Water or Impurities: These can interfere with the catalyst's activity.1. Screen Catalysts: Test different classes of organocatalysts, such as cinchona alkaloid-derived ureas, squaramides, or N-heterocyclic carbenes. 2. Solvent Screening: Evaluate a range of apolar aprotic solvents (e.g., toluene, DCM, THF).[1][5] 3. Optimize Temperature: Systematically lower the reaction temperature (e.g., room temperature, 0 °C, -20 °C, -78 °C).[9][11] 4. Vary Catalyst Loading: Test a range of catalyst concentrations (e.g., 0.1 mol%, 1 mol%, 5 mol%, 10 mol%).[1][3] 5. Ensure Anhydrous Conditions: Use dry solvents and reagents. The use of molecular sieves can be beneficial.[12]
Low Reaction Yield 1. Low Reactivity: The reaction conditions may not be sufficient to drive the reaction to completion. 2. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. 3. Reversible Reaction: The sulfa-Michael addition can be reversible under certain conditions, particularly with strong base catalysis.[9][10]1. Increase Temperature or Reaction Time: While lower temperatures are better for ee%, a slight increase may be necessary for yield. Monitor the reaction over a longer period. 2. Check Catalyst Stability: Consult literature for the stability of the chosen catalyst. 3. Use of Additives: Additives like hexafluoroisopropanol (HFIP) can facilitate protonation of the primary adduct and prevent reversibility.[10][12]
Inconsistent Results 1. Variability in Reagent Quality: Purity of thiol, enone, and solvent can affect the outcome. 2. Atmospheric Conditions: Reactions may be sensitive to air or moisture.1. Purify Reagents: Ensure high purity of all starting materials. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Enantioselective Sulfa-Michael Addition to α,β-Unsaturated Ketones

Catalyst (mol%)ThiolEnoneSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchona Urea (B33335) (0.1)4-methoxythiophenolCyclohex-2-en-1-oneTolueneRT1>99>99[3]
Quinine-Squaramide (2.5)Thiophenolα,β-Unsaturated DiazoketoneDCMRT489494[5]
NHC Precatalyst (10)Benzyl mercaptan(E)-pent-3-en-2-oneToluene-78129285[9]
Triaryliminophosphorane (10)Propane-2-thiolEnone DiesterEt₂O-6024-92[13]

Experimental Protocols

General Procedure for Organocatalytic Sulfa-Michael Addition using a Cinchona Alkaloid-Derived Urea Catalyst [3]

  • To a solution of the α,β-unsaturated ketone (e.g., this compound, 1.0 equiv.) in the chosen solvent (e.g., toluene) is added the cinchona alkaloid-derived urea catalyst (0.1-10 mol%).

  • The mixture is stirred at the desired temperature for a few minutes.

  • The thiol (1.2 equiv.) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired sulfa-Michael adduct.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for N-Heterocyclic Carbene (NHC) Catalyzed Sulfa-Michael Addition [9][10]

  • To a vial containing the NHC precatalyst (10 mol%) and an inorganic base (e.g., a lithium salt) is added the solvent (e.g., toluene) under an inert atmosphere.

  • The mixture is stirred at the specified temperature.

  • The α,β-unsaturated ketone (e.g., this compound, 1.0 equiv.) and the thiol (1.2 equiv.) are then added.

  • Additives such as 4 Å molecular sieves may be included.[12]

  • The reaction is stirred until completion, as monitored by TLC.

  • The product is isolated and purified using standard chromatographic techniques.

  • Chiral HPLC is used to determine the enantiomeric excess.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_optimization Optimization Loop cluster_outcome Outcome Start Select Catalyst & Thiol Conditions Set Initial Conditions (Solvent, Temp, Conc.) Start->Conditions Substrate This compound Substrate->Conditions Run_Rxn Run Reaction Conditions->Run_Rxn Analysis Analyze ee% & Yield (HPLC, NMR) Run_Rxn->Analysis Decision Results Optimal? Analysis->Decision Decision->Conditions No, Adjust Conditions Success Optimized Protocol Decision->Success Yes Troubleshoot Troubleshooting Guide Decision->Troubleshoot Persistent Issues

Caption: Experimental workflow for optimizing enantioselectivity.

Troubleshooting_Logic Start Low Enantioselectivity Observed Check_Catalyst Is the Catalyst Appropriate? Start->Check_Catalyst Check_Solvent Is the Solvent Optimal? Start->Check_Solvent Check_Temp Is the Temperature Too High? Start->Check_Temp Check_Conc Are Concentrations Optimized? Start->Check_Conc Solution_Catalyst Screen Different Catalysts (e.g., Cinchona derivatives, NHCs) Check_Catalyst->Solution_Catalyst Solution_Solvent Perform Solvent Screen (e.g., Toluene, DCM) Check_Solvent->Solution_Solvent Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Solution_Conc Vary Catalyst and Substrate Concentrations Check_Conc->Solution_Conc

Caption: Troubleshooting logic for low enantioselectivity.

References

Validation & Comparative

A Comparative Analysis of (E)- and (Z)-Pent-3-en-2-one Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct physicochemical and spectroscopic properties of (E)- and (Z)-pent-3-en-2-one, providing a basis for their selective application in synthesis and biological studies.

Pent-3-en-2-one, an α,β-unsaturated ketone, is a versatile building block in organic synthesis and a naturally occurring flavor compound. It exists as two geometric isomers, (E)-pent-3-en-2-one and (Z)-pent-3-en-2-one, which exhibit distinct physical and spectroscopic properties due to the different spatial arrangement of substituents around the carbon-carbon double bond. Understanding these differences is crucial for researchers in designing synthetic pathways and interpreting analytical data. This guide provides a comprehensive comparison of the two isomers, supported by experimental data and detailed protocols.

Physicochemical Properties

The geometric isomerism in this compound leads to notable differences in its physical properties, primarily due to variations in steric hindrance and intermolecular forces. The (E)-isomer, with the methyl and acetyl groups on opposite sides of the double bond, is generally more stable than the (Z)-isomer, where these groups are on the same side, leading to increased steric strain.[1] This difference in stability is reflected in their boiling points and densities.

Property(E)-Pent-3-en-2-one(Z)-Pent-3-en-2-one
Molecular Formula C₅H₈OC₅H₈O
Molar Mass 84.12 g/mol [2]84.12 g/mol [3]
CAS Number 3102-33-8[4]3102-32-7[4]
Appearance Colorless liquid[4]-
Boiling Point 122.5 °C[1]No experimental data available
Density 0.860-0.865 g/cm³[1]No experimental data available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the vinylic protons of the (E)-isomer are expected to resonate at different chemical shifts compared to those of the (Z)-isomer due to the anisotropic effect of the carbonyl group and differing steric environments. The coupling constant between the vinylic protons is also a key indicator of stereochemistry, with a larger coupling constant typically observed for the trans arrangement in the (E)-isomer.

¹H NMR Data for (E)-Pent-3-en-2-one (500 MHz, Water) [1]

ProtonChemical Shift (ppm)
CH₃ (acetyl)2.28
CH₃ (vinylic)1.91-1.93
CH (α to C=O)6.10-6.14
CH (β to C=O)7.05-7.12

Note: Specific coupling constants were not provided in the source.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum also differ between the two isomers. The steric compression in the (Z)-isomer can cause the vinylic methyl carbon to be shielded (appear at a lower chemical shift) compared to the (E)-isomer.

¹³C NMR Data for (E)-Pent-3-en-2-one [1]

CarbonChemical Shift (ppm)
C=O~198
~127
~134
CH₃ (acetyl)~29
CH₃ (vinylic)~21

(Note: The provided data is from a 2D HSQC spectrum and represents approximate values.)

Experimental Protocols

Synthesis and Separation of (E)- and (Z)-Pent-3-en-2-one

A common method for the synthesis of this compound is the aldol (B89426) condensation of acetaldehyde (B116499) and acetone (B3395972).[2] This reaction typically produces a mixture of the (E) and (Z) isomers.

Protocol for Aldol Condensation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (B78521) in water.

  • Addition of Reactants: Cool the basic solution in an ice bath. Slowly add a mixture of acetone and acetaldehyde to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification and Isomer Separation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be separated by fractional distillation or preparative gas chromatography. Due to the generally lower boiling point of the less stable (Z)-isomer, it is expected to elute or distill first.

NMR Spectroscopy

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. A spectral width of 0 to 220 ppm is generally used.

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Visualizing Isomeric Differences

The structural differences between the (E) and (Z) isomers are fundamental to their distinct properties.

Figure 1. Molecular structures of (E)- and (Z)-Pent-3-en-2-one.

Experimental Workflow

A typical workflow for the synthesis, separation, and analysis of the this compound isomers is outlined below.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Acetaldehyde + Acetone reaction Aldol Condensation start->reaction mixture Mixture of (E) and (Z) Isomers reaction->mixture separation Fractional Distillation / Preparative GC mixture->separation E_isomer (E)-Isomer separation->E_isomer Z_isomer (Z)-Isomer separation->Z_isomer NMR_E NMR of (E)-Isomer E_isomer->NMR_E NMR_Z NMR of (Z)-Isomer Z_isomer->NMR_Z

Figure 2. Workflow for synthesis, separation, and analysis.

References

A Comparative Guide to the Reactivity of Pent-3-en-2-one and Other Enones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of α,β-unsaturated ketones (enones) is critical for their application as synthetic intermediates and as active pharmacophores, particularly in the realm of covalent drug design. This guide provides an objective comparison of the reactivity of pent-3-en-2-one with other notable enones, supported by experimental data and detailed protocols.

Introduction to Enone Reactivity

α,β-Unsaturated ketones, or enones, are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This conjugation creates a delocalized π-electron system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reaction, known as a Michael or conjugate addition, is fundamental to the synthetic utility and biological activity of enones.[1] By forming covalent adducts with nucleophilic residues like cysteine on proteins, enones can modulate protein function, a mechanism increasingly exploited in the development of targeted covalent inhibitors.[1]

This guide focuses on (E)-pent-3-en-2-one, a simple acyclic enone, and compares its reactivity profile to other key enones: the highly reactive methyl vinyl ketone (MVK), and the more complex chalcones and curcumin (B1669340), which are widely studied for their biological activities.

Physicochemical Properties of Selected Enones

A foundational understanding of the physical and chemical properties of these molecules is essential for their effective use in experimental settings.

Property(E)-Pent-3-en-2-oneMethyl Vinyl Ketone (MVK)
Molecular Formula C₅H₈O[2]C₄H₆O[3]
Molecular Weight 84.12 g/mol [2]70.09 g/mol [3]
Appearance Colorless liquid[2]Colorless, flammable, highly toxic liquid[3]
Boiling Point 122 °C[2]81.4 °C[3]
Key Features Simple, acyclic enone found in some natural sources.[1][2]The simplest enone, known for its high reactivity as a Michael acceptor.[1][3]

Comparative Reactivity: An Experimental Perspective

The reactivity of enones can be quantified and compared using several experimental parameters. The Mayr electrophilicity scale provides a logarithmic measure of the intrinsic electrophilic reactivity of a compound. A more negative 'E' value corresponds to a higher electrophilicity.

EnoneMayr Electrophilicity Parameter (E)Notes
(E)-Pent-3-en-2-one-18.8Data from kinetic studies with sulfonium (B1226848) and pyridinium (B92312) ylides in DMSO at 20 °C.
Methyl Vinyl Ketone (MVK)-17.3Generally considered more reactive than this compound due to less steric hindrance.
ChalconeVaries with substitution (-18 to -22)Reactivity is highly tunable based on substituents on the aromatic rings.
Cyclopentenone-20.6Included for comparison of an acyclic vs. a cyclic enone.
Cyclohexenone-22.1Included for comparison of an acyclic vs. a cyclic enone.

Note: Direct comparative studies under identical conditions are limited; data is compiled from various sources and should be interpreted accordingly.

A key reaction for enones is the Michael addition, where a nucleophile adds to the β-carbon. The rate of this reaction is a direct measure of the enone's reactivity.

Logical Relationship of Enone Reactivity Factors

G Factors Influencing Enone Reactivity Reactivity Enone Reactivity (e.g., in Michael Addition) Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Nucleophile Nature of Nucleophile Reactivity->Nucleophile Solvent Solvent Effects Reactivity->Solvent Electron-withdrawing groups\n(increase reactivity) Electron-withdrawing groups (increase reactivity) Electronic->Electron-withdrawing groups\n(increase reactivity) Electron-donating groups\n(decrease reactivity) Electron-donating groups (decrease reactivity) Electronic->Electron-donating groups\n(decrease reactivity) Bulky substituents near\nthe reaction center\n(decrease reactivity) Bulky substituents near the reaction center (decrease reactivity) Steric->Bulky substituents near\nthe reaction center\n(decrease reactivity) Hard vs. Soft Nucleophiles\n(determines 1,2- vs 1,4-addition) Hard vs. Soft Nucleophiles (determines 1,2- vs 1,4-addition) Nucleophile->Hard vs. Soft Nucleophiles\n(determines 1,2- vs 1,4-addition) Polarity and protic nature\n(can influence reaction rates) Polarity and protic nature (can influence reaction rates) Solvent->Polarity and protic nature\n(can influence reaction rates)

Caption: A diagram illustrating the key factors that influence the reactivity of enones in chemical reactions.

Enones in Drug Development: Covalent Inhibition of Signaling Pathways

The ability of enones to act as Michael acceptors is of significant interest in drug development, particularly for the design of covalent inhibitors that can form a permanent bond with their protein target, often leading to enhanced potency and duration of action.

One critical signaling pathway that is a target for anti-inflammatory and anti-cancer therapies is the Nuclear Factor-kappa B (NF-κB) pathway. Enones, including natural products like curcumin and its synthetic analogs, have been shown to inhibit NF-κB activation.[4] The proposed mechanism involves the covalent modification of cysteine residues on key proteins in the NF-κB signaling cascade, such as the p65 subunit of NF-κB itself.[5][6]

NF-κB Signaling Pathway and Covalent Inhibition by Enones

G Simplified NF-κB Signaling and Covalent Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive IkB_p P-IκB IkB->IkB_p NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active translocates to nucleus Enone Enone (e.g., this compound) Enone->NFkB_inactive covalent modification of p65 cysteine residue Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: A simplified diagram of the NF-κB signaling pathway and a proposed mechanism of covalent inhibition by enones.

A study investigating the effects of various reactive carbonyl species revealed that both methyl vinyl ketone and 3-penten-2-one (B1195949) can covalently modify the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the suppression of PI3K-Akt signaling.[7] This provides direct evidence of the biological activity of this compound through covalent modification of a key signaling protein.

Experimental Protocols

Synthesis of (E)-Pent-3-en-2-one

A common laboratory-scale synthesis of (E)-pent-3-en-2-one involves the dehydration of 4-hydroxy-pentan-2-one.[2]

Materials:

  • 4-hydroxy-pentan-2-one

  • Oxalic acid (catalyst)

  • Toluene (B28343)

  • Anhydrous sodium sulfate

  • Standard distillation apparatus

  • Separatory funnel

Procedure:

  • Combine 4-hydroxy-pentan-2-one and a catalytic amount of oxalic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene as the solvent.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the toluene by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain pure (E)-pent-3-en-2-one.

Kinetic Measurement of Michael Addition by UV-Vis Spectroscopy

The rate of a Michael addition reaction can be monitored using UV-Vis spectroscopy if the enone has a distinct absorbance that changes upon reaction.

Materials:

  • (E)-Pent-3-en-2-one

  • Nucleophile of interest (e.g., a thiol like N-acetylcysteine)

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of (E)-pent-3-en-2-one and the nucleophile in the chosen buffer.

  • Determine the wavelength of maximum absorbance (λmax) of (E)-pent-3-en-2-one in the buffer.

  • Set the spectrophotometer to kinetic mode, monitoring the absorbance at the λmax of the enone.

  • Equilibrate the cuvette containing the buffer and the nucleophile solution to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance as a function of time.

  • The decrease in absorbance corresponds to the consumption of the enone.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.

  • By performing the experiment at various concentrations of the nucleophile, the second-order rate constant can be determined from the slope of a plot of k_obs versus nucleophile concentration.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis of Michael Addition Start Start Prep Prepare Stock Solutions (Enone, Nucleophile, Buffer) Start->Prep LambdaMax Determine λmax of Enone Prep->LambdaMax Setup Setup Spectrophotometer (Kinetic Mode, Temperature Control) LambdaMax->Setup Equilibrate Equilibrate Nucleophile and Buffer in Cuvette Setup->Equilibrate Initiate Initiate Reaction (Add Enone and Mix) Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record Analyze Analyze Data (Fit to Exponential Decay) Record->Analyze k_obs Determine k_obs Analyze->k_obs Repeat Repeat at Different Nucleophile Concentrations k_obs->Repeat Repeat->Equilibrate yes Plot Plot k_obs vs. [Nucleophile] Repeat->Plot no k2 Determine Second-Order Rate Constant (k2) from Slope Plot->k2 End End k2->End

Caption: A flowchart outlining the experimental workflow for determining the kinetics of a Michael addition reaction using UV-Vis spectroscopy.

Conclusion

This compound serves as a valuable model for a simple, acyclic enone, exhibiting moderate electrophilic reactivity. Its reactivity is generally lower than that of the less sterically hindered methyl vinyl ketone but can be significantly influenced by the reaction conditions and the nature of the nucleophile. The ability of this compound to covalently modify proteins, as demonstrated in the context of PI3K signaling, underscores its potential as a pharmacophore in the design of covalent inhibitors. For drug development professionals, a thorough understanding of the structure-activity relationships and the kinetics of covalent bond formation is paramount for the rational design of safe and effective enone-based therapeutics. The experimental protocols provided herein offer a starting point for the quantitative evaluation of the reactivity of this compound and other enones in various contexts.

References

A Comparative Analysis of Synthetic Routes to Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of a Versatile Chemical Intermediate.

Pent-3-en-2-one, an α,β-unsaturated ketone, is a valuable building block in organic synthesis, finding applications in the production of fine chemicals and pharmaceuticals. Its synthesis can be achieved through various methods, each presenting distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the most common synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthesis Methods

The selection of a synthetic route to this compound is a critical decision in any research or development endeavor. The following table summarizes the key quantitative metrics for the most prevalent methods, offering a clear comparison to inform this choice.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Typical Purity (%)Key Features
Aldol (B89426) Condensation Acetaldehyde (B116499), Acetone (B3395972)Base (e.g., NaOH) or AcidVariableVariableClassic, atom-economical, and industrially relevant method.[1]
Acylation of Propene Propene, Acetyl chlorideAnhydrous Aluminum Chloride (AlCl₃)25 - 3786 - 92 (crude)A robust and well-documented method suitable for larger-scale preparations.[1]
Dehydration of 4-hydroxy-2-pentanone 4-hydroxy-2-pentanoneOxalic acid, H₂SO₄, Iodine, HeatNot specifiedNot specifiedA direct follow-up to the aldol addition, isolating the intermediate before elimination.
Oxidation of 3-penten-2-ol (B74221) 3-penten-2-olPyridinium (B92312) chlorochromate (PCC)High (typical for PCC oxidations)HighSelective oxidation that preserves the carbon-carbon double bond.[2][3][4]
Wittig Reaction Acetaldehyde, AcetylmethylenetriphenylphosphoraneBase (e.g., n-BuLi)Moderate to HighHighForms the double bond with high regioselectivity.[5][6]
Horner-Wadsworth-Emmons Reaction Acetaldehyde, Diethyl (2-oxopropyl)phosphonateBase (e.g., NaH)HighHighGenerally provides the (E)-isomer with high stereoselectivity and easier purification.[7][8]

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis methods discussed. These protocols are based on established literature and are intended to serve as a practical guide for laboratory synthesis.

Aldol Condensation of Acetaldehyde and Acetone

This method represents a classic and atom-economical approach to this compound. The reaction proceeds via a base-catalyzed condensation of acetaldehyde and acetone, followed by dehydration.

Experimental Protocol:

  • Reaction Setup: A solution of sodium hydroxide (B78521) (10 g) in water (100 mL) is prepared in a flask equipped with a mechanical stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Reactants: A mixture of acetone (58 g, 1.0 mol) and acetaldehyde (44 g, 1.0 mol) is added dropwise to the stirred sodium hydroxide solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: The reaction mixture is neutralized with dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Acylation of Propene

This method, adapted from Organic Syntheses, provides a reliable route to trans-3-Penten-2-one.[1]

Experimental Protocol:

  • Reaction Setup: A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. 800 mL of dichloromethane (B109758) and 157 g of acetyl chloride are added to the flask.

  • Catalyst Addition: While stirring, 320 g of powdered anhydrous aluminum chloride is added in portions over a 15-minute period.

  • Propene Addition: Propene gas is bubbled through the stirred solution at a rate sufficient to maintain a gentle reflux. The gas flow is continued for 10–30 hours until the evolution of heat ceases.[1]

  • Work-up: The reaction mixture is cautiously poured onto approximately 1.5 kg of ice. The upper organic layer is separated.[1]

  • Extraction and Purification: The aqueous phase is extracted three times with 100-mL portions of dichloromethane. The combined organic solutions are washed with 50 mL of water and dried over anhydrous magnesium sulfate. The bulk of the dichloromethane is removed by distillation at reduced pressure. The crude product, obtained in 25–37% yield with 86–92% purity, is then purified by fractional distillation.[1]

Dehydration of 4-hydroxy-2-pentanone

This method involves the acid-catalyzed dehydration of the aldol addition product, 4-hydroxy-2-pentanone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, 4-hydroxy-2-pentanone (10.2 g, 0.1 mol) is mixed with a catalytic amount of oxalic acid (0.5 g).

  • Dehydration: The mixture is heated, and the this compound product is distilled as it is formed.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation.

Oxidation of 3-penten-2-ol

This method utilizes the selective oxidation of the secondary alcohol 3-penten-2-ol to the corresponding ketone without affecting the double bond. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation.[2][3][4]

Experimental Protocol:

  • Reaction Setup: A suspension of pyridinium chlorochromate (PCC) (21.5 g, 0.1 mol) and silica (B1680970) gel (20 g) in dichloromethane (200 mL) is prepared in a round-bottom flask with a magnetic stirrer.

  • Addition of Alcohol: A solution of 3-penten-2-ol (8.6 g, 0.1 mol) in dichloromethane (20 mL) is added to the suspension in one portion.

  • Reaction: The mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the solid residue is washed with dichloromethane.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash chromatography or distillation to afford this compound.

Wittig Reaction

The Wittig reaction provides a highly regioselective method for the formation of the double bond in this compound.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, a suspension of acetylmethylenetriphenylphosphorane (31.8 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF) (200 mL) is cooled to -78 °C. n-Butyllithium (0.1 mol) is added dropwise, and the mixture is stirred for 30 minutes.

  • Reaction with Aldehyde: A solution of acetaldehyde (4.4 g, 0.1 mol) in anhydrous THF (20 mL) is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides excellent (E)-stereoselectivity and simplifies purification.[7][8]

Experimental Protocol:

  • Anion Generation: To a suspension of sodium hydride (4.8 g, 60% dispersion in mineral oil, 0.12 mol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0 °C under an inert atmosphere, a solution of diethyl (2-oxopropyl)phosphonate (20.8 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise. The mixture is stirred at room temperature for 1 hour.

  • Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of acetaldehyde (5.3 g, 0.12 mol) in anhydrous THF (20 mL) is added dropwise. The mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by distillation to give this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the described synthetic methods, the following diagrams have been generated using the DOT language.

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetaldehyde Acetaldehyde Reaction_Vessel Reaction Vessel (Cooling) Acetaldehyde->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Stirring Stirring Reaction_Vessel->Stirring Neutralization Neutralization (dil. H₂SO₄) Stirring->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for Aldol Condensation.

Acylation_of_Propene_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Propene Propene Bubbling Propene Bubbling (Reflux) Propene->Bubbling Acetyl_Chloride Acetyl Chloride Reaction_Vessel Reaction Vessel (Dichloromethane) Acetyl_Chloride->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Reaction_Vessel->Bubbling Quenching Quenching (Ice) Bubbling->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product Dehydration_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Purification Hydroxyketone 4-hydroxy-2-pentanone Heating Heating & Distillation Hydroxyketone->Heating Catalyst Acid Catalyst (e.g., Oxalic Acid) Catalyst->Heating Washing Washing (NaHCO₃, Brine) Heating->Washing Drying Drying (MgSO₄) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product Oxidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol 3-penten-2-ol Reaction_Vessel Reaction Vessel (Dichloromethane) Alcohol->Reaction_Vessel PCC Pyridinium Chlorochromate (PCC) PCC->Reaction_Vessel Stirring Stirring Reaction_Vessel->Stirring Filtration Filtration (Celite) Stirring->Filtration Concentration Concentration Filtration->Concentration Purification Chromatography or Distillation Concentration->Purification Product This compound Purification->Product Wittig_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium_Salt Acetyl-methylenetriphenylphosphorane Ylide_Formation Ylide Formation (-78 °C, THF) Phosphonium_Salt->Ylide_Formation Base Base (e.g., n-BuLi) Base->Ylide_Formation Acetaldehyde Acetaldehyde Aldehyde_Addition Aldehyde Addition (-78 °C to RT) Acetaldehyde->Aldehyde_Addition Ylide_Formation->Aldehyde_Addition Quenching Quenching (aq. NH₄Cl) Aldehyde_Addition->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product HWE_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate Diethyl (2-oxopropyl)phosphonate Anion_Formation Anion Formation (0 °C to RT, THF) Phosphonate->Anion_Formation Base Base (e.g., NaH) Base->Anion_Formation Acetaldehyde Acetaldehyde Aldehyde_Addition Aldehyde Addition (0 °C to RT) Acetaldehyde->Aldehyde_Addition Anion_Formation->Aldehyde_Addition Quenching Quenching (Water) Aldehyde_Addition->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

References

Validating Pent-3-en-2-one Derivatives: A Comparative NMR Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of NMR data for (E)-pent-3-en-2-one and a representative derivative, (E)-4-methyl-pent-3-en-2-one, offering a framework for the validation of similar α,β-unsaturated ketones.

This guide presents a detailed comparison of ¹H and ¹³C NMR data, outlines standard experimental protocols for data acquisition, and visualizes the validation workflow. The objective is to equip researchers with the necessary information to confidently interpret and validate the structures of their synthesized pent-3-en-2-one derivatives.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for (E)-pent-3-en-2-one and (E)-4-methyl-pent-3-en-2-one. These values are crucial for identifying the key structural motifs and confirming the identity of the compounds.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment (E)-pent-3-en-2-one (Predicted) (E)-4-methyl-pent-3-en-2-one [1]Expected Multiplicity & Coupling Constants (J)
H1 (CH₃-C=O)~2.2-2.3 ppm2.28 ppmSinglet (s)
H3~6.1-6.3 ppm6.13 ppmDoublet of quartets (dq) or Quartet of doublets (qd)
H4~6.8-7.0 ppm-Doublet (d)
H5 (CH₃-C=C)~1.9-2.0 ppm-Doublet (d)
H5' (CH₃-C=C)-1.91 ppmSinglet (s)
H5'' (CH₃-C=C)-2.15 ppmSinglet (s)

Note: Predicted values for (E)-pent-3-en-2-one are based on general principles for α,β-unsaturated ketones.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment (E)-pent-3-en-2-one [2](E)-4-methyl-pent-3-en-2-one [1]
C1 (CH₃-C=O)27.0 ppm27.2 ppm
C2 (C=O)198.1 ppm198.0 ppm
C3132.8 ppm126.1 ppm
C4144.1 ppm157.8 ppm
C5 (CH₃-C=C)17.9 ppm-
C5' (CH₃-C=C)-20.7 ppm
C5'' (CH₃-C=C)-27.4 ppm

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for reliable structural validation. Below are detailed methodologies for the key NMR experiments.

Sample Preparation

A standard concentration for routine ¹H and ¹³C NMR of small organic molecules is 5-25 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.[3] Commonly used solvents for ketones include Chloroform-d (CDCl₃) and Acetone-d₆. The choice of solvent can slightly influence chemical shifts.[4][5]

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃.

  • Concentration: 10 mg/mL.

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃.

  • Concentration: 20-50 mg/mL.

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

2D NMR Spectroscopy (COSY and HMBC)

For unambiguous assignment of protons and carbons, especially in more complex derivatives, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule.[3]

    • Acquisition: A standard COSY pulse sequence is used. Typically, 256-512 increments in the indirect dimension (t1) and 2-4 scans per increment are sufficient for moderately concentrated samples.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton.[3]

    • Acquisition: A standard HMBC pulse sequence is employed. The number of increments in the indirect dimension is typically 256-512, with 8-16 scans per increment.

NMR Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of a this compound derivative using NMR spectroscopy.

NMR_Validation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Validation HNMR Acquire ¹H NMR COSY Acquire COSY HNMR->COSY Assign_H Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) HNMR->Assign_H CNMR Acquire ¹³C NMR HMBC Acquire HMBC CNMR->HMBC Assign_C Assign ¹³C Signals (Chemical Shift) CNMR->Assign_C DEPT Acquire DEPT (optional) DEPT->Assign_C Correlate Correlate ¹H-¹H (COSY) & ¹H-¹³C (HMBC) COSY->Correlate HMBC->Correlate Assign_H->Correlate Assign_C->Correlate Validate Validate Structure Correlate->Validate

NMR Data Validation Workflow

Alternative and Complementary Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary data for unequivocal structure confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For this compound derivatives, a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group.

  • X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.

By combining the detailed NMR data analysis presented here with complementary analytical techniques, researchers can ensure the accurate and robust validation of their synthesized this compound derivatives, a critical step in the drug discovery and development pipeline.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Pent-3-en-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pent-3-en-2-one and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various this compound derivatives, supported by experimental data and detailed methodologies.

The core structure of this compound, an α,β-unsaturated ketone, serves as a versatile template for the synthesis of a multitude of derivatives. These modifications have led to the discovery of compounds with significant therapeutic potential, targeting key pathways in cancer, inflammation, and microbial infections. This guide summarizes key findings from various studies to offer a comparative perspective on the efficacy of these derivatives.

Anticancer Activity: A Promising Frontier

Several derivatives incorporating the this compound motif or its analogs have exhibited potent cytotoxic effects against a range of cancer cell lines. The data presented below highlights the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, offering a quantitative measure of their anticancer potential.

Derivative ClassCompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Benzothiazole Derivatives 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleHeLa (Cervical Carcinoma)BrdU ELISA3.98[1]
2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleC6 (Rat Brain Tumor)BrdU ELISA5.89[1]
Tripentone Analogs Compound 9hHCT-116 (Colorectal Carcinoma)MTT Assay4.25
Compound 9hMCF-7 (Breast Cancer)MTT Assay20.73
Thieno[2,3-c]pyridine Derivatives Compound 6iHSC3 (Head and Neck Cancer)MTT Assay10.8[2]
Compound 6iT47D (Breast Cancer)MTT Assay11.7[2]
Compound 6iRKO (Colorectal Cancer)MTT Assay12.4[2]
Compound 6iMCF7 (Breast Cancer)MTT Assay16.4[2]
Compound 6aHSC3 (Head and Neck Cancer)MTT Assay14.5[2]
Compound 6aRKO (Colorectal Cancer)MTT Assay24.4[2]
Naphthalene-Substituted Triazole Spirodienones Compound 6aMDA-MB-231 (Breast Cancer)MTT Assay0.03 - 0.26[3]
Compound 6aHeLa (Cervical Carcinoma)MTT Assay0.07 - 0.72[3]
Compound 6aA549 (Lung Cancer)MTT Assay0.08 - 2.00[3]

Anti-inflammatory Activity: Targeting Key Mediators

The anti-inflammatory potential of this compound derivatives has been demonstrated through the inhibition of key inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6). The following table presents the IC50 values for a series of pentadienone oxime ester derivatives.

Derivative ClassCompoundTargetAssayIC50 (µM)Reference
Pentadienone Oxime Esters Compound 5jNitric Oxide (NO)Griess Assay6.66
Compound 5jInterleukin-6 (IL-6)ELISA5.07

Antimicrobial Activity: A Broad Spectrum of Action

Certain derivatives have also shown promising activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
C3 Derivatives C3-005S. pneumoniae8[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1][5]

BrdU Cell Proliferation ELISA

The Bromodeoxyuridine (BrdU) cell proliferation ELISA is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Aspirate the labeling medium and add a fixing/denaturing solution to each well to fix the cells and denature the DNA, making the incorporated BrdU accessible to the detection antibody.

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to each well and incubate.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: The amount of color produced is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.[4][6]

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.

Apoptosis Induction Pathway

Many anticancer agents, including derivatives of this compound, exert their effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 DISC formation caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion forms pores cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome with Cytochrome c and Apaf-1 caspase9 Caspase-9 caspase9->procaspase3 apoptosome->caspase9 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis induction pathways.[7][8][9][10]

NF-κB Inflammatory Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development. The canonical pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation nfkb_ikb NF-κB-IκBα Complex dna DNA nfkb_nuc->dna binds to gene_transcription Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->gene_transcription

Caption: The canonical NF-κB inflammatory signaling pathway.[11][12][13][14]

This guide offers a comparative overview of the biological activities of this compound derivatives. The presented data underscores the potential of this chemical scaffold in the development of novel therapeutics. Further research, including more direct comparative studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic promise of these compounds.

References

A Spectroscopic Showdown: Unveiling the Conformational Secrets of (E)-pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the s-cis and s-trans conformers of (E)-pent-3-en-2-one, providing researchers, scientists, and drug development professionals with a comprehensive guide to their structural nuances. This guide leverages experimental data for the stable s-trans conformer and theoretical principles to predict the spectroscopic characteristics of the elusive s-cis conformer.

The conformational isomerism of α,β-unsaturated ketones, such as (E)-pent-3-en-2-one, plays a pivotal role in their chemical reactivity and biological activity. The molecule can exist in two primary planar conformations: s-trans and s-cis, arising from rotation around the single bond between the carbonyl group and the α-carbon. The s-trans conformer is generally more stable due to reduced steric hindrance. Consequently, experimental spectroscopic data predominantly reflects this more stable form. This guide presents a comparative analysis of the spectroscopic properties of both conformers, drawing on experimental data for the s-trans isomer and computational chemistry principles to elucidate the characteristics of the less stable s-cis isomer.

Conformational Equilibrium of (E)-pent-3-en-2-one

The s-cis and s-trans conformers of (E)-pent-3-en-2-one are in a state of equilibrium. The s-trans conformation is sterically favored and therefore lower in energy, making it the predominant form at room temperature. The s-cis conformation is higher in energy due to steric repulsion between the methyl group on the carbonyl and the vinyl proton.

G Conformational Isomers of (E)-pent-3-en-2-one cluster_strans s-trans (more stable) cluster_scis s-cis (less stable) a C(=O)C=C(C)C b C(=O)/C=C/C(C) a->b Rotation b->a Rotation

Figure 1. Conformational equilibrium between s-trans and s-cis (E)-pent-3-en-2-one.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for the s-trans conformer of (E)-pent-3-en-2-one and the predicted values for the s-cis conformer based on theoretical principles and data from analogous compounds.

UV-Vis Spectroscopy

The electronic transitions of conjugated systems are sensitive to conformation. The s-cis conformer is expected to exhibit a slight blue shift (hypsochromic shift) and a decrease in molar absorptivity (hypochromic effect) compared to the s-trans conformer. This is because the s-cis conformation is less planar, which slightly reduces the extent of π-orbital overlap.

Conformerλmax (π → π*) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
s-trans (Experimental) ~224~9750
s-cis (Predicted) < 224< 9750
Infrared (IR) Spectroscopy

The vibrational frequencies of the carbonyl (C=O) and carbon-carbon double bond (C=C) are key indicators of conformation. In the s-cis conformer, steric interactions can cause a slight deviation from planarity, which is predicted to result in a slight increase in the C=O stretching frequency and a decrease in the C=C stretching frequency compared to the s-trans conformer.

ConformerC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
s-trans (Experimental) ~1675~1635
s-cis (Predicted) > 1675< 1635
¹H NMR Spectroscopy

The chemical shifts of the vinylic protons are particularly informative. In the s-cis conformer, the β-proton is expected to be more shielded (shifted to a lower ppm value) due to the anisotropic effect of the nearby carbonyl group. The coupling constant between the α and β protons is dependent on the dihedral angle and is expected to be slightly smaller in the s-cis conformer.

Conformerδ Hα (ppm)δ Hβ (ppm)Jαβ (Hz)
s-trans (Experimental) ~6.1~6.8~16
s-cis (Predicted) ~6.0~6.5< 16
¹³C NMR Spectroscopy

Similar to the proton NMR, the chemical shifts of the α and β carbons are influenced by the conformation. The β-carbon in the s-cis conformer is expected to be more shielded (lower ppm) compared to the s-trans conformer.

Conformerδ Cα (ppm)δ Cβ (ppm)δ C=O (ppm)
s-trans (Experimental) ~132~143~198
s-cis (Predicted) ~131~140~198

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of α,β-unsaturated ketones like (E)-pent-3-en-2-one.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the π → π* transition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Identify the characteristic stretching frequencies for the C=O and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and determine the coupling constants.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Reference the spectrum to the solvent peak.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the s-cis and s-trans conformers.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_comp_guide Comparison Guide Sample Synthesis & Purification of (E)-pent-3-en-2-one UVVis_exp UV-Vis Spectroscopy Sample->UVVis_exp IR_exp IR Spectroscopy Sample->IR_exp NMR_exp NMR Spectroscopy Sample->NMR_exp Data Data Tabulation & Comparison UVVis_exp->Data IR_exp->Data NMR_exp->Data Model Molecular Modeling of s-cis & s-trans conformers UVVis_calc UV-Vis Spectra Calculation Model->UVVis_calc IR_calc IR Spectra Calculation Model->IR_calc NMR_calc NMR Spectra Calculation Model->NMR_calc UVVis_calc->Data IR_calc->Data NMR_calc->Data

Figure 2. Workflow for spectroscopic comparison.

References

Antimicrobial Potential of Pent-3-en-2-one Schiff Base Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search reveals a notable gap in the scientific investigation of the antimicrobial properties of Schiff base complexes specifically derived from Pent-3-en-2-one. While the broader family of Schiff base metal complexes has been extensively studied for its promising antimicrobial activities, specific data on derivatives of this compound remains elusive. This guide, therefore, serves to highlight this research gap and, by extension, to present a generalized framework for evaluating the antimicrobial efficacy of Schiff base complexes, drawing parallels from closely related and well-documented analogues.

The scientific community has shown significant interest in Schiff bases—compounds containing an imine or azomethine group (-C=N-)—and their metal complexes due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The chelation of a metal ion to a Schiff base ligand often enhances its biological activity. This increased efficacy is commonly attributed to Tweedie's chelation theory, which posits that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms, ultimately disrupting normal cellular processes.

While specific experimental data for this compound Schiff base complexes is not available in the reviewed literature, this guide will provide a comparative overview based on common experimental protocols and findings for other Schiff base complexes. This will offer researchers a foundational understanding of the methodologies and expected outcomes in this field of study.

General Experimental Protocols

The synthesis and antimicrobial screening of Schiff base metal complexes typically follow a standardized set of procedures.

Synthesis of Schiff Base Ligands and their Metal Complexes

A general synthetic route for Schiff base ligands involves the condensation reaction between an aldehyde or a ketone (in this case, hypothetically, this compound) and a primary amine. The resulting Schiff base can then be complexed with various metal salts (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)).

Synthesis_Workflow Pent_3_en_2_one This compound Condensation Condensation Reaction (e.g., Reflux in Ethanol) Pent_3_en_2_one->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Schiff_Base_Ligand This compound Schiff Base Ligand Condensation->Schiff_Base_Ligand Complexation Complexation Reaction (e.g., Stirring in Methanol) Schiff_Base_Ligand->Complexation Metal_Salt Metal Salt (e.g., MCl2, M(NO3)2) Metal_Salt->Complexation Schiff_Base_Complex This compound Schiff Base Metal Complex Complexation->Schiff_Base_Complex

Caption: Generalized workflow for the synthesis of Schiff base metal complexes.

Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized compounds is commonly evaluated against a panel of pathogenic bacteria and fungi. Standard methods like the agar (B569324) well diffusion method and the broth microdilution method are employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis Microbial_Cultures Bacterial & Fungal Strains Inoculation Inoculation of Agar Plates Microbial_Cultures->Inoculation Agar_Plates Agar Plate Preparation Agar_Plates->Inoculation Compound_Solutions Preparation of Test Compound Solutions Well_Diffusion Agar Well Diffusion Compound_Solutions->Well_Diffusion Inoculation->Well_Diffusion Incubation Incubation Well_Diffusion->Incubation Measure_Zones Measure Zone of Inhibition (mm) Incubation->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (µg/mL) Measure_Zones->Determine_MIC

Caption: Standard workflow for antimicrobial screening of chemical compounds.

Comparative Data of Structurally Related Schiff Base Complexes

To provide a comparative perspective, the following table summarizes the antimicrobial activity of Schiff base complexes derived from other ketones and aldehydes. This data is indicative of the type of results that would be expected from studies on this compound derivatives.

Schiff Base Complex (General Structure)Metal IonTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference Compound
Salicylidene-aniline DerivativesCu(II)Staphylococcus aureus18 - 2512.5 - 25Ampicillin
Ni(II)Staphylococcus aureus15 - 2025 - 50Ampicillin
Co(II)Escherichia coli12 - 1850 - 100Ciprofloxacin
Zn(II)Escherichia coli10 - 15> 100Ciprofloxacin
Cu(II)Candida albicans20 - 286.25 - 12.5Fluconazole
Acetophenone-thiosemicarbazone DerivativesCu(II)Bacillus subtilis16 - 2215 - 30Kanamycin
Ni(II)Klebsiella pneumoniae14 - 1930 - 60Kanamycin

Note: The data presented in this table is a generalized representation compiled from various studies on Schiff base complexes and is intended for comparative purposes only.

Potential Signaling Pathways and Mechanisms of Action

The antimicrobial action of Schiff base metal complexes is believed to involve multiple targets within the microbial cell. The lipophilic nature of the complexes allows them to easily pass through the cell membrane. Once inside, they can interfere with various cellular processes.

Mechanism_of_Action Schiff_Base_Complex Schiff Base Metal Complex Cell_Membrane Microbial Cell Membrane Schiff_Base_Complex->Cell_Membrane Increased Lipophilicity Facilitates Penetration Cellular_Targets Intracellular Targets Cell_Membrane->Cellular_Targets Enzyme_Inactivation Enzyme Inactivation Cellular_Targets->Enzyme_Inactivation DNA_Binding DNA Binding & Cleavage Cellular_Targets->DNA_Binding ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Targets->ROS_Production Cell_Death Cell Death Enzyme_Inactivation->Cell_Death DNA_Binding->Cell_Death ROS_Production->Cell_Death

Caption: Plausible mechanisms of antimicrobial action for Schiff base metal complexes.

Potential mechanisms include:

  • Enzyme Inactivation: The metal ions in the complexes can bind to the active sites of cellular enzymes, inhibiting their function and disrupting metabolic pathways.

  • DNA Interaction: The complexes can interact with the DNA of the microorganism, leading to the inhibition of DNA replication and protein synthesis.

  • Oxidative Stress: Some metal complexes can catalyze the production of reactive oxygen species (ROS), which cause damage to cellular components and lead to cell death.

Conclusion and Future Directions

While the antimicrobial potential of Schiff base metal complexes as a class of compounds is well-established, the specific investigation of this compound derivatives represents a clear and promising area for future research. The synthesis and evaluation of these novel complexes could lead to the discovery of new and effective antimicrobial agents. Future studies should focus on:

  • Synthesis and Characterization: Preparing a series of this compound Schiff base ligands and their complexes with various transition metals.

  • In Vitro Antimicrobial Screening: Evaluating the synthesized compounds against a broad spectrum of clinically relevant bacteria and fungi to determine their zones of inhibition and MIC values.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of the Schiff base ligand and the nature of the metal ion influence the antimicrobial activity.

  • Mechanism of Action Studies: Elucidating the specific cellular targets and pathways through which these complexes exert their antimicrobial effects.

The exploration of this compound Schiff base complexes holds the potential to contribute valuable knowledge to the field of medicinal chemistry and aid in the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

A Researcher's Guide to DFT Computational Studies of Pent-3-en-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for analyzing Pent-3-en-2-one derivatives using Density Functional Theory (DFT). Due to a lack of specific published comparative studies on this class of compounds, this document serves as a methodological template, outlining the necessary protocols and data presentation for such an investigation.

This compound, an α,β-unsaturated ketone, and its derivatives are of significant interest in medicinal chemistry and materials science due to their reactive scaffold. Understanding the electronic structure, reactivity, and potential biological interactions of these compounds is crucial for the development of new therapeutic agents and functional materials. DFT calculations offer a powerful in-silico approach to elucidate these properties, providing insights that can guide synthesis and experimental testing.

Comparison of Electronic Properties of Hypothetical this compound Derivatives

A DFT study of this compound derivatives would typically focus on how different substituents alter the electronic properties of the core structure. These properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the dipole moment, are crucial indicators of a molecule's reactivity and potential for intermolecular interactions.

Below is a table of hypothetical data for a series of substituted this compound derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This data illustrates the expected trends when electron-donating groups (EDGs) like -OCH₃ and electron-withdrawing groups (EWGs) like -NO₂ are introduced at the C5 position.

Derivative (Substituent at C5)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
H (Unsubstituted)-6.85-2.154.703.50
CH₃ (Methyl)-6.70-2.104.603.65
OCH₃ (Methoxy)-6.50-2.004.503.80
Cl (Chloro)-7.00-2.304.703.20
NO₂ (Nitro)-7.50-2.804.702.50

Note: This data is illustrative and intended to serve as an example for a comparative study.

Experimental Protocols: A DFT Study Workflow

A robust computational study of this compound derivatives would follow a detailed and systematic protocol to ensure the accuracy and reproducibility of the results.

1. Molecular Geometry Optimization:

  • The initial structures of the parent molecule and its derivatives are drawn using a molecular editor and pre-optimized using a faster, lower-level theory (e.g., PM6 semi-empirical method).

  • Full geometry optimization is then performed using DFT. A common and well-regarded functional for organic molecules is B3LYP.[1]

  • A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are necessary for describing chemical bonds.

  • Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties:

  • Using the optimized geometries, single-point energy calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • From these calculations, key electronic properties are derived:

    • HOMO and LUMO Energies: These are direct outputs of the calculation. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

    • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap generally implies higher reactivity.

    • Dipole Moment: This provides information about the overall polarity of the molecule.

    • Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to further quantify reactivity.[1]

3. Molecular Electrostatic Potential (MEP) Surface Analysis:

  • The MEP surface is calculated and visualized. This surface maps the electrostatic potential onto the electron density of the molecule, revealing the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Below is a DOT script generating a diagram of the described DFT workflow.

DFT_Workflow DFT Computational Workflow for this compound Derivatives cluster_prep Structure Preparation cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation mol_build 1. Molecular Drawing & Pre-optimization geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Verify Minimum sp_energy 4. Single-Point Energy Calculation freq_calc->sp_energy elec_prop 5. Electronic Properties (HOMO, LUMO, Dipole) sp_energy->elec_prop mep 7. MEP Surface Analysis sp_energy->mep reactivity 6. Reactivity Descriptors (Hardness, Electrophilicity) elec_prop->reactivity

Caption: A flowchart of the DFT computational study process.

Application in Drug Development: Signaling Pathway Analysis

In the context of drug development, this compound derivatives could be investigated as potential inhibitors of a signaling pathway implicated in disease, for example, a kinase pathway. The electrophilic nature of the α,β-unsaturated ketone moiety makes it a potential target for covalent inhibition by binding to nucleophilic residues (like cysteine) in a protein's active site. DFT and molecular docking studies can be combined to predict the binding affinity and mode of interaction of these derivatives with a target protein.

The following DOT script visualizes a hypothetical signaling pathway where a this compound derivative acts as an inhibitor.

Signaling_Pathway Hypothetical Inhibition of a Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression (e.g., Proliferation) tf->gene Promotes inhibitor This compound Derivative inhibitor->kinase2 Inhibits

Caption: A diagram of a hypothetical kinase signaling pathway.

References

A Comparative Guide to the Catalytic Activity of Pent-3-en-2-one Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of metal complexes incorporating Pent-3-en-2-one and its derivatives as ligands. The objective is to offer a clear comparison of their performance in various catalytic reactions, supported by experimental data, to aid in the selection and development of effective catalysts.

Introduction to this compound Metal Complexes in Catalysis

This compound, a β-unsaturated ketone, and its derivatives can form stable complexes with a variety of transition metals. These complexes have garnered interest in catalysis due to the electronic and steric properties imparted by the ligand framework. The coordination of this compound or its Schiff base derivatives to a metal center can significantly influence the metal's catalytic activity, selectivity, and stability. This guide will explore the catalytic applications of these complexes in key organic transformations, including hydrogenation, carbon-carbon cross-coupling reactions, and oxidation reactions.

Comparative Catalytic Performance

While direct comparative studies across a wide range of this compound metal complexes are limited in the readily available literature, this section summarizes available quantitative data to facilitate a preliminary comparison. The data is organized by reaction type.

Hydrogenation Reactions

Hydrogenation is a fundamental reaction in organic synthesis, and transition metal complexes are often employed as catalysts. The catalytic activity of metal complexes with ligands derived from this compound in hydrogenation reactions is an area of active research.

Table 1: Catalytic Hydrogenation Performance of this compound Metal Complexes

Catalyst/LigandMetalSubstrateProductConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
(MesCCC)CoCobaltHex-5-en-2-oneHexan-2-one-High for C=C--[Theoretical Study]
Hypothetical Rh-phosphineRhodiumOlefinsAlkanesData not availableData not availableData not availableData not available[General Principles]
Hypothetical Cu-Schiff BaseCopperOlefinsAlkanesData not availableData not availableData not availableData not available[General Principles]

Note: Quantitative experimental data for direct comparison is sparse. The table will be updated as more specific data becomes available.

Carbon-Carbon Cross-Coupling Reactions

Palladium and nickel complexes are widely used in C-C cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. The nature of the ligand plays a crucial role in the efficiency of these catalysts.

Table 2: Performance of this compound Metal Complexes in C-C Cross-Coupling Reactions

Reaction TypeCatalyst/LigandMetalSubstrate 1Substrate 2ProductYield (%)TONTOF (h⁻¹)Reference
Heck Pd(II)-N,N'-bis(this compound)ethylenediaminePdAryl halideOlefinSubstituted OlefinData not availableData not availableData not available[General Principles]
Suzuki-Miyaura Ni(II)-pent-3-en-2-one oximeNiAryl halideArylboronic acidBiarylData not availableData not availableData not available[General Principles]

Note: Specific experimental data for this compound complexes in these reactions needs to be further investigated.

Oxidation Reactions

Metal complexes are also effective catalysts for a variety of oxidation reactions. Manganese and copper complexes, in particular, have shown promise in this area.

Table 3: Catalytic Oxidation Performance of this compound Metal Complexes

Catalyst/LigandMetalSubstrateOxidantProductConversion (%)Selectivity (%)Reference
Mn(II)-Schiff BaseMnAlcoholsTBHPAldehydes/KetonesModerate to ExcellentHigh[General Study][1]
Cu(II)-Schiff BaseCuStyreneH₂O₂Epoxide/Benzaldehyde>90>90[General Study][2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a Schiff base ligand derived from this compound and a general procedure for a catalytic reaction.

Synthesis of N,N'-bis(pent-3-en-2-ylidene)ethane-1,2-diamine

Materials:

Procedure:

  • Dissolve ethylenediamine in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add a methanolic solution of this compound to the flask with constant stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature, during which the Schiff base product may precipitate.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the pure ligand.[3]

General Procedure for a Catalytic Heck Reaction

Materials:

  • Aryl halide

  • Olefin

  • Palladium-Pent-3-en-2-one complex (catalyst)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, olefin, and base in the chosen solvent.

  • Add the Palladium-Pent-3-en-2-one complex to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-140 °C) and stir for the required reaction time.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired substituted olefin.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing catalytic cycles and experimental workflows is essential for understanding the underlying mechanisms and planning experiments.

Catalytic Cycle for Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the hydrogenation of an alkene by a metal complex.

Hydrogenation_Cycle Catalyst [M]-L (Catalyst) H2_Complex [M]-L(H)₂ (Dihydrogen Complex) Catalyst->H2_Complex Oxidative Addition of H₂ Alkene_Complex [M]-L(H)₂(Alkene) (Alkene Coordination) H2_Complex->Alkene_Complex Alkene Coordination Alkyl_Complex [M]-L(H)(Alkyl) (Migratory Insertion) Alkene_Complex->Alkyl_Complex 1,2-Migratory Insertion Alkyl_Complex->Catalyst Reductive Elimination of Alkane

Caption: Generalized catalytic cycle for metal-catalyzed hydrogenation of an alkene.

Catalytic Cycle for the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->Oxidative_Addition R-X Alkene_Coordination [R-Pd(II)-X(L)(Alkene)] (Alkene Coordination) Oxidative_Addition->Alkene_Coordination + Alkene - L Migratory_Insertion Product-Pd(II)-X(L) (Migratory Insertion) Alkene_Coordination->Migratory_Insertion Insertion Beta_Hydride_Elimination H-Pd(II)-X(L)₂ + Product (β-Hydride Elimination) Migratory_Insertion->Beta_Hydride_Elimination β-H Elimination Beta_Hydride_Elimination->Pd0 + Base - HB⁺X⁻

Caption: Simplified catalytic cycle for the Palladium-catalyzed Heck reaction.[4][5]

Experimental Workflow for Catalyst Screening

A typical workflow for screening the catalytic activity of different metal complexes is depicted below.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synthesis Ligand Synthesis (e.g., this compound Schiff Base) Complex_Synthesis Metal Complex Synthesis (e.g., Cu(II), Ni(II), Pd(II)) Ligand_Synthesis->Complex_Synthesis Add_Catalyst Addition of Metal Complex Complex_Synthesis->Add_Catalyst Reaction_Setup Reaction Setup (Substrates, Solvent, Base) Reaction_Setup->Add_Catalyst Reaction_Execution Reaction Execution (Temperature, Time) Add_Catalyst->Reaction_Execution Workup Reaction Workup & Product Isolation Reaction_Execution->Workup Characterization Product Characterization (NMR, GC-MS) Workup->Characterization Data_Analysis Data Analysis (Yield, TON, TOF) Characterization->Data_Analysis

Caption: A general experimental workflow for the synthesis and screening of catalysts.

References

A Comparative Guide to the Reactivity of Pent-3-en-2-one and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pent-3-en-2-one and its key structural isomers. The content is supported by established chemical principles and includes detailed experimental protocols for validation.

Introduction to this compound and Its Isomers

This compound is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity due to the conjugation between the carbon-carbon double bond and the carbonyl group.[1][2] This conjugation creates a delocalized π-electron system, leading to distinct reaction pathways not observed in its non-conjugated or saturated counterparts. For a comprehensive comparison, this guide will focus on this compound and three of its structural isomers that highlight the key differences in reactivity:

  • Pentan-2-one: A saturated ketone, used as a baseline to demonstrate the influence of the double bond.

  • Pent-4-en-2-one: A β,γ-unsaturated ketone, which contains both a double bond and a ketone but lacks conjugation, allowing for a direct assessment of the conjugation effect.

  • Pent-2-enal: An α,β-unsaturated aldehyde, to compare the reactivity of a ketone versus an aldehyde within a conjugated system.

Comparative Reactivity Profiles

The reactivity of these isomers is primarily dictated by the electrophilic nature of the carbonyl carbon and, where applicable, the carbon-carbon double bond. The interplay between these functional groups determines the molecule's susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Addition: 1,2-Addition vs. 1,4-Conjugate Addition

Nucleophilic attack is a primary reaction pathway for carbonyl compounds. However, the presence and position of a double bond drastically alter the outcome.

  • This compound & Pent-2-enal (α,β-Unsaturated): These conjugated systems have two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This leads to two possible pathways:

    • 1,2-Addition (Direct Addition): Nucleophilic attack directly on the carbonyl carbon. This is favored by strong, "hard" nucleophiles like Grignard reagents and organolithiums.

    • 1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack on the β-carbon. This is a vinylogous reaction, favored by "soft" nucleophiles such as enolates, amines, and thiols.[2][3] The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis.[4]

  • Pentan-2-one (Saturated): Lacking a conjugated system, it exclusively undergoes 1,2-addition at the carbonyl carbon.

  • Pent-4-en-2-one (Non-conjugated): The carbonyl group and the double bond react independently. It undergoes 1,2-addition at the carbonyl, similar to a saturated ketone. The isolated double bond does not activate the β-carbon for nucleophilic attack.

Electrophilic Addition to the C=C Double Bond

The electron-rich π-bond of the alkenes is susceptible to attack by electrophiles.

  • This compound & Pent-2-enal: Electrophilic addition (e.g., of HBr) is possible but can be complex. The electron-withdrawing nature of the conjugated carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.

  • Pent-4-en-2-one: The isolated double bond behaves like a typical alkene and readily undergoes electrophilic addition reactions according to Markovnikov's rule.[5][6][7]

  • Pentan-2-one: As a saturated ketone, it does not undergo electrophilic addition.

Acidity of α-Hydrogens and Enolate Formation

Hydrogens on the carbon adjacent to a carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate ion.[8][9]

  • This compound: Possesses two sets of α-hydrogens (C1 and C5). Deprotonation at C1 leads to a cross-conjugated enolate, which is a key intermediate in reactions like the aldol (B89426) condensation.

  • Pentan-2-one: Has two sets of α-hydrogens (at C1 and C3), allowing for the formation of two different enolates (kinetic and thermodynamic).

  • Pent-4-en-2-one: The α-hydrogens at C1 and C3 are acidic. The C3 protons are particularly acidic as they are both α to a carbonyl and allylic to a double bond, leading to a more stabilized enolate.

  • Pent-2-enal: The α-hydrogen at C3 is acidic.

Oxidation

The structural difference between aldehydes and ketones leads to a significant difference in their susceptibility to oxidation.

  • Pent-2-enal: As an aldehyde, it is readily oxidized to a carboxylic acid by mild oxidizing agents like Tollens' reagent or Fehling's solution.[10][11]

  • Ketone Isomers: this compound, pentan-2-one, and pent-4-en-2-one are resistant to oxidation under mild conditions.[10]

Data Presentation

Table 1: Summary of Primary Reaction Pathways
CompoundIsomer Type1,2-Nucleophilic Addition1,4-Conjugate AdditionElectrophilic Addition (at C=C)Mild Oxidation
This compound α,β-Unsaturated KetoneYes (Hard Nu⁻)Yes (Soft Nu⁻)Possible (Deactivated)No
Pentan-2-one Saturated KetoneYesNoNoNo
Pent-4-en-2-one Non-conjugated KetoneYesNoYesNo
Pent-2-enal α,β-Unsaturated AldehydeYes (Hard Nu⁻)Yes (Soft Nu⁻)Possible (Deactivated)Yes
Table 2: Relative Reactivity Towards Nucleophiles (Qualitative)
IsomerReactivity towards 1,2-AdditionReactivity towards 1,4-Addition
Pent-2-enal ++++ (Highest)+++
This compound ++++++ (Highest)
Pentan-2-one +++N/A
Pent-4-en-2-one +++N/A
Note: Aldehydes are intrinsically more reactive towards nucleophilic addition than ketones due to reduced steric hindrance and greater polarization of the carbonyl group.

Mandatory Visualization

G cluster_main Reactivity Pathways of this compound cluster_nuc Nucleophilic Attack cluster_elec Electrophilic Attack cluster_base Base Abstraction start This compound nuc Nucleophile (e.g., R-MgBr, R₂CuLi) start->nuc elec Electrophile (e.g., HBr) start->elec base Base (e.g., LDA, NaOH) start->base p12 1,2-Addition Product nuc->p12 1,2-Attack (Hard Nu⁻) p14 1,4-Addition Product (Michael Adduct) nuc->p14 1,4-Attack (Soft Nu⁻) pelec Electrophilic Addition Product elec->pelec Attack on C=C penolate Enolate Intermediate base->penolate α-Proton Abstraction

Caption: Reaction pathways for this compound.

G cluster_workflow Comparative Reactivity Workflow cluster_reactions 2. Parallel Reactions prep 1. Prepare Solutions - this compound - Pentan-2-one - Pent-4-en-2-one - Pent-2-enal (in appropriate solvent) r1 Add Nucleophile (e.g., Thiophenol + Base) prep->r1 r2 Add Oxidizing Agent (e.g., Tollens' Reagent) prep->r2 monitor 3. Monitor Reactions (TLC, GC) r1->monitor r2->monitor quench 4. Quench & Workup monitor->quench analyze 5. Analyze Products (GC-MS, NMR) quench->analyze compare 6. Compare Rates & Yields analyze->compare

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Experiment 1: Comparative Michael Addition with Thiophenol

This experiment demonstrates the unique susceptibility of α,β-unsaturated systems to conjugate addition.

Objective: To compare the rate and yield of the Michael addition of thiophenol to this compound, pentan-2-one, pent-4-en-2-one, and pent-2-enal.

Materials:

  • This compound (Michael Acceptor)

  • Pentan-2-one (Control)

  • Pent-4-en-2-one (Control)

  • Pent-2-enal (Michael Acceptor)

  • Thiophenol (Michael Donor)

  • Triethylamine (B128534) (Et₃N, Catalyst)[4]

  • Dichloromethane (DCM, Solvent)

  • Thin Layer Chromatography (TLC) plates, developing chamber

  • Standard laboratory glassware

Procedure:

  • Preparation: Label four 25 mL round-bottom flasks. To each flask, add a solution of the respective carbonyl compound (10 mmol, 1.0 eq) in 20 mL of DCM.

  • Reagent Addition: To each stirring solution, add thiophenol (10 mmol, 1.0 eq).

  • Initiation: Add triethylamine (1 mmol, 0.1 eq) dropwise to each flask at room temperature. Start a timer for each reaction immediately after catalyst addition.[4]

  • Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC to monitor the disappearance of the starting materials.

  • Work-up: After 1 hour (or once the reaction in the this compound flask is complete by TLC), quench each reaction by adding 20 mL of dilute HCl. Extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product yield by mass and purity by ¹H NMR or GC-MS. Compare the extent of reaction across the four isomers.

Expected Outcome: this compound and pent-2-enal will show significant product formation. Pentan-2-one and pent-4-en-2-one are not expected to react under these conditions, demonstrating that conjugation is required for the Michael addition.

Experiment 2: Differentiating Aldehydes from Ketones via Oxidation

This classic test highlights the difference in oxidation potential between aldehydes and ketones.

Objective: To qualitatively distinguish pent-2-enal from its ketone isomers using Tollens' reagent.

Materials:

  • Tollens' Reagent (prepare fresh):

  • Solutions of each isomer (this compound, pentan-2-one, pent-4-en-2-one, pent-2-enal) in a suitable solvent (e.g., ethanol).

  • Clean test tubes.

Procedure:

  • Tollens' Reagent Preparation: In a clean test tube, add 2 mL of Solution A (AgNO₃). Add one drop of Solution B (NaOH) to form a brown precipitate of silver oxide (Ag₂O). Add Solution C (NH₄OH) dropwise, shaking, until the precipitate just dissolves. This is Tollens' reagent. Caution: Prepare fresh and dispose of properly after use; it can form an explosive precipitate upon standing.

  • Reaction Setup: Label four clean test tubes. Add ~1 mL of the Tollens' reagent to each.

  • Addition of Isomers: Add 5-10 drops of one of the isomer solutions to each respective test tube.

  • Observation: Let the tubes stand for 10 minutes at room temperature. If no reaction occurs, gently warm the tubes in a water bath (approx. 60°C) for a few minutes.

  • Analysis: Observe the formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver.[11]

Expected Outcome: The test tube containing pent-2-enal will form a silver mirror, indicating a positive test for an aldehyde.[10][12] The three ketone isomers will show no reaction, resulting in a clear solution. This provides a clear qualitative distinction based on reactivity.

References

Safety Operating Guide

Proper Disposal of Pent-3-en-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Pent-3-en-2-one. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection within a laboratory setting. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is imperative to handle this chemical in a well-ventilated area, preferably a certified chemical fume hood.[1][3]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point34°C (closed cup)[1]
Boiling Point/Range137 – 139 °C[1]
Melting Point/Range-70°C[1]
Density0.883 g/cm³ @ 20°C[1]
UN Number1224[1]
Hazard Class3 (Flammable Liquid)[1]
Packaging GroupIII[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be in compliance with all federal, state, and local hazardous waste regulations.[1] As a flammable liquid, it should never be poured down the drain.[1][4]

Step 1: Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE. This includes tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[1] If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge is necessary.[1]

  • Ventilation: Handle this compound in a well-ventilated area, ideally within a chemical fume hood with an average face velocity of at least 100 feet per minute.[1][3]

  • Ignition Sources: Ensure the work area is free from all potential ignition sources, such as open flames, hot surfaces, and sparks.[3][5] Use only non-sparking tools.[2][6]

Step 2: Waste Collection

  • Container Selection: Use a designated, leak-proof container for the chemical waste.[1] This can be the original container or a suitable glass, plastic, or metal container that is compatible with the chemical.[1][7] For small quantities (less than 5 gallons), glass bottles are suitable; for larger quantities, metal cans should be used.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components in the waste mixture, including solvents and byproducts.[1][8]

  • Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[1][8] Leave adequate headspace in the container (approximately 1 inch for a 4L container) to allow for expansion.[8]

Step 3: Waste Storage

  • Segregation: Store the waste container in a designated satellite accumulation area.[1] It must be segregated from incompatible materials, particularly oxidizing agents.[1][3]

  • Location: Flammable liquids must not be stored in areas used for exits, stairways, or any passage that could be used for safe egress.[1][9] The storage area should be cool, dry, and well-ventilated.[3]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste by a licensed and experienced hazardous waste disposal company.[1] This ensures compliance with all transportation and disposal regulations.

  • Transportation: For transport, this compound must be in approved containers with proper labeling, including the UN number and hazard class.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check ventilation 2. Handle in a Ventilated Area (Fume Hood) ppe_check->ventilation container_select 3. Select a Designated Leak-Proof Waste Container ventilation->container_select label_container 4. Label Container Correctly ('Hazardous Waste', Chemical Name) container_select->label_container add_waste 5. Add Waste to Container (Leave Headspace) label_container->add_waste close_container 6. Keep Container Tightly Closed add_waste->close_container storage_area 7. Move to Designated Satellite Accumulation Area close_container->storage_area segregate 8. Segregate from Incompatible Materials storage_area->segregate disposal_pickup 9. Arrange for Professional Hazardous Waste Pickup segregate->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the handling of Pent-3-en-2-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Methyl propenyl ketone, Ethylidene acetone

  • CAS Number: 625-33-2

  • Molecular Formula: C₅H₈O

Hazard Identification and Summary

This compound is a flammable liquid that poses several health risks. It is harmful upon skin contact, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

GHS Hazard Classification:

  • Flammable Liquids: Category 3[2]

  • Acute Toxicity, Dermal: Category 4[2]

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Weight 84.12 g/mol [4][5]
Boiling Point 122.0 - 122.5 °C[4][6]
Flash Point 10.55 °C (estimated)[5]
Density 0.860 - 0.883 g/cm³ at 20°C[4][7][8]
Vapor Pressure 14.217 - 39.1 mmHg at 25°C[4][6]
Solubility in Water Slightly soluble[4][5]
Solubility in Organic Solvents Soluble in oil and miscible in ethanol[4][5]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids. The storage area should be away from heat, sparks, and open flames.[9]

  • Container Integrity: Keep containers tightly closed to prevent the escape of vapors.

  • Incompatible Materials: Segregate from strong oxidizing agents.

  • Security: Store in a locked-up location to restrict access to authorized personnel only.[2][3]

Handling and Use

a. Personal Protective Equipment (PPE) Selection:

The selection of appropriate PPE is critical to minimize exposure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involves Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_basics Minimum PPE: - Safety Goggles (EN 166/NIOSH) - Nitrile Gloves (EN 374) - Flame-Retardant Lab Coat - Closed-Toe Shoes fume_hood->ppe_basics Yes no_fume_hood STOP! Do not proceed without a properly functioning fume hood. fume_hood->no_fume_hood No ventilation_check Is ventilation inadequate or are exposure limits exceeded? ppe_basics->ventilation_check respirator Add Full-Face Respirator with Organic Vapor Cartridge ventilation_check->respirator Yes end Proceed with Task ventilation_check->end No respirator->end

Caption: PPE Selection Workflow for this compound.

b. Engineering Controls:

  • Ventilation: Always handle this compound inside a properly functioning chemical fume hood with a minimum face velocity of 100 feet per minute.[2][7]

  • Ignition Sources: The work area must be free of all ignition sources, such as open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.

  • Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent static electricity buildup.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

c. Handling Procedures:

  • Don the appropriate PPE as determined by your risk assessment.

  • Ensure the chemical fume hood is operational.

  • Ground all equipment before transferring the chemical.

  • Dispense the required amount of this compound slowly to minimize splashing.

  • Keep the container tightly sealed when not in use.

  • After handling, wash hands thoroughly with soap and water.[9]

  • Decontaminate the work area upon completion of the task.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Remove all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable, closed container for disposal.[9]

Disposal Plan

Disposal of this compound and its contaminated waste must adhere to all federal, state, and local regulations for hazardous waste.

a. Waste Collection:

  • Chemical Waste: Collect waste this compound in a designated, properly labeled, and leak-proof container.[7]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a separate, labeled waste container.

b. Waste Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Segregate from incompatible materials, particularly oxidizing agents.[7]

  • The storage area must be away from ignition sources.[7]

c. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.[7]

  • Do not pour this compound down the drain.[7]

  • Ensure all shipping and transportation regulations are met for the transport of flammable liquid waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pent-3-en-2-one
Reactant of Route 2
Reactant of Route 2
Pent-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.